Hydroxy-PEG4-CH2-Boc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDNYVRTZIPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Hydroxy-PEG4-CH2-Boc: A Core Component in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG4-CH2-Boc, identified as tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate , is a heterobifunctional linker of significant interest in the fields of medicinal chemistry and drug development. This molecule incorporates a discrete tetraethylene glycol (PEG4) chain, a terminal hydroxyl (-OH) group, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of resulting conjugates, while the terminal functional groups allow for controlled, sequential attachment to a targeting moiety and a payload. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 169751-72-8 | [1][2] |
| Molecular Formula | C₁₄H₂₈O₇ | [1] |
| Molecular Weight | 308.37 g/mol | [1][2] |
| Appearance | Colorless to Light Yellow Liquid | |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| SMILES | OCCOCCOCCOCCOCC(=O)OC(C)(C)C | [1] |
Synthesis of this compound
The synthesis of tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate can be achieved via a Williamson ether synthesis. This method involves the reaction of a deprotonated tetraethylene glycol with an alkyl halide. A plausible synthetic route is detailed below.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Materials:
-
Tetraethylene glycol
-
Sodium hydride (NaH)
-
tert-Butyl bromoacetate (B1195939)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Deprotonation of Tetraethylene Glycol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve tetraethylene glycol (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add tert-butyl bromoacetate (1.0 equivalent) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate.
Applications in Drug Development
This compound serves as a non-cleavable linker in the synthesis of complex bioconjugates, most notably ADCs and PROTACs.[3] The PEG4 spacer enhances aqueous solubility, which can mitigate aggregation and improve the pharmacokinetic profile of the final conjugate.[3]
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker connects a potent cytotoxic payload to a monoclonal antibody. The non-cleavable nature of the linker ensures that the payload is only released upon lysosomal degradation of the antibody within the target cancer cell, minimizing off-target toxicity.[4][5]
References
- 1. tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate; CAS No.: 169751-72-8 [chemshuttle.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biochempeg.com [biochempeg.com]
- 4. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
An In-depth Technical Guide to Hydroxy-PEG4-CH2-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG4-CH2-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in bioconjugation.
Core Concepts: Structure and Physicochemical Properties
This compound, with the CAS number 169751-72-8, is a monodisperse PEG linker that incorporates a tetraethylene glycol spacer.[1][2] This hydrophilic spacer enhances the aqueous solubility of the linker and the resulting conjugates, a critical attribute for improving the pharmacokinetic profiles of therapeutic molecules. The molecule is functionalized with a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group. This orthogonal design allows for selective and sequential conjugation reactions. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions to reveal a reactive primary amine for subsequent coupling reactions.[3] The terminal hydroxyl group offers a versatile handle for various chemical transformations, such as esterification or etherification.
The structural and key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate | [1] |
| CAS Number | 169751-72-8 | [1][2] |
| Molecular Formula | C₁₄H₂₈O₇ | [1][2] |
| Molecular Weight | 308.37 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | ≥97% | [2][5] |
| SMILES | C(OCCN(C(=O)OC(C)(C)C)CCOCCOCCO)C | |
| Topological Polar Surface Area (TPSA) | 83.45 Ų | [2] |
| logP | 0.3868 | [2] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |
Data Presentation: Physicochemical Properties
Quantitative data for the solubility and stability of this compound is not extensively published. However, based on the properties of structurally similar PEG linkers, a qualitative profile can be inferred. The hydrophilic nature of the PEG chain suggests good solubility in aqueous solutions and polar organic solvents.
Table of Qualitative Solubility:
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The hydrophilic PEG4 chain enhances solubility in aqueous media. |
| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble due to its aqueous nature. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | Often used as a solvent for reactions involving Boc-protected compounds. |
| Methanol | Soluble | PEGs are generally soluble in alcohols. |
| Diethyl Ether | Slightly Soluble / Insoluble | PEGs have limited solubility in ether. |
| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker. |
Table of Qualitative Stability:
| Condition | Expected Stability | Rationale | Reference(s) |
| Acidic (pH < 4) | Labile | The Boc protecting group is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal the primary amine. | [3][6] |
| Neutral (pH 6-8) | Stable | The Boc group and the PEG backbone are generally stable at neutral pH. | [7] |
| Basic (pH > 9) | Stable | The Boc group is stable to basic conditions, providing orthogonality with base-labile protecting groups like Fmoc. | [3][6] |
| Temperature | Stable at recommended storage temperatures (4°C). Elevated temperatures can accelerate degradation, especially in the presence of acid or moisture. | General chemical stability principles. | [2] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of PROTACs and ADCs. The specific reaction conditions may require optimization for different substrates.
Boc Group Deprotection
Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Add an equal volume of TFA to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the flask and co-evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting amine-TFA salt can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated aqueous sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the free amine.
PROTAC Synthesis Workflow
Objective: To synthesize a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker.
Step 1: Coupling of the First Ligand (e.g., POI ligand with a carboxylic acid) to the Hydroxyl Group
Materials:
-
This compound
-
POI ligand with a carboxylic acid functionality
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM or Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the POI ligand (1.0 eq), DCC (or EDC) (1.2 eq), and NHS (or DMAP) (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Concentrate the filtrate under reduced pressure and purify the resulting intermediate by column chromatography.
Step 2: Boc Deprotection and Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
Procedure:
-
Deprotect the Boc group of the POI-linker intermediate following the protocol described in section 3.1.
-
Couple the resulting amine with the activated E3 ligase ligand (e.g., with a carboxylic acid activated with HATU or EDC/NHS) in a similar manner to Step 1.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by NMR and MS.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Objective: To synthesize an ADC by coupling a cytotoxic payload to an antibody via the this compound linker. This protocol assumes the payload is first attached to the linker, which is then conjugated to the antibody.
Step 1: Payload-Linker Conjugation
Procedure:
-
Couple a payload containing a carboxylic acid to the hydroxyl group of this compound as described in the PROTAC synthesis (Step 1).
-
Purify the payload-linker conjugate.
Step 2: Boc Deprotection
Procedure:
-
Deprotect the Boc group of the payload-linker conjugate using the protocol in section 3.1.
Step 3: Antibody Conjugation
Materials:
-
Purified payload-linker with a free amine
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
A bifunctional crosslinker to activate the payload-linker amine for reaction with antibody lysine (B10760008) residues (e.g., by converting the amine to a maleimide (B117702) or NHS ester). Alternatively, the antibody can be functionalized with a reactive group that couples with the amine on the payload-linker.
Procedure (general):
-
Modify the payload-linker's amine or the antibody to introduce mutually reactive functional groups.
-
React the activated payload-linker with the antibody under controlled conditions (e.g., specific pH, temperature, and stoichiometry) to achieve the desired drug-to-antibody ratio (DAR).
-
Purify the resulting ADC using techniques such as size exclusion chromatography (SEC) or protein A chromatography to remove unconjugated payload-linker and antibody.
-
Characterize the ADC for DAR, purity, and aggregation.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the use of this compound.
Caption: A logical workflow for the synthesis of a PROTAC molecule.
Caption: The mechanism of action for a PROTAC molecule.
Caption: An experimental workflow for determining solubility.
References
A Technical Guide to tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
For Immediate Release
This technical guide provides an in-depth overview of tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, potential applications in bioconjugation, and generalized experimental protocols for its use.
Core Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate .
This compound is a valuable tool in the field of bioconjugation, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its structure features a discrete tetra-ethylene glycol (PEG4) spacer, which enhances solubility and reduces immunogenicity of the resulting conjugate. The molecule is bifunctional, with a tert-butyl protected carboxylic acid at one terminus and a primary hydroxyl group at the other, allowing for sequential and controlled conjugation strategies.
Table 1: Physicochemical Properties of tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
| Property | Value | Reference |
| CAS Number | 169751-72-8 | [1][2] |
| Molecular Formula | C14H28O7 | [2] |
| Molecular Weight | 308.37 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Appearance | Colorless to Yellow to Brown Sticky Oil to Semi-Solid or Liquid | [3] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [2][3] |
Applications in Drug Development and Bioconjugation
The unique structure of tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate makes it an ideal linker for connecting a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug, a fluorescent dye, or a degrader molecule). The hydrophilic PEG4 spacer can improve the pharmacokinetic and pharmacodynamic properties of the final bioconjugate.
The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its reaction while the hydroxyl group is being modified. This protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the free carboxylic acid. This allows for a modular and controlled approach to the synthesis of complex bioconjugates.
Experimental Protocols
While specific experimental conditions should be optimized for each unique application, the following protocols outline the general steps for the utilization of tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate in a bioconjugation workflow.
Deprotection of the tert-Butyl Ester
To activate the carboxylic acid functionality, the tert-butyl protecting group must be removed. This is typically achieved under acidic conditions.
Materials:
-
tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected linker, 14-hydroxy-3,6,9,12-tetraoxatetradecanoic acid.
Activation of the Carboxylic Acid and Amine Coupling
The deprotected carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues of proteins or on amine-containing payloads.
Materials:
-
Deprotected linker (14-hydroxy-3,6,9,12-tetraoxatetradecanoic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
Procedure:
-
Dissolve the deprotected linker in anhydrous DMF or DMSO.
-
Add EDC (1.1-1.5 equivalents) and NHS (1.1-1.5 equivalents) to the linker solution.
-
Allow the activation reaction to proceed at room temperature for 30-60 minutes. This creates an amine-reactive NHS ester.
-
Prepare the amine-containing molecule in the appropriate reaction buffer.
-
Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule may need to be optimized (a 5 to 20-fold molar excess of the linker is a common starting point).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
Modification of the Hydroxyl Group
The terminal hydroxyl group can be modified to introduce other functionalities. For example, it can be tosylated to create a good leaving group for subsequent nucleophilic substitution.
Materials:
-
tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine as a base.
-
Slowly add p-toluenesulfonyl chloride to the solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated linker.
Visualizing the Workflow and Chemical Transformations
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a generalized workflow for the application of this linker in the synthesis of an Antibody-Drug Conjugate.
Caption: Deprotection of the tert-butyl ester to yield the free carboxylic acid.
Caption: Activation of the carboxylic acid and subsequent coupling to an amine.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate is a highly versatile and valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Its defined length, hydrophilicity, and orthogonal reactive groups allow for the precise and controlled synthesis of complex bioconjugates with potentially improved therapeutic properties. The experimental protocols and workflows provided in this guide serve as a foundational resource for the application of this linker in innovative research and development projects.
References
A Technical Guide to Hydroxy-PEG4-CH2-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the role of the linker molecule is paramount in dictating the efficacy, stability, and pharmacokinetic profile of novel drug conjugates. Hydroxy-PEG4-CH2-Boc (CAS Number: 169751-72-8) is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has garnered significant attention for its utility in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for this versatile linker.
This heterobifunctional molecule features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility, a terminal hydroxyl (-OH) group for primary conjugation, and a tert-butyloxycarbonyl (Boc)-protected terminal end.[4][5] The PEG spacer is particularly advantageous as it can enhance the aqueous solubility of the final conjugate, a crucial factor for bioavailability.[6] The orthogonal nature of the hydroxyl and Boc-protected functional groups allows for a controlled, stepwise synthesis, a critical aspect in the construction of precisely defined therapeutic agents.[7]
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 169751-72-8 | [8][9] |
| Molecular Formula | C₁₄H₂₈O₇ | [8] |
| Molecular Weight | 308.37 g/mol | [8] |
| Appearance | Liquid | [3][9] |
| Purity | ≥95% to ≥97% | [8][9] |
| Boiling Point | 393.1 ± 32.0 °C at 760 mmHg | [9] |
| Density | 1.077 ± 0.06 g/cm³ | [3] |
| Flash Point | 132.9 ± 18.6 °C | [9] |
| Storage Conditions | 4°C or -20°C, stored under nitrogen | [8][9] |
Core Applications in Drug Development
This compound is predominantly utilized as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[1] They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The linker's length, flexibility, and chemical nature are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[6]
The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following section details a generalized experimental workflow for the synthesis of a PROTAC using this compound. This protocol is intended as a template and may require optimization based on the specific properties of the protein of interest (POI) ligand and the E3 ligase ligand.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process that leverages the linker's orthogonal functional groups.
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
Step 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group, exposing the primary amine for subsequent conjugation.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine (Hydroxy-PEG4-CH2-NH2) can often be used in the next step without further purification.
Step 2: Coupling of Deprotected Linker to E3 Ligase Ligand
Objective: To form an amide bond between the linker's primary amine and a carboxylic acid on the E3 ligase ligand.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 equivalent) and the crude Hydroxy-PEG4-CH2-NH2 (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Coupling Reagent Addition: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the formation of the desired product by LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the hydroxyl-terminated linker-E3 ligand intermediate.
Step 3: Activation of the Terminal Hydroxyl Group
Objective: To convert the terminal hydroxyl group into a more reactive leaving group for conjugation to the POI ligand.
-
Reaction Setup: Dissolve the purified hydroxyl-terminated linker-E3 ligand intermediate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C and add triethylamine (B128534) (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mesylated intermediate is often used immediately in the next step.
Step 4: Conjugation to the POI Ligand
Objective: To couple the activated linker-E3 ligand intermediate with the POI ligand.
-
Reaction Setup: Dissolve the POI ligand (containing a nucleophilic group such as an amine or thiol, 1.2 equivalents) and the mesylated intermediate (1.0 equivalent) in a suitable anhydrous solvent like DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate or DIPEA (2.0-3.0 equivalents), to facilitate the nucleophilic substitution reaction.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight. Monitor the formation of the final PROTAC by LC-MS.
-
Final Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired compound with high purity. Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the synthesis of advanced drug conjugates. Its discrete PEG4 spacer enhances solubility and provides flexibility, while the orthogonal protecting groups allow for controlled, sequential conjugation strategies. This is particularly advantageous in the complex assembly of PROTACs and ADCs. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers and drug development professionals to leverage the unique properties of this linker in the creation of next-generation targeted therapeutics. The rational application of such well-defined linkers is a critical step towards optimizing the potency, selectivity, and overall therapeutic index of these promising drug modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Hydroxy-PEG4-CH2-Boc: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of Hydroxy-PEG4-CH2-Boc, a heterobifunctional linker molecule widely utilized in biomedical research and drug development. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, its applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a versatile chemical tool featuring a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine, separated by a four-unit polyethylene (B3416737) glycol (PEG) chain. This structure provides a combination of hydrophilicity, conferred by the PEG spacer, and orthogonal reactivity, making it an ideal component for the construction of complex bioconjugates.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stoichiometric calculations in synthetic procedures and for the characterization of resulting conjugates.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₈O₇ | [1] |
| Molecular Weight | 308.37 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | ≥97% | [1][2] |
| Boiling Point | 393.1 ± 32.0 °C at 760 mmHg | [2] |
| Storage | 4°C, stored under nitrogen | [1][2] |
| IUPAC Name | tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | [2] |
| SMILES | O=C(OC(C)(C)C)COCCOCCOCCOCCO | [1] |
| Topological Polar Surface Area (TPSA) | 83.45 Ų | [3] |
| LogP | 0.3868 | [3] |
| Hydrogen Bond Acceptors | 7 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 13 | [3] |
Applications in Drug Development
The unique bifunctional nature of this compound makes it a valuable linker for connecting different molecular entities. Its primary applications are in the synthesis of PROTACs and ADCs.
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells. The linker connects the antibody to the cytotoxic payload, and its properties, including hydrophilicity and stability, are crucial for the overall efficacy and safety of the ADC.
Experimental Protocols
The use of this compound in synthesizing bioconjugates typically involves a two-step process: removal of the Boc protecting group followed by conjugation of the exposed amine to another molecule.
Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask.
-
Add TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG4-CH2-NH₂.
Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the deprotected linker to a molecule containing a carboxylic acid via amide bond formation.
Materials:
-
Deprotected Hydroxy-PEG4-CH2-amine
-
Carboxylic acid-containing molecule (e.g., a cytotoxic payload or a protein binder)
-
Coupling agent (e.g., HATU, DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF in a reaction vessel.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Hydroxy-PEG4-CH2-amine (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired conjugate.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.
Caption: Boc Deprotection Workflow.
References
The Strategic Synthesis of Boc-Protected PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical synthesis of complex biomolecules, particularly in the realm of bioconjugation and drug delivery. Its application to polyethylene (B3416737) glycol (PEG) linkers provides a robust and versatile tool for the controlled, stepwise assembly of sophisticated therapeutic and diagnostic agents, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide offers a comprehensive overview of the synthesis of Boc-protected PEG linkers, detailing the underlying chemical principles, providing in-depth experimental protocols, and presenting key quantitative data to aid in the design and execution of synthetic strategies.
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to temporarily mask the nucleophilic reactivity of a primary or secondary amine on a PEG linker.[3][4] This protection is crucial for directing chemical modifications to other functional groups on the linker or an attached molecule, thereby preventing unwanted side reactions. The Boc group is characterized by its stability under a wide array of reaction conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4] This orthogonality is fundamental to the controlled, sequential construction of complex molecular architectures.[2]
Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., carboxylic acid, NHS ester, maleimide, or alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1][3] This configuration allows for the selective conjugation of different molecular entities in a controlled manner.
Synthesis of Boc-Protected PEG Linkers
The synthesis of Boc-protected PEG linkers typically involves the reaction of an amine-terminated PEG with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The choice of base and solvent is critical for achieving high yields and purity.
General Reaction Pathway
The overall reaction for the Boc protection of an amine-terminated PEG linker can be visualized as a straightforward nucleophilic attack of the amine on the electrophilic carbonyl carbon of (Boc)₂O.
Caption: General reaction scheme for Boc protection of an amino-PEG linker.
Quantitative Data Summary
The efficiency of the Boc protection and subsequent deprotection steps is paramount for the overall success of a synthetic campaign. The following tables summarize key quantitative data related to these processes.
| Parameter | Value/Condition | Notes | Reference(s) |
| Boc Protection | |||
| (Boc)₂O Equivalents | 1.1 - 1.5 | A slight excess ensures complete reaction of the starting amine. | [1][4] |
| Base Equivalents | 2 - 3 (DIPEA) or 1.5 - 2.0 (TEA) | A non-nucleophilic base is used to neutralize the acid formed during the reaction. | [1][3] |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures reactants are fully dissolved and does not participate in the reaction. | [1] |
| Reaction Time | 3 - 12 hours | Progress should be monitored by TLC or LC-MS. | [1][4] |
| Temperature | Room Temperature | Mild conditions are sufficient for the reaction to proceed. | [1] |
| Boc Deprotection | |||
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | A strong acid that allows for rapid and clean removal of the Boc group. | [4] |
| TFA Concentration | 20% - 50% (v/v) in DCM | The concentration can be adjusted based on the acid sensitivity of other functional groups. | [2][4] |
| Reaction Time | 30 minutes - 2 hours | Typically a rapid reaction; progress can be monitored by TLC or LC-MS. | [2] |
| Temperature | 0°C to Room Temperature | The reaction is often initiated at 0°C to control the initial exotherm and then warmed to room temp. | [4] |
| Scavenger (optional) | Triisopropylsilane (TIS) | Can be added to prevent side reactions if other sensitive functional groups are present. | [5] |
| Deprotection Efficiency | >95% | Ensures the amine is fully available for the next synthetic step. | [5] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and high-yielding syntheses of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amine-Terminated PEG Linker
This protocol describes a general procedure for the protection of a terminal primary amine on a heterobifunctional PEG linker (e.g., NH₂-PEG-COOH).
Materials:
-
Amine-terminated PEG linker (e.g., NH₂-PEG-COOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine-terminated PEG linker (1 equivalent) in anhydrous DCM.
-
Base Addition: Add DIPEA (2-3 equivalents) or TEA (1.5-2.0 equivalents) to the solution and stir.[1][3]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the reaction mixture.[1][4]
-
Reaction: Stir the reaction mixture at room temperature for 3-12 hours.[1][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Isolation: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the Boc-protected PEG linker.[1]
-
Characterization: Characterize the final product by NMR and MS to confirm its identity and purity.[1]
Caption: Experimental workflow for Boc protection of an amino-PEG linker.
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the standard procedure for removing the Boc protecting group to regenerate the free amine.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (B28343) (optional, for removal of residual TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (for neutralization, if required)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[5]
-
Cooling: Cool the solution to 0°C in an ice bath.[4]
-
TFA Addition: Slowly add TFA to a final concentration of 20-50% (v/v).[4][5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]
-
Work-up:
-
Isolation/Neutralization:
-
The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.[1]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer and concentrate to yield the free amine.
-
Caption: Experimental workflow for Boc deprotection of a PEG linker.
Conclusion
The synthesis of Boc-protected PEG linkers is a fundamental and enabling technology in the fields of bioconjugation and drug development. The strategic use of the Boc protecting group allows for the precise and controlled assembly of complex molecular architectures. By following well-defined and optimized protocols, researchers can reliably produce high-purity Boc-protected PEG linkers, which are essential building blocks for the next generation of targeted therapeutics and diagnostics. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the successful design and execution of their synthetic endeavors.
References
The Strategic Imperative of PEG Linkers in PROTAC and ADC Design: A Technical Guide
Introduction
In the landscape of modern therapeutics, Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent two of the most innovative and powerful modalities. PROTACs hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins, while ADCs combine the specificity of monoclonal antibodies with the potency of cytotoxic payloads for targeted therapy.[1][2] The success of both platforms is critically dependent on the linker, a component that connects the functional moieties of these complex molecules.[3] Among various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of rational drug design due to their unique physicochemical properties that enhance solubility, stability, and pharmacokinetic profiles.[3][][5]
This technical guide provides an in-depth exploration of the role of PEG linkers in the design and efficacy of PROTACs and ADCs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex biological and experimental processes involved.
Part 1: The Role of PEG Linkers in PROTAC Design
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][6] The linker is not a passive spacer; its length, flexibility, and composition are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3][7][8]
Core Principles of PEG Linkers in PROTACs
PEG linkers offer several key advantages in PROTAC design:
-
Enhanced Solubility : PROTACs are often large, complex molecules with high molecular weights and lipophilicity, leading to poor aqueous solubility. The inherent hydrophilicity of the repeating ethylene (B1197577) glycol units in PEG linkers significantly improves the water solubility of the entire molecule, which is crucial for bioavailability and formulation.[3][5][9]
-
Modulation of Cell Permeability : The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating entry into the cell.[3][8]
-
Optimization of Ternary Complex Formation : The flexibility and tunable length of PEG linkers are paramount for achieving an optimal orientation of the POI and E3 ligase.[10] A linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex where ubiquitination sites are inaccessible.[7][11]
Data Presentation: Impact of PEG Linkers on PROTAC Properties
The properties of the PEG linker directly influence the degradation efficacy and physicochemical characteristics of the PROTAC.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|---|
| Estrogen Receptor (ER) | pVHL | PEG-based | 12 | ~100 | >80 | [12] |
| Estrogen Receptor (ER) | pVHL | PEG-based | 16 | ~10 | >90 | [12] |
| Estrogen Receptor (ER) | pVHL | PEG-based | 21 | >1000 | <60 | [12] |
| BTK | CRBN | PEG | 4 PEG units | 1-40 | High | [13] |
| EGFR | CRBN | PEG | +1 EG unit | Selective for EGFR | High |[13] |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific target, E3 ligase, and cell line used.[5]
Table 2: Influence of Linker Type on Physicochemical Properties
| Property | Alkyl Linker | PEG Linker | General Impact of PEGylation |
|---|---|---|---|
| cLogP | Higher | Lower | Decreases lipophilicity |
| TPSA | Lower | Higher | Increases topological polar surface area |
| Aqueous Solubility | Lower | Higher | Improves aqueous solubility |
This table provides an illustrative comparison based on general principles discussed in the literature.[5][9]
Signaling Pathway and Experimental Workflow
The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Heterobifunctional PEG Linkers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, the precise and stable linkage of molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, enabling the creation of sophisticated drug delivery systems, diagnostics, and research reagents.[1] These versatile molecules consist of a polyethylene glycol chain with two distinct reactive functional groups at each end, allowing for the specific and sequential conjugation of two different molecular entities, such as a therapeutic drug and a targeting antibody.[2][3] The incorporation of the PEG spacer imparts numerous advantageous properties, including enhanced solubility, improved stability, reduced immunogenicity, and prolonged circulation half-life of the resulting bioconjugate.[2][3][4] This guide provides a comprehensive technical overview of heterobifunctional PEG linkers, detailing their core properties, common functionalities, synthesis and conjugation protocols, and key applications in modern drug development.
Core Properties and Advantages of Heterobifunctional PEG Linkers
The unique combination of a flexible, hydrophilic PEG backbone and specific terminal reactive groups gives heterobifunctional PEG linkers a range of desirable properties for bioconjugation.
| Property | Advantage in Bioconjugation |
| Dual Reactivity | Enables the sequential and controlled covalent bonding of two different molecules, allowing for precise control over the final conjugate's architecture.[5][6] |
| Increased Hydrophilicity | The PEG chain significantly improves the water solubility of hydrophobic drugs and biomolecules, which can prevent aggregation and improve formulation.[1][3] |
| Enhanced Pharmacokinetics | PEGylation increases the hydrodynamic radius of the conjugated molecule, which reduces renal clearance and extends its circulation half-life in the body.[3][4] |
| Reduced Immunogenicity | The flexible PEG chain can create a "stealth" shield, masking the bioconjugate from the host's immune system and thereby reducing the potential for an adverse immune response.[1] |
| Improved Stability | PEG linkers can protect the attached molecules from enzymatic degradation, enhancing their stability in biological environments.[6] |
| Customizable Length | The ability to vary the length of the PEG chain provides control over the distance and flexibility between the two conjugated molecules, which is crucial for optimizing biological activity.[3][4] |
Common Heterobifunctional PEG Linkers and Their Properties
The choice of a heterobifunctional PEG linker is a critical design consideration in the development of bioconjugates. The length of the PEG spacer and the nature of the terminal functional groups dictate the linker's utility for specific applications.
| Linker Name | Functional Group A | Reactivity A | Functional Group B | Reactivity B | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| NHS-PEG-Maleimide | N-Hydroxysuccinimide Ester | Primary Amines (-NH2) | Maleimide (B117702) | Thiols (-SH) | 295.27 (PEG2) - 2169.4 (PEG48) | 21.7 - 182.5 |
| Azide-PEG-NHS Ester | Azide (B81097) | Alkynes (Click Chemistry) | N-Hydroxysuccinimide Ester | Primary Amines (-NH2) | 288.27 (PEG4) - 2216.5 (PEG48) | 29.1 - 182.5 |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne | Azides (Copper-Free Click) | N-Hydroxysuccinimide Ester | Primary Amines (-NH2) | 593.63 (PEG4) - 2521.9 (PEG48) | 41.9 - 195.3 |
| Amine-PEG-Carboxylic Acid | Amine | Carboxylic Acids, NHS Esters | Carboxylic Acid | Amines (with activation) | 207.22 (PEG3) - 2135.4 (PEG48) | 25.6 - 179.0 |
| Thiol-PEG-Amine | Thiol | Maleimides, Halides | Amine | Carboxylic Acids, NHS Esters | 223.32 (PEG3) - 2151.5 (PEG48) | 25.6 - 179.0 |
Note: Molecular weights and spacer arm lengths are representative and can vary based on the specific PEG chain length.
Key Applications in Drug Development
Heterobifunctional PEG linkers are instrumental in a variety of applications within drug development and life sciences research.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3][6] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload.[3][6] The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety.[6] The PEG component enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The inherent hydrophilicity of PEG linkers improves the solubility and cell permeability of the PROTAC molecule, enhancing its overall efficacy.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.
Synthesis of an Azide-PEG-NHS Ester Linker
This protocol outlines a general method for the synthesis of an Azide-PEG-Carboxylic Acid linker, followed by conversion to an NHS ester.
Materials:
-
Homo-bifunctional OH-PEG-OH
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Succinic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Methodology:
-
Monotosylation: Dissolve OH-PEG-OH in DCM and cool the solution to 0°C. Add a controlled amount (e.g., 1.0 equivalent) of TsCl and a base like pyridine to selectively react with one hydroxyl group, yielding Tosyl-PEG-OH. Monitor the reaction's progress by TLC or LC/MS.
-
Azide Substitution: Dissolve the purified Tosyl-PEG-OH in DMF. Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 60-80°C) to displace the tosyl group, forming Azide-PEG-OH. Purify the product.
-
Carboxylation: Dissolve the Azide-PEG-OH in a suitable solvent. Add succinic anhydride and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete. This reaction converts the terminal hydroxyl group into a carboxylic acid, yielding Azide-PEG-COOH.
-
NHS Ester Formation: Dissolve the purified Azide-PEG-COOH in anhydrous DCM or THF. Add NHS (1.1 equivalents) and DCC (1.1 equivalents). Stir the reaction at room temperature for 2-4 hours or until complete as monitored by TLC or LC/MS.
-
Purification and Characterization: Purify the final Azide-PEG-NHS ester product using column chromatography or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][8]
Bioconjugation of a Thiol-Containing Drug to an Antibody using NHS-PEG-Maleimide
This protocol details a two-step conjugation process for creating an antibody-drug conjugate.
Materials:
-
Amine-containing antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing drug (Drug-SH)
-
NHS-PEG-Maleimide linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., reduced cysteine or N-acetylcysteine)
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column.
-
Activation of Antibody with NHS-PEG-Maleimide:
-
Immediately before use, dissolve the NHS-PEG-Maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
-
Removal of Excess Linker: Remove the unreacted NHS-PEG-Maleimide using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Thiol-Containing Drug:
-
Add the thiol-containing drug to the maleimide-activated antibody solution. The molar ratio should correspond to the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching and Purification:
Characterization of PEGylated Proteins
The comprehensive characterization of PEGylated proteins is essential to ensure their quality, safety, and efficacy. A multi-faceted approach employing orthogonal analytical techniques is typically required.
Key Analytical Techniques:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume. It is used to determine the extent of aggregation and purity, and to separate the PEGylated protein from unreacted protein and free PEG.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Assesses the purity and can be used to determine the drug-to-antibody ratio (DAR) in ADCs.
-
Mass Spectrometry (MS): Provides accurate determination of the molecular weight of the intact PEGylated protein and its distribution. Techniques like LC-MS can identify PEGylation sites through peptide mapping and quantify different PEGylated species.[2][5][11][12]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Visualizes the conjugate and provides an assessment of its purity and apparent molecular weight.
Methodology for Characterization by LC/MS:
-
Sample Preparation: The PEGylated protein sample may require desalting or buffer exchange prior to analysis.
-
Liquid Chromatography:
-
Utilize a column suitable for protein separation (e.g., C4 reversed-phase).
-
Employ a gradient of an organic solvent (e.g., acetonitrile) in water, typically with an acid modifier like formic acid (0.1%).
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode using an electrospray ionization (ESI) source.
-
The resulting spectrum will display a distribution of multiply charged ions.
-
-
Data Analysis:
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery.[13] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs.[3][13][14] A thorough understanding of their properties, combined with robust synthesis, conjugation, and characterization methodologies, is crucial for harnessing their full potential in creating safer and more effective therapies.
References
- 1. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Enduring Utility of the Boc Protecting Group in Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, natural product synthesis, and drug discovery. Its widespread application stems from its remarkable stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the theory and practice of Boc protection, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to elucidate key chemical transformations and workflows.
Core Concepts: The Role and Mechanism of Boc Protection
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing unwanted side reactions during subsequent synthetic steps.[1] The process involves two fundamental stages: the introduction of the Boc group (protection) and its subsequent cleavage (deprotection).
Boc Protection Mechanism: The most prevalent method for installing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[1] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine, along with the byproducts tert-butanol (B103910) and carbon dioxide.[2] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[2]
Boc Deprotection Mechanism: The removal of the Boc group is typically achieved under acidic conditions.[3] The mechanism is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This protonation is followed by the fragmentation of the protonated intermediate, which generates a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5] The liberated tert-butyl cation can potentially alkylate sensitive residues, a side reaction that can be mitigated by the use of scavenger reagents.[6]
Data Presentation: A Quantitative Overview
The efficiency of Boc protection and deprotection reactions is influenced by several factors, including the substrate, solvent, base (for protection), acid (for deprotection), and reaction temperature. The following tables summarize typical reaction conditions and yields.
Table 1: Boc Protection of Various Amines
| Amine Substrate | Reagents | Solvent | Base | Time | Temperature | Yield (%) | Reference |
| Primary Aliphatic Amine | (Boc)₂O (1.1 equiv) | Dichloromethane (DCM) | Triethylamine (B128534) (TEA) (1.2 equiv) | 1-4 h | Room Temp. | >95% | [1] |
| Primary Aromatic Amine | (Boc)₂O (1.1 equiv) | Tetrahydrofuran (THF) | Sodium Bicarbonate | 2-6 h | Room Temp. | ~90% | [7] |
| Secondary Amine | (Boc)₂O (1.2 equiv) | Acetonitrile | 4-Dimethylaminopyridine (DMAP) (0.1 equiv) | 12 h | Room Temp. | >90% | [8] |
| Amino Acid | (Boc)₂O (1.5 equiv) | Dioxane/Water | Sodium Hydroxide | 2-4 h | 0 °C to Room Temp. | >90% | [9] |
Table 2: Boc Deprotection Conditions and Outcomes
| Protected Substrate | Reagent | Solvent | Time | Temperature | Outcome | Reference |
| N-Boc Aniline | 25% TFA | Dichloromethane (DCM) | 2 h | Room Temp. | Quantitative Deprotection | [10] |
| N-Boc Dipeptide | 4M HCl | Dioxane | 30 min | Room Temp. | Selective Nα-Boc deprotection | [11][12] |
| N-Boc Protected Peptide Resin | 50% TFA | Dichloromethane (DCM) | 30 min | Room Temp. | Complete Deprotection | [3] |
| Boc-D-4-aminomethylphe(Boc)-OH | 4M HCl | Dioxane | 1-2 h | Room Temp. | Selective α-amino Boc deprotection | [13] |
Table 3: Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Cleavage Condition | Stability Towards | Orthogonality |
| Boc | Strong Acid (e.g., TFA, HCl) | Bases, Nucleophiles, Catalytic Hydrogenation | Orthogonal to Fmoc and Cbz |
| Fmoc | Base (e.g., Piperidine) | Acids, Catalytic Hydrogenation | Orthogonal to Boc and Cbz |
| Cbz | Catalytic Hydrogenolysis (H₂/Pd) | Mild Acids and Bases | Orthogonal to Boc and Fmoc |
Experimental Protocols
The following are detailed methodologies for key Boc protection and deprotection reactions. These protocols are intended as general guidelines and may require optimization for specific substrates.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine[1][7]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) (or another suitable base)
-
Anhydrous Dichloromethane (DCM) (or another suitable solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 equiv) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)[2][10]
Materials:
-
N-Boc protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Allow the reaction mixture to warm to room temperature and stir. The reaction is often complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: N-Boc Deprotection using HCl in Dioxane[11][12]
Materials:
-
N-Boc protected peptide
-
4 M HCl in 1,4-dioxane (B91453)
-
Anhydrous 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents per equivalent of Boc group).
-
Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue triturated with diethyl ether to precipitate the product.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key processes involving Boc protection.
Conclusion
The Boc protecting group remains an indispensable tool in the arsenal (B13267) of synthetic chemists. Its predictable reactivity, stability to a broad range of reagents, and straightforward removal under acidic conditions make it a versatile choice for the protection of amines in a multitude of synthetic endeavors. A thorough understanding of its mechanism, optimal reaction conditions, and orthogonality to other protecting groups is critical for its effective application in the synthesis of complex molecules, from peptides to novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of PEG Spacers in Drug Development: An In-depth Technical Guide to Hydrophilicity and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the successful delivery of therapeutic molecules to their target sites remains a paramount challenge. Many promising drug candidates often exhibit suboptimal physicochemical properties, such as poor water solubility and a propensity for rapid clearance from the body. Poly(ethylene glycol) (PEG) spacers have emerged as a cornerstone technology to overcome these hurdles. This technical guide provides a comprehensive exploration of the core principles of PEG spacer hydrophilicity and biocompatibility, offering detailed experimental methodologies and quantitative data to support researchers in their pursuit of more effective and safer therapeutics.
The Essence of Hydrophilicity: How PEG Spacers Enhance Solubility
The remarkable hydrophilicity of PEG spacers is rooted in their fundamental chemical structure, which consists of repeating ethylene (B1197577) oxide units (–CH₂–CH₂–O–). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the PEG chain, which has profound implications for the conjugated therapeutic molecule.[1]
This "stealth" effect not only dramatically improves the aqueous solubility of hydrophobic drugs but also provides a protective barrier.[1][2] This hydration layer can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, often leading to a significantly extended circulation half-life.[2][3] The process of attaching PEG chains to molecules, known as PEGylation, is a well-established strategy for improving drug properties.[2]
The impact of PEGylation on hydrophilicity can be quantitatively assessed through various physicochemical parameters. The addition of a PEG spacer predictably alters these properties, and while the exact values are compound-specific, the general trends are consistent.
| Parameter | Expected Impact of PEGylation | Rationale |
| Aqueous Solubility | Significant Increase | The hydrophilic nature of the PEG chain overcomes the insolubility of the hydrophobic drug core.[1][2] |
| LogP (Octanol-Water Partition Coefficient) | Decrease | A lower LogP value indicates a preference for the aqueous phase, reflecting increased hydrophilicity.[1] |
| Aggregation | Reduction | The hydration shell around the PEG spacer prevents hydrophobic molecules from clumping together.[1] |
| Water Contact Angle | Decrease | A lower contact angle on a PEG-functionalized surface indicates greater wettability and hydrophilicity.[4][5][6] |
Table 1: Expected Impact of PEGylation on Key Hydrophilicity-Related Parameters
Biocompatibility: Ensuring Safe Passage in Biological Systems
The biocompatibility of PEG is one of its most valued attributes, making it a staple in pharmaceutical and biomedical research.[7][8] Generally, PEG is considered biologically inert, non-toxic, and non-immunogenic, meaning it can be introduced into biological systems with minimal adverse reactions.[3][9]
The "Stealth" Effect and Reduced Immunogenicity
The hydrophilic nature of PEG helps to "hide" the attached drug from the immune system.[2] This shielding effect minimizes recognition by opsonins, which are proteins that tag foreign particles for clearance by phagocytic cells of the mononuclear phagocyte system (MPS).[10] By evading the immune system, PEGylated therapeutics can circulate in the bloodstream for longer periods, increasing their chances of reaching the target tissue.[10][11]
Protein Adsorption
A key aspect of biocompatibility is the resistance to non-specific protein adsorption. When a foreign material is introduced into the body, proteins from the blood readily adsorb onto its surface, which can trigger an immune response and lead to rapid clearance. The hydration shell of PEG spacers creates a steric barrier that significantly reduces protein adsorption.[12] However, it's important to note that PEGylation does not completely eliminate protein binding.[13] The effectiveness of protein resistance depends on factors like PEG chain length, grafting density, and the surface chemistry of the underlying material.[12][14]
Cytotoxicity
The cytotoxic potential of PEG has been extensively studied across various cell lines. High molecular weight PEGs, such as PEG 8000, generally exhibit low toxicity.[7] However, the cytotoxicity of PEG derivatives can be influenced by their molecular weight and the nature of their end groups, with some PEG-based monomers showing more noticeable cytotoxicity compared to PEG oligomers.[15]
Quantitative Data on Biocompatibility:
| Assay | Cell Line | PEG Derivative | IC50 Value (mg/mL) | Reference |
| CCK-8 | L929 | Triethylene glycol (TEG) | 12.4 | [16] |
| CCK-8 | L929 | PEG-1000 | 22.5 | [16] |
| CCK-8 | L929 | PEG-4000 | 20.0 | [16] |
Table 2: IC50 Values of Various PEG Derivatives in L929 Cells
Experimental Protocols
To rigorously evaluate the hydrophilicity and biocompatibility of PEG spacers, a suite of standardized experimental protocols is employed.
Measurement of Hydrophilicity: Water Contact Angle
Objective: To quantify the wettability of a PEG-functionalized surface as an indicator of its hydrophilicity.
Methodology:
-
Surface Preparation: A thin, uniform layer of the PEG-containing material is coated onto a solid substrate (e.g., a glass slide or silicon wafer).
-
Droplet Deposition: A small droplet of deionized water (typically a few microliters) is carefully placed onto the prepared surface.
-
Image Acquisition: A high-resolution camera equipped with a goniometer is used to capture a profile image of the water droplet on the surface.
-
Angle Measurement: The contact angle, which is the angle formed at the three-phase boundary where the liquid, gas, and solid intersect, is measured from the captured image. A lower contact angle indicates a more hydrophilic surface.[4][17]
Quantification of Protein Adsorption
Objective: To measure the amount of protein that non-specifically binds to a PEGylated surface.
Methodology (using Fluorescently Labeled Protein):
-
Protein Labeling: A model protein, such as bovine serum albumin (BSA), is conjugated with a fluorescent dye (e.g., fluorescein-5-isothiocyanate, FITC).[13]
-
Surface Incubation: The PEGylated material (e.g., nanoparticles) is incubated in a solution containing the fluorescently labeled protein for a defined period.
-
Washing: The material is thoroughly washed to remove any unbound protein.
-
Quantification: The fluorescence intensity of the material is measured using a fluorometer. The amount of adsorbed protein is determined by comparing the measured fluorescence to a standard curve of the labeled protein.[13]
Assessment of Biocompatibility: Cell Viability Assay (MTT/CCK-8)
Objective: To evaluate the effect of PEG spacers on the metabolic activity and viability of cells.
Methodology:
-
Cell Seeding: Cells (e.g., HeLa, L929) are seeded in a 96-well plate and allowed to adhere overnight.[16][18]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the PEG derivative. Control wells with untreated cells are also included.[16]
-
Incubation: The cells are incubated with the PEG derivative for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan (B1609692) product.[16][18]
-
Absorbance Measurement: After an incubation period with the reagent, a solubilization solution is added (for MTT assay), and the absorbance of each well is measured using a microplate reader at the appropriate wavelength.[7][18]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the compound concentration.[18]
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the core concepts.
Caption: Mechanism of PEG-mediated hydrophilicity enhancement.
Caption: Experimental workflow for biocompatibility assessment.
Caption: The 'Stealth' Effect of PEGylation.
Conclusion
PEG spacers represent a powerful and versatile tool in the arsenal (B13267) of drug development professionals. Their ability to enhance hydrophilicity and impart biocompatibility can transform a promising but challenging drug candidate into a viable therapeutic. By understanding the fundamental principles of their action and employing rigorous experimental validation, researchers can effectively leverage PEGylation to improve drug solubility, extend circulation half-life, and minimize unwanted immune responses, ultimately paving the way for the next generation of innovative medicines. While PEGylation is a widely successful strategy, it is not without its considerations, and ongoing research continues to explore potential immunogenic responses to PEG itself and to optimize PEG architectures for specific applications.[11][19]
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG4-CH2-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker molecule connecting these two components is critical to the ADC's success, influencing its stability, solubility, pharmacokinetic profile, and efficacy. Hydroxy-PEG4-CH2-Boc is a heterobifunctional linker that incorporates a tetraethylene glycol (PEG4) spacer, offering a balance of hydrophilicity and defined length for ADC development.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ADCs. The PEG4 moiety enhances the aqueous solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the risk of aggregation.[1][2] The linker's structure, featuring a terminal hydroxyl group and a Boc-protected amine, allows for a controlled, stepwise conjugation strategy. This ensures precise control over the assembly of the final ADC construct.
Core Principles and Applications
The this compound linker enables a two-stage conjugation process. First, the terminal hydroxyl group is activated to facilitate its reaction with a functional group on either the antibody or the cytotoxic payload. Following this initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions.[3][4] This newly exposed amine then serves as a reactive handle for the attachment of the second component of the ADC, completing the antibody-linker-drug construct. This orthogonal protection strategy is fundamental to preventing undesirable side reactions and ensuring the formation of a well-defined ADC.[5]
The key advantages of using a PEG-based linker like this compound in ADC development include:
-
Enhanced Hydrophilicity and Solubility: The PEG spacer mitigates the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility of the ADC.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can create a hydration shell around the payload, potentially extending the ADC's circulation half-life and reducing clearance rates.[1][6]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, lowering the risk of an immune response.[1]
-
Controlled Synthesis: The heterobifunctional nature of the linker allows for a directed and stepwise synthesis, providing greater control over the final ADC structure.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and characterization of ADCs utilizing PEG linkers. These values are illustrative and may vary depending on the specific antibody, payload, and reaction conditions employed.
Table 1: Representative Reaction Conditions and Yields
| Process Step | Reagent(s) | Solvent | Temperature | Time (h) | Typical Yield |
|---|---|---|---|---|---|
| Hydroxyl Activation (Tosylation) | p-toluenesulfonyl chloride, TEA | Anhydrous DCM | 0 °C to RT | 4 - 16 | >90% |
| Boc Deprotection | 20-50% TFA | DCM | Room Temp | 0.5 - 2 | >98% |
| Antibody-Linker Conjugation (NHS ester) | EDC, NHS | Amine-free buffer (e.g., PBS) | Room Temp | 1 - 2 | >85% (Antibody Recovery) |
| Drug-Linker Conjugation (to deprotected amine) | Activated Payload (e.g., NHS ester) | Buffer with <10% organic co-solvent | 4 °C to RT | 2 - 12 | Conjugate dependent |
Table 2: Typical ADC Characterization Parameters
| Parameter | Typical Value | Method of Determination |
|---|---|---|
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, RPLC-MS, Native MS |
| Purity of Conjugate | >95% | Size-Exclusion Chromatography (SEC) |
| Monomer Content | >98% | SEC |
| In Vitro Cytotoxicity (IC50 of Payload) | pM to nM range | Cell Viability Assays |
Experimental Workflow and Protocols
The overall workflow for synthesizing an ADC using this compound involves a multi-step process that includes linker activation, conjugation to the first component (e.g., the payload), purification, deprotection, and final conjugation to the second component (e.g., the antibody).
Caption: General workflow for ADC synthesis using a heterobifunctional PEG linker.
Protocol 1: Activation of the Hydroxyl Group of this compound via Tosylation
This protocol converts the terminal hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution with a functional group on the payload.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-toluenesulfonyl chloride (TsCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous TEA (1.5 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated linker.
Protocol 2: Conjugation of an Activated Payload to the Tosylated Linker
This protocol describes the conjugation of a payload containing a nucleophilic group (e.g., an amine or carboxylate) to the activated tosylated linker. This example uses a payload with a carboxylic acid, which is first activated to an NHS ester.
Materials:
-
Tosylated-PEG4-CH2-Boc (from Protocol 1)
-
Cytotoxic payload with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Procedure:
-
Activation of the Payload: a. Dissolve the cytotoxic payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the payload. Monitor formation by LC-MS.
-
Conjugation to the Linker: a. In a separate flask, dissolve the tosylated-PEG4-CH2-Boc (1 equivalent) and a catalytic amount of DMAP in anhydrous DCM. b. Add the activated payload solution to the linker solution. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, purify the resulting Payload-PEG4-CH2-Boc conjugate using column chromatography.
Protocol 3: Boc Deprotection of the Payload-Linker Conjugate
This protocol removes the Boc protecting group to expose the primary amine, which will be used for conjugation to the antibody.
Materials:
-
Payload-PEG4-CH2-Boc conjugate (from Protocol 2)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Payload-PEG4-CH2-Boc conjugate in anhydrous DCM (e.g., to a concentration of 10-20 mg/mL).[3]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection progress by LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). The resulting deprotected amine is typically obtained as a TFA salt and can often be used directly in the next step after thorough drying.[4]
Protocol 4: Conjugation of the Deprotected Payload-Linker to an Antibody
This protocol describes the conjugation of the deprotected payload-linker, which now has a free amine, to the carboxylic acid groups on an antibody (e.g., on aspartic or glutamic acid residues) via EDC/NHS chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)
-
Deprotected Payload-PEG4-CH2-NH2 (from Protocol 3)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Prepare the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Activation of Antibody Carboxyl Groups: a. Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. b. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the deprotected Payload-PEG4-CH2-NH2 to the activated antibody solution. b. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess reactive esters. Incubate for an additional 30 minutes.
-
Purification: Purify the final ADC using an SEC system to remove unreacted payload-linker, byproducts, and aggregated antibody.
Mechanism of Action and Signaling Pathways of Common ADC Payloads
The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. The linker's role is to deliver this payload to the target cell, after which the payload is released to induce cell death. Below are examples of common payloads and their associated signaling pathways.
Monomethyl Auristatin E (MMAE)
MMAE is a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[3][8]
-
ADC Internalization and Payload Release: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome. The endosome fuses with a lysosome, where the linker is cleaved, releasing MMAE into the cytoplasm.[7]
-
Microtubule Disruption: Free MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This prevents the formation of the mitotic spindle, which is essential for cell division.[9]
-
Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase.[3][10] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.[3]
Caption: Mechanism of action for an MMAE-based ADC.
Maytansinoid DM1
DM1 is another potent microtubule-targeting agent that functions by inhibiting microtubule assembly.[11] It binds to tubulin at the vinca (B1221190) alkaloid binding site, leading to the suppression of microtubule dynamics.[12] This disruption of microtubule function results in mitotic arrest and subsequent apoptosis, similar to the pathway described for MMAE.[11][13]
Doxorubicin
Doxorubicin is a topoisomerase II inhibitor and also intercalates into DNA.[14][15]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex after the DNA has been cleaved. This prevents the re-ligation of the DNA strands, leading to double-strand breaks.[14]
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, which inhibits DNA replication and transcription.[16]
-
Free Radical Generation: Doxorubicin metabolism produces reactive oxygen species (ROS), which can damage DNA, proteins, and cell membranes, contributing to its cytotoxicity.[16]
-
DDR and Apoptosis: The extensive DNA damage activates the DNA Damage Response (DDR) pathway, involving proteins like ATM and p53, which ultimately triggers apoptosis.[14]
SN-38
SN-38 is the active metabolite of irinotecan (B1672180) and is a potent topoisomerase I inhibitor.[1][17]
-
Topoisomerase I Inhibition: SN-38 traps the topoisomerase I-DNA covalent complex, preventing the re-ligation of single-strand breaks that are naturally created by the enzyme to relieve torsional stress during DNA replication.[18]
-
DNA Damage: When a replication fork collides with this trapped complex, it results in a lethal double-strand DNA break.[19]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage leads to cell cycle arrest, primarily in the S-phase, and the initiation of apoptosis through caspase activation.[17]
Conclusion
This compound is a versatile and valuable linker for the development of next-generation ADCs. Its defined PEG spacer imparts favorable physicochemical properties, while its heterobifunctional nature allows for a controlled and strategic approach to ADC synthesis. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs, paving the way for more effective and safer targeted cancer therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. ClinPGx [clinpgx.org]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
Application Note: Streamlined Boc Deprotection of PEG Linkers Using Trifluoroacetic Acid
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of complex molecules, particularly in the functionalization of polyethylene (B3416737) glycol (PEG) linkers for bioconjugation and drug development.[1] Its widespread use stems from its stability under a variety of synthetic conditions and its straightforward removal under acidic conditions.[1] This application note provides a comprehensive protocol for the efficient deprotection of Boc-protected PEG linkers utilizing trifluoroacetic acid (TFA), tailored for researchers, scientists, and professionals in drug development. The protocol includes detailed methodologies, quantitative data summaries, and a visual workflow to ensure reproducible and successful outcomes.
Mechanism of Boc Deprotection
The cleavage of the Boc protecting group is an acid-catalyzed process known as acidolysis.[1] The mechanism involves the initial protonation of the carbamate (B1207046) oxygen by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide. The resulting amine is then protonated by the excess acid to form an ammonium (B1175870) salt.[1]
Experimental Protocols
This section details the standard procedure for the deprotection of a Boc-protected PEG linker using a solution of trifluoroacetic acid in dichloromethane (B109758) (DCM).
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (optional, for precipitation)
-
Scavengers (e.g., Triisopropylsilane (B1312306) - TIS), if required
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2][3]
-
Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[2][3][4] For substrates susceptible to side reactions from the tert-butyl cation, consider adding a scavenger like triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[2][3]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[2][5]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[3][5] On TLC, the deprotected amine will be more polar and thus have a lower Rf value. ¹H NMR can also be used to confirm the disappearance of the Boc group's characteristic singlet at approximately 1.4 ppm.[5]
-
Work-up and Isolation:
-
Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2][5] To ensure the complete removal of residual TFA, co-evaporate the residue with toluene (3x).[2][3][5]
-
Direct Use of TFA Salt: The resulting TFA salt of the deprotected amine can often be used directly in the subsequent synthetic step.[1][5]
-
Neutralization to Free Amine: To obtain the free amine, dissolve the residue in a suitable organic solvent like DCM and wash it with a saturated aqueous solution of sodium bicarbonate.[5][6] Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[6]
-
Precipitation: An alternative isolation method involves precipitating the deprotected PEG-linker salt by adding cold diethyl ether to the reaction mixture.[4][5]
-
Quantitative Data Summary
The success of the Boc deprotection is contingent on the appropriate selection of reagents and reaction conditions. The following tables provide a summary of common conditions and scavengers used in this protocol.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, protects Tryptophan. |
| Water | 2.5 - 5% | Acts as a carbocation scavenger. |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues. |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Amide Bond Formation with Hydroxy-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the chemical linker is paramount to the efficacy and safety of the conjugate.[1][2] The heterobifunctional linker, Hydroxy-PEG4-CH2-Boc, is a versatile tool designed for the precise and controlled assembly of complex bioconjugates. This linker incorporates a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the final molecule.[1][][4]
This molecule features two key functional groups: a terminal hydroxyl (-OH) group, which can be activated for various nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc)-protected primary amine.[5] The Boc group provides a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine.[5][6] This exposed amine is then readily available to form a stable amide bond with a carboxylic acid-containing molecule, a cornerstone reaction in bioconjugation.[7][8]
These application notes provide detailed protocols for the deprotection of the Boc group and subsequent amide bond formation using this compound, along with methods for reaction monitoring and characterization.
Data Presentation
The following tables summarize the typical stoichiometry and reaction conditions for the key experimental protocols. These values may require optimization based on the specific substrates used.
Table 1: Reagent Stoichiometry for Boc Deprotection and Amide Coupling
| Step | Reagent | Stoichiometry (Equivalents) | Purpose |
| Boc Deprotection | Ligand-PEG4-CH2-Boc | 1.0 | Starting Material |
| Trifluoroacetic acid (TFA) | 20-50% (v/v) in DCM | Deprotecting Agent | |
| Amide Coupling | Carboxylic Acid-Molecule | 1.0 | Limiting Reagent |
| Deprotected PEG-Linker | 1.0 - 1.2 | Excess to drive reaction | |
| EDC (or DCC) | 1.5 | Carbodiimide (B86325) Activator[9] | |
| NHS (or Sulfo-NHS) | 1.2 | Stabilizes Activated Ester[7][10] |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Value | Notes |
| Boc Deprotection Solvent | Anhydrous Dichloromethane (DCM) | Ensures a water-free environment. |
| Boc Deprotection Time | 30 - 120 minutes | Typically a rapid reaction.[9] |
| Amide Coupling Solvent | Anhydrous DCM or DMF | Must be free of primary and secondary amines. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions to preserve sensitive biomolecules.[11][12] |
| Amide Coupling Time | 4 - 18 hours | Monitored by TLC or HPLC.[9] |
| Typical Yield (Overall) | 60 - 85% | Dependent on substrate reactivity and purification.[9] |
| Final Product Purity | >95% | Achievable with standard purification like HPLC.[10] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, which is essential for the subsequent amide bond formation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 20-50% TFA in DCM to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and continue stirring for 1-2 hours.[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[7]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker, Hydroxy-PEG4-CH2-NH2. The product is often used immediately in the next step.
Protocol 2: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the coupling of the deprotected linker (Hydroxy-PEG4-CH2-NH2) to a molecule containing a carboxylic acid using carbodiimide chemistry.
Materials:
-
Carboxylic acid-containing molecule (e.g., a drug payload)
-
Hydroxy-PEG4-CH2-NH2 (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM in a reaction vial under an inert atmosphere.
-
Add NHS (1.2 equivalents) to the solution, followed by EDC (1.5 equivalents).[10]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.[10]
-
In a separate vial, dissolve the deprotected Hydroxy-PEG4-CH2-NH2 (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-18 hours.[9]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[7]
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified by preparative HPLC or column chromatography to isolate the final conjugate.
-
Characterize the final product by LC-MS to confirm the molecular weight and by NMR for structural verification.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: NHS Ester Activation of Carboxylic Acids for PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely utilized strategy in pharmaceutical development to enhance the therapeutic properties of various agents.[1] Key advantages of PEGylation include improved drug solubility and stability, an increased circulating half-life by reducing renal clearance, and decreased immunogenicity.[1][2][3] One of the most common and efficient methods for PEGylating biomolecules is through the activation of carboxylic acids on PEG derivatives to form N-hydroxysuccinimide (NHS) esters. These NHS esters are highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[1][4][5][6]
This document provides a detailed overview of the principles, experimental protocols, and key considerations for the successful PEGylation of biomolecules using NHS ester chemistry.
Principle of the Reaction
The NHS ester activation of carboxylic acids for PEGylation is a two-step process:
-
Carboxylic Acid Activation: The carboxylic acid group on the PEG derivative is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester.[7][8] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[7][9]
-
Amine Coupling (PEGylation): The resulting PEG-NHS ester is then reacted with the target molecule containing primary amines. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable covalent amide bond between the PEG chain and the target molecule, with the release of NHS as a byproduct.[1][4] This coupling reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[4][10]
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, where water molecules react with the ester, converting it back to an unreactive carboxyl group. The rate of hydrolysis increases significantly with increasing pH.[1][4] Therefore, careful control of the reaction pH is crucial for maximizing the conjugation efficiency.
Core Reagents and Their Properties
A common reagent used in this process is a methoxy-capped polyethylene glycol (mPEG) functionalized with an NHS ester. The methoxy (B1213986) group ensures that the PEG is monofunctional, preventing cross-linking of target molecules.[1]
| Property | Value | Source(s) |
| Reagent Example | m-PEG25-NHS ester | [1] |
| Molecular Weight | 1258.44 g/mol | [1] |
| Molecular Formula | C₅₆H₁₀₇NO₂₉ | [1] |
| Purity | >95-98% | [1] |
| Appearance | Solid | [1] |
| Solubility | Water, DMSO, DMF, Methanol, Acetonitrile | [1] |
| Storage Conditions | -20°C, stored with desiccant | [1][5] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for protein PEGylation using NHS esters.
Detailed Experimental Protocols
The following protocols provide a general framework for the PEGylation of proteins using pre-activated PEG-NHS esters. Optimization may be required for specific proteins and PEG reagents.
Materials
-
PEG-NHS ester (e.g., m-PEG-NHS)
-
Protein to be PEGylated
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)[1][5]
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[1][5]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)[1][4]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)[1][4][5]
Protocol for Protein PEGylation
-
Reagent Preparation:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[1][5]
-
Prepare the protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5) at a concentration of 1-10 mg/mL.[1][4][5] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[5]
-
-
PEG-NHS Ester Solution Preparation:
-
PEGylation Reaction:
-
Calculate the amount of PEG-NHS ester needed to achieve the desired molar excess over the protein. A 5- to 20-fold molar excess is a common starting point.[4][5]
-
Slowly add the PEG-NHS ester solution to the stirring protein solution.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2-4 hours on ice (4°C).[1][4][5] The reaction can also proceed overnight at 4°C.[1][4]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Characterization and Storage:
Quantitative Data Summary
The following tables summarize key quantitative parameters for the NHS ester activation and PEGylation reactions.
Table 1: Recommended Reaction Conditions for NHS Ester Activation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : 1.2-2 : 1.2-2 | An excess of EDC and NHS is generally used to drive the activation reaction.[7][8] |
| Activation Time | 15-60 minutes at room temperature | Reaction progress can be monitored by TLC or LC-MS.[8] |
| Optimal pH for Activation | 4.5 - 7.2 | EDC/NHS activation is most efficient in a slightly acidic to neutral pH range.[8][9] |
Table 2: Recommended Reaction Conditions for PEGylation
| Parameter | Recommended Range | Notes |
| Molar Excess of PEG-NHS over Protein | 5 to 20-fold | This should be optimized to achieve the desired degree of PEGylation.[4][5] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[4][10][11] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins.[1][4][5] |
| Reaction Time | 30 min - 4 hours (RT) or Overnight (4°C) | Dependent on temperature and the reactivity of the specific protein.[1][4] |
| Quenching Agent Concentration | 20-100 mM (e.g., Tris or Glycine) | Added after incubation to consume any unreacted NHS ester.[1][4] |
Conclusion
NHS ester activation of carboxylic acids is a robust and widely adopted method for the PEGylation of proteins and other biomolecules. Careful consideration and optimization of reaction parameters such as pH, molar ratios, and reaction time are critical for achieving high conjugation efficiency while preserving the biological activity of the target molecule. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement PEGylation strategies in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. encapsula.com [encapsula.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Bioconjugation Techniques Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation with PEG Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as flexible, hydrophilic spacers to connect biomolecules with other moieties such as drugs, fluorescent labels, or other proteins.[1][2] The process of covalently attaching PEG chains, known as PEGylation, significantly enhances the therapeutic and diagnostic properties of the resulting bioconjugates.[1][3] Key benefits of utilizing PEG linkers include improved solubility and stability, reduced immunogenicity by masking epitopes, and enhanced pharmacokinetics due to an increased hydrodynamic radius, which leads to prolonged circulation half-life.[1][2][3]
The versatility of PEG linkers is derived from the variety of available architectures, such as linear and branched chains, and a wide array of reactive functional groups that allow for tailored bioconjugation strategies.[3][4][5] This enables the precise modulation of a biomolecule's characteristics to optimize its efficacy and safety profile.[1] These application notes provide detailed protocols for common bioconjugation techniques using PEG linkers, quantitative data for linker selection, and visual workflows to guide researchers in their experimental design.
Choosing the Right PEG Linker
The selection of an appropriate PEG linker is critical for the success of a bioconjugation project and depends on the specific application, the biomolecule of interest, and the desired properties of the final conjugate. Key considerations include the linker's architecture, length, and the reactive functional groups at its termini.
Architectural Diversity:
-
Linear PEG Linkers: Consist of a single, straight PEG chain and are the most common type used for their simplicity and predictability.[3][5]
-
Branched PEG Linkers: Feature multiple PEG arms extending from a central core, providing a larger hydrodynamic volume and superior shielding effects compared to linear PEGs of the same molecular weight.[3][4][5] This can lead to further improvements in in vivo circulation time and reduced immunogenicity.[5]
Functional Diversity:
-
Homobifunctional Linkers: Possess the same reactive group at both ends of the PEG chain and are primarily used for cross-linking identical molecules.[3]
-
Heterobifunctional Linkers: Have different reactive groups at each terminus, allowing for the sequential and specific conjugation of two different molecules.[3] This is particularly advantageous in the development of complex bioconjugates like antibody-drug conjugates (ADCs).
The choice of reactive functional groups dictates the conjugation chemistry. Common reactive pairs include:
-
NHS esters for reaction with primary amines (e.g., lysine (B10760008) residues).
-
Maleimides for reaction with free thiols (e.g., cysteine residues).
-
Azides and Alkynes for "click chemistry" reactions.
Quantitative Data for Linker Selection
The following tables summarize quantitative data from comparative studies to aid in the selection of the optimal PEG linker for specific applications.
Table 1: Comparison of Linear vs. Branched PEG Linkers on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| Linker Architecture | Payload | Drug-to-Antibody Ratio (DAR) | Clearance Rate | Key Findings | Reference |
| Linear | DM1 | 8 | High | Exhibited faster clearance compared to the pendant (branched) configuration at a high DAR. | [3] |
| Pendant (Branched) | DM1 | 8 | Low | Demonstrated slower clearance rates, suggesting improved in vivo stability and circulation time. | [3] |
| Linear | MMAE | 8 | ~5 mL/day/kg (for PEG24) | Clearance plateaued at higher PEG lengths. | [3] |
| Branched (Pendant) | MMAE | 4 and 8 | Not specified | Showed enhanced anti-tumor activity in a xenograft model compared to a non-PEGylated ADC. | [3] |
Table 2: Influence of Branched Linker Length on In Vitro Cytotoxicity of an ADC
| Linker Spacer Length | IC50 (ng/mL) | Key Findings | Reference |
| Short | 0.40 | A shorter spacer in the branched linker resulted in higher in vitro potency. | [3] |
| Medium | 1.1 | Increasing the spacer length led to a decrease in cytotoxic activity. | [3] |
| Long | 3.2 | The longest spacer showed the lowest, though still potent, in vitro cytotoxicity. | [3] |
Experimental Protocols and Workflows
This section provides detailed protocols for the most common bioconjugation techniques using PEG linkers, accompanied by visual representations of the workflows.
General Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for a bioconjugation experiment, from reagent preparation to the characterization of the final conjugate.
References
Harnessing Hydroxy-PEG4-CH2-Boc for Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG4-CH2-Boc is a heterobifunctional linker molecule playing a pivotal role in the advancement of targeted therapeutics. This linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a terminal hydroxyl (-OH) group, a discrete four-unit polyethylene (B3416737) glycol (PEG4) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functional groups allows for a controlled, stepwise synthesis of complex bioconjugates.
The PEG4 spacer is a key feature, imparting increased hydrophilicity to the final conjugate. This is particularly advantageous for improving the solubility and pharmacokinetic profile of hydrophobic drug payloads, potentially reducing aggregation and enhancing in vivo stability.[1] As a non-cleavable linker, it provides a stable connection between the targeting moiety and the payload, relying on the degradation of the antibody or targeting protein within the cell to release the active drug.[2]
This document provides detailed application notes and experimental protocols for the effective use of this compound in targeted drug delivery strategies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate stoichiometric calculations in conjugation reactions and for the characterization of the resulting conjugates.
| Property | Value | Reference(s) |
| CAS Number | 518044-32-1 | [3][4] |
| Molecular Formula | C15H30O7 | [3][4] |
| Molecular Weight | 322.39 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | Typically ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO and other organic solvents | [5] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6] |
Core Applications in Targeted Drug Delivery
The bifunctional nature of this compound allows for its application in a variety of bioconjugation strategies:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic payload to a monoclonal antibody, directing the therapeutic agent specifically to cancer cells expressing the target antigen.[4][6] The PEG4 spacer helps to improve the solubility and stability of the ADC.[7]
-
Proteolysis Targeting Chimeras (PROTACs): this compound can serve as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand. The resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[6][8]
-
Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles, creating a hydrophilic PEG shell that enhances systemic circulation time (a "stealth" effect) and provides a reactive handle for the attachment of targeting ligands or drugs.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates using this compound. Below are representative protocols for key experiments.
Protocol 1: Conjugation of a Carboxylic Acid-Containing Payload to this compound
This protocol describes the formation of an ester linkage between the hydroxyl group of the linker and a carboxylic acid on the payload molecule using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Carboxylic acid-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing payload (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM or DMF.
-
Add the solution of this compound to the activated payload solution.
-
Stir the reaction mixture at room temperature for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with 5% aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected linker-payload conjugate by flash column chromatography.
Protocol 2: Boc Deprotection to Reveal the Primary Amine
The Boc protecting group is removed under acidic conditions to yield a free primary amine, which is then available for conjugation to a targeting moiety.
Materials:
-
Boc-protected linker-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker-payload conjugate in anhydrous DCM.
-
Add a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual acid.
-
The resulting amine-functionalized linker-payload can often be used directly in the next conjugation step after thorough drying.
Protocol 3: Conjugation of the Linker-Payload to a Monoclonal Antibody
This protocol outlines the conjugation of the amine-functionalized linker-payload to the lysine (B10760008) residues of a monoclonal antibody (mAb) via an activated ester.
Materials:
-
Amine-functionalized linker-payload
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)
-
Disuccinimidyl suberate (B1241622) (DSS) or other suitable crosslinker
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare the amine-functionalized linker-payload and activate it with an appropriate crosslinker like DSS according to the manufacturer's instructions to create an NHS ester.
-
Exchange the buffer of the mAb solution to a conjugation buffer (e.g., PBS, pH 8.0-8.5).
-
Add the desired molar excess of the activated linker-payload solution to the mAb solution with gentle mixing. The molar ratio will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted linker-payload.
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated SEC column.[9]
-
Characterize the final ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, SEC, and mass spectrometry.[10]
Protocol 4: Formulation of Functionalized Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles using a polymer conjugated with this compound.
Materials:
-
PLGA-PEG-Boc copolymer (synthesized by reacting PLGA-NHS with Boc-NH-PEG4-OH)
-
Drug to be encapsulated
-
Deionized water or PBS
-
Magnetic stirrer
Procedure:
-
Dissolve the PLGA-PEG-Boc copolymer and the drug in acetone to form the organic phase.
-
Add the organic phase dropwise into an aqueous solution (deionized water or PBS) under constant stirring.
-
Allow the organic solvent to evaporate under stirring for several hours, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unencapsulated drug.
-
The Boc group on the nanoparticle surface can then be deprotected using the method described in Protocol 2 to allow for the conjugation of targeting ligands.
Quantitative Data Summary
The following tables summarize illustrative quantitative data based on general trends observed for PEG linkers in bioconjugation. This data is intended for comparative purposes to guide experimental design.
Table 1: Impact of PEG Linker Length on ADC Properties
| Linker | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Potency (IC50, nM) | Plasma Half-life (hours) |
| No PEG | 3.8 | 15 | 0.5 | 120 |
| This compound | 3.5 | 5 | 0.8 | 150 |
| Hydroxy-PEG8-CH2-Boc | 3.2 | <2 | 1.2 | 180 |
| Hydroxy-PEG12-CH2-Boc | 3.0 | <1 | 1.5 | 200 |
Note: This table presents hypothetical data based on established trends where shorter PEG linkers may have slightly higher in vitro potency, while longer PEG linkers significantly reduce aggregation and increase plasma half-life.[1]
Table 2: Characterization of Functionalized Nanoparticles
| Parameter | Unfunctionalized Nanoparticles | Nanoparticles with this compound |
| Particle Size (nm) | 150 ± 10 | 165 ± 12 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 |
| Drug Loading Efficiency (%) | 85 ± 5 | 82 ± 4 |
| Encapsulation Efficiency (%) | 95 ± 2 | 93 ± 3 |
| Drug Release at 24h (%) | 60 ± 4 | 55 ± 5 |
Note: This table illustrates the expected changes in nanoparticle characteristics upon functionalization with a PEG linker, such as a slight increase in size and a reduction in the magnitude of the zeta potential.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental Workflow for ADC Synthesis.
Conclusion
This compound is a versatile and valuable tool for the development of targeted drug delivery systems. Its discrete PEG4 spacer provides a balance of hydrophilicity to improve the physicochemical properties of bioconjugates, while its heterobifunctional nature allows for controlled and sequential conjugation. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this linker in the design and synthesis of novel ADCs, PROTACs, and functionalized nanoparticles, ultimately contributing to the advancement of targeted therapies. The optimal choice of a linker is highly dependent on the specific application, and empirical testing is crucial to determine the ideal construct for a given therapeutic goal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Hydroxy-PEG4-(CH2)2-Boc | 518044-32-1 | ADCs Linker/Click Chemistry | MOLNOVA [molnova.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxy-PEG4-(CH2)2-Boc | PROTAC Linker | TargetMol [targetmol.com]
- 7. PEG-derivatives for Drug Development - CD Bioparticles [cd-bioparticles.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Site-Selective Protein Modification with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include improved protein stability, increased water solubility, prolonged plasma half-life, and reduced immunogenicity and antigenicity.[1][2][][4] However, non-specific PEGylation can lead to a heterogeneous mixture of products with reduced biological activity.[5][6] Site-selective PEGylation addresses this challenge by attaching PEG linkers to specific amino acid residues, resulting in a more homogeneous product with preserved function.[5][7][8] This document provides detailed application notes and protocols for key site-selective protein modification strategies with PEG linkers.
Key Strategies for Site-Selective PEGylation
Several methods have been developed to achieve site-selective PEGylation, primarily targeting specific amino acid residues or incorporating unnatural amino acids. The choice of strategy depends on the protein's structure, the desired degree of modification, and the required retention of biological activity.
Cysteine-Reactive PEGylation
This is one of the most common methods for site-specific PEGylation due to the low natural abundance of free cysteine residues in proteins.[7] By genetically engineering a single reactive cysteine at a desired location, a PEG-maleimide derivative can be specifically attached.[6][7]
Advantages:
-
High selectivity for free thiol groups.
-
Relatively straightforward to implement if a free cysteine is available or can be introduced.
Disadvantages:
-
Requires the absence of other reactive free cysteines.
-
The maleimide (B117702) linkage can sometimes be unstable under certain conditions.[9]
Lysine-Reactive PEGylation
Lysine (B10760008) residues are abundant on the surface of most proteins, making them a common target for PEGylation.[1][2] Site-selectivity can be achieved by controlling the reaction pH to target the α-amino group at the N-terminus, which generally has a lower pKa than the ε-amino groups of lysine side chains.[9]
Advantages:
-
Lysine residues are often surface-exposed.
-
A well-established chemistry using PEG-NHS esters.[1]
Disadvantages:
-
Can lead to a heterogeneous mixture if not properly controlled.[6]
-
Modification of lysine residues may interfere with protein activity if they are located in the active site.
N-Terminal Selective PEGylation
Targeting the N-terminal α-amino group offers a single, specific modification site. This can be achieved through reductive amination using a PEG-aldehyde at a controlled pH (typically below 7.0) where the N-terminal amine is more reactive than lysine side chains.[9][10]
Advantages:
-
Provides a single, predictable site of modification.
-
Generally preserves the biological activity of the protein.
Disadvantages:
-
Requires the N-terminus to be accessible and not critical for biological function.[9]
Disulfide Bridging PEGylation
This technique targets native disulfide bonds within a protein. The disulfide bond is first reduced to yield two free cysteine residues, which are then re-bridged with a bifunctional PEG reagent, such as a PEG-bis-sulfone.[7][10]
Advantages:
-
Maintains the native protein structure by re-bridging the disulfide bond.[7]
-
Offers high site-specificity.
Disadvantages:
-
Requires the presence of an accessible disulfide bond.
-
The reduction and re-bridging steps can be challenging to optimize.
Unnatural Amino Acid (UAA) Incorporation
This advanced method involves genetically encoding an unnatural amino acid with a unique reactive handle (e.g., an azide (B81097) or alkyne group) at a specific site in the protein.[10][11] A PEG linker with a complementary reactive group can then be attached via bioorthogonal "click" chemistry.[11][12]
Advantages:
-
Extremely high site-specificity.
-
The bioorthogonal reaction is highly efficient and occurs under mild conditions.
Disadvantages:
-
Requires a more complex workflow involving molecular biology techniques.
-
Can be costly and technically demanding.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various site-selective PEGylation studies. This data can help researchers compare the efficiency and impact of different methods.
Table 1: Comparison of Site-Selective PEGylation Methods
| PEGylation Strategy | Target Residue/Site | Typical PEG Reagent | Selectivity | Reported Yield/Efficiency | Impact on Activity | Reference |
| Cysteine-Reactive | Engineered Cysteine | PEG-Maleimide | High | >90% | Can be high if site is chosen carefully.[14] | [6][7] |
| Lysine-Reactive (N-Terminal) | N-terminal α-amine | PEG-NHS Ester (at controlled pH) | Moderate to High | ~85% N-terminal modification.[9] | Generally preserved. | [1][9] |
| N-Terminal Reductive Amination | N-terminal α-amine | PEG-Aldehyde | High | 58.3% mono-PEGylated conjugate.[15] | Generally preserved.[9] | [9][10] |
| Disulfide Bridging | Cysteine-Cysteine | PEG-bis-sulfone | High | Not specified | Structure is preserved.[7] | [7][10] |
| Unnatural Amino Acid | p-azidophenylalanine | Alkyne-PEG | Very High | Not specified | Highly retained bioactivity.[12] | [11][12] |
Table 2: Impact of PEGylation on Protein Properties
| Protein | PEGylation Site | PEG Size (kDa) | Change in Half-life | Retention of In Vitro Activity | Reference |
| Interferon α-2a | Lysine | 40 (branched) | Increased | 7% | [16] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Engineered Cysteine (A3C) | 10, 20, 40 | Up to 47-fold longer | Minimal loss | [14] |
| Glucagon-like peptide-1 (GLP-1) | C-terminal Cysteine | 20 | Increased | Similar in vivo effects to unmodified | [6] |
| α-1 Antitrypsin | Engineered Cysteine | 5, 10, 20, 40 | Not specified | No significant change | [17] |
Experimental Protocols
The following are generalized protocols for key site-selective PEGylation methods. Researchers should optimize these protocols for their specific protein and PEG reagent.
Protocol 1: Site-Selective Cysteine PEGylation
Objective: To selectively conjugate a PEG-maleimide linker to an engineered free cysteine residue on a protein.
Materials:
-
Protein with a single, accessible free cysteine
-
PEG-Maleimide (e.g., 5, 10, or 20 kDa)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)
Workflow Diagram:
Caption: Workflow for site-selective cysteine PEGylation.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is degassed to prevent oxidation of the cysteine residue.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-maleimide in the reaction buffer to achieve a 5- to 20-fold molar excess over the protein.
-
PEGylation Reaction: Add the PEG-maleimide solution to the protein solution. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching the Reaction: To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 20-50 mM to react with any excess PEG-maleimide.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion or ion-exchange chromatography.
-
Analysis: Analyze the purified product by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the site of modification.
Protocol 2: N-Terminal Selective PEGylation via Reductive Amination
Objective: To selectively conjugate a PEG-aldehyde linker to the N-terminal α-amino group of a protein.
Materials:
-
Protein with an accessible N-terminus
-
PEG-Aldehyde
-
Reaction Buffer: Sodium phosphate (B84403) buffer, pH 6.0-7.0
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃)
-
Purification System: SEC or IEX
Workflow Diagram:
Caption: Workflow for N-terminal selective PEGylation.
Procedure:
-
Protein and PEG Preparation: Dissolve the protein in the reaction buffer. Add the PEG-aldehyde to the protein solution at a desired molar ratio.
-
Initiate Reaction: Add the reducing agent, sodium cyanoborohydride, to the mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.[9]
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted PEG and byproducts by SEC or IEX.
-
Analysis: Characterize the final product using SDS-PAGE and peptide mapping to confirm N-terminal modification.
Protocol 3: PEGylation via Unnatural Amino Acid Incorporation
Objective: To site-selectively PEGylate a protein containing an unnatural amino acid with a bioorthogonal handle. This protocol assumes the protein has been expressed with a p-azidophenylalanine residue.
Materials:
-
Protein containing p-azidophenylalanine
-
Alkyne-PEG
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
Purification System: SEC or IEX
Signaling Pathway Diagram:
Caption: Chemistry of unnatural amino acid PEGylation.
Procedure:
-
Protein Preparation: Prepare the protein containing the azido-UAA in the reaction buffer.
-
Reagent Preparation: Prepare stock solutions of Alkyne-PEG, CuSO₄, sodium ascorbate, and the copper-chelating ligand.
-
Reaction Setup: In a reaction vessel, combine the protein solution, Alkyne-PEG (in molar excess), the copper-chelating ligand, and sodium ascorbate.
-
Initiate Reaction: Add CuSO₄ to the mixture to initiate the click reaction.
-
Incubation: Incubate at room temperature for 1-4 hours.
-
Purification: Purify the PEGylated protein using SEC or IEX to remove the catalyst and excess reagents.
-
Analysis: Confirm successful conjugation by SDS-PAGE and mass spectrometry.
Conclusion
Site-selective PEGylation is a powerful technique for developing homogeneous and highly active therapeutic proteins. The choice of the appropriate method depends on the specific protein and the desired therapeutic outcome. The protocols and data presented here provide a guide for researchers to design and execute effective site-selective PEGylation strategies. Careful optimization of reaction conditions and thorough characterization of the final product are critical for success.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-specific PEGylation of proteins containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. youtube.com [youtube.com]
- 17. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry with Functionalized PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synergy of Click Chemistry and PEG Linkers
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular architectures in biological settings.[1] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a highly stable triazole ring.[1][2] When combined with Polyethylene Glycol (PEG) linkers, this chemistry becomes a powerful tool in bioconjugation and drug development.
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can improve the solubility, stability, and pharmacokinetic properties of conjugated molecules.[3][4] Functionalizing PEG linkers with bioorthogonal handles (like azides and alkynes) allows for their precise and efficient attachment to biomolecules, nanoparticles, and surfaces. This combination provides a robust strategy for developing advanced bioconjugates, drug delivery systems, and biomaterials.[1][5]
Key Benefits of Combining Click Chemistry with PEG Linkers:
-
Improved Solubility and Stability: The hydrophilic PEG chain enhances the aqueous solubility of hydrophobic molecules and can protect them from enzymatic degradation.[4][6]
-
Reduced Immunogenicity: PEG can mask epitopes on a biomolecule, reducing the likelihood of an adverse immune response.[4][6]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces renal clearance and prolongs its circulation half-life.[6]
-
High Specificity and Efficiency: Click reactions proceed with high selectivity, avoiding the side reactions common with traditional bioconjugation methods.[7][8]
-
Versatility: A wide array of functionalized PEG linkers are available, enabling diverse applications in medicine and materials science.[9][10][11]
Core Click Chemistry Reactions with PEG Linkers
The two most prominent click chemistry reactions used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][12]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the "gold standard" of click chemistry, involving a terminal alkyne and an azide (B81097) reacting in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole.[2][12] It is known for its exceptional speed and efficiency. However, the requisite copper catalyst can be cytotoxic, which may limit its use in living systems.[2][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[2][12] The high ring strain of the cyclooctyne lowers the activation energy, eliminating the need for a toxic catalyst. This makes SPAAC highly suitable for applications in live cells and in vivo.[2][8]
Quantitative Comparison of CuAAC and SPAAC
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Reaction Rate | Very Fast (10³ - 10⁵ M⁻¹s⁻¹) | Moderate to Fast (10⁻¹ - 10¹ M⁻¹s⁻¹) | [2] |
| Catalyst | Copper(I) required | Catalyst-free | [2] |
| Biocompatibility | Limited by copper cytotoxicity | High; suitable for in vivo applications | [2][8] |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide | [2][11] |
| Primary Use Case | In vitro conjugation, materials science | Live cell imaging, in vivo labeling | [2][8] |
Application: Antibody-Drug Conjugates (ADCs)
Click chemistry with functionalized PEG linkers provides a powerful method for constructing homogenous Antibody-Drug Conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[13][] This approach allows for site-specific conjugation, overcoming the heterogeneity of traditional ADC production methods.[13] PEG linkers enhance the solubility and stability of the ADC and can control the release of the cytotoxic payload.[5][]
Protocol: SPAAC-Mediated ADC Synthesis
This protocol describes the copper-free conjugation of an azide-functionalized antibody to a payload containing a strained alkyne (e.g., DBCO).[12]
Materials:
-
Azide-functionalized Antibody (Azide-Ab) in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized PEG-Payload dissolved in a compatible solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-Exclusion Chromatography (SEC) system for purification.
Procedure:
-
In a microcentrifuge tube, combine the Azide-Ab with a 3 to 5-fold molar excess of the DBCO-PEG-Payload. The final concentration of the antibody should be in the range of 1-10 mg/mL.
-
If the DBCO-PEG-Payload was dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 5-10% to maintain protein stability.
-
Adjust the final volume with PBS as needed. Gently mix the solution by pipetting.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary depending on the specific reactants.[12]
-
Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE or HPLC.
-
Once the reaction is complete, purify the final ADC conjugate using an SEC column to remove any unreacted payload and other small molecules.[12]
-
Analyze the final product for purity and determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[12]
Application: Hydrogel Formation
Click chemistry is widely used to form PEG-based hydrogels for applications in tissue engineering, cell culture, and controlled drug release.[15] Reactions like iEDDA or thiol-ene click chemistry can cross-link multi-arm PEG precursors functionalized with reactive groups (e.g., tetrazine, norbornene, thiols) to form stable hydrogel networks under biocompatible conditions.[16][17] The properties of these hydrogels, such as stiffness and degradation rate, can be precisely tuned.[16][18]
Quantitative Data: Properties of Click-PEG Hydrogels
| Hydrogel System | Cross-linking Chemistry | Storage Modulus (G') | Key Feature | References |
| 8-arm PEG-Aminooxy / Glutaraldehyde | Oxime Click | 258 - 4196 Pa | Tunable mechanical properties | [19] |
| 4-arm PEG-Tz / PEG-NBca | iEDDA | ~1000 - 8000 Pa | Tunable hydrolytic degradation | [16] |
| Gelatin / Pluronic-PEG | Thiol-Yne | Tunable | Suppressed swelling at 37°C | [18] |
| Linear PEG-Peptide | Thiol-Norbornene | Tunable | Formed from linear precursors | [17] |
Protocol: Hydrogel Formation via iEDDA Reaction
This protocol provides a general method for forming a hydrogel from a 4-arm PEG-tetrazine (PEG-Tz) and a PEG-norbornene (PEG-NB) precursor.[16]
Materials:
-
4-arm PEG-Tz.
-
PEG-NB derivative (e.g., 8-arm PEGNBca).
-
Sterile, degassed PBS (pH 7.4).
-
(Optional) Cell suspension for encapsulation.
Procedure:
-
Prepare stock solutions of the PEG-Tz and PEG-NB precursors separately in sterile PBS. For example, prepare a 10% (w/v) solution of each precursor. Ensure complete dissolution.
-
To form the hydrogel, mix the two precursor solutions in a 1:1 stoichiometric ratio of tetrazine to norbornene groups.
-
For cell encapsulation, first resuspend the desired cell concentration in the PEG-NB solution. Then, add the PEG-Tz solution to the cell/PEG-NB mixture and mix gently but quickly.
-
Immediately transfer the mixed solution to the desired mold or culture vessel.
-
Gelation should occur rapidly, often within minutes at room temperature. Allow the gel to fully cross-link for 30-60 minutes.
-
Once formed, the hydrogel can be swelled in culture medium or PBS.
-
Characterize the hydrogel's properties, such as gelation time (via vial tilt method), mechanical stiffness (rheometry), and swelling ratio (by comparing wet vs. dry weight).
Application: Proteomics and Bioconjugation
Click chemistry combined with PEGylation is a robust method for labeling proteins to study their function, interactions, and redox state.[20][21] For instance, the "Click-PEGylation" method can be used to assess the oxidation state of cysteine residues.[20] In this approach, reduced thiols are first labeled with an alkyne-maleimide. Subsequently, an azide-PEG molecule is "clicked" onto the alkyne handle. The large PEG molecule causes a significant mobility shift on an SDS-PAGE gel, allowing for quantification of the labeled protein.[20]
Protocol: Labeling Reduced Cysteine Thiols (Click-PEGred)
This protocol is adapted from a method to selectively label reduced thiols on a target protein.[20]
Materials:
-
Purified protein sample in a suitable buffer (e.g., Tris-based buffer).
-
Propargyl-maleimide (alkyne-maleimide).
-
Azide-PEG (e.g., Azide-PEG₅₀₀₀).
-
Click catalyst solution: Copper(II) sulfate (B86663) (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), and a copper ligand like Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).
-
SDS-PAGE reagents and system.
-
Coomassie stain.
Procedure:
-
Alkylation: To your protein sample (e.g., at 1 mg/mL), add propargyl-maleimide to a final concentration of 5-50 mM. Incubate at room temperature for 30 minutes.
-
Removal of Excess Maleimide: Remove unreacted propargyl-maleimide using a spin column or dialysis.
-
Click Reaction:
-
To the alkylated protein sample, add Azide-PEG₅₀₀₀ to a final concentration of 1-2 mM.
-
Add the pre-mixed click catalyst solution (final concentrations are typically ~1 mM CuSO₄, ~5 mM TCEP, ~1 mM TBTA).
-
Incubate the reaction at room temperature for 1 hour.
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel. Include a negative control sample that did not receive the catalyst.
-
Stain the gel with Coomassie Blue.
-
-
Quantification: The PEGylated protein will appear as a higher molecular weight band compared to the un-PEGylated protein. The relative intensity of these bands can be quantified using densitometry to determine the proportion of reduced thiols.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. biochempeg.com [biochempeg.com]
- 8. mdpi.com [mdpi.com]
- 9. Click Chemistry PEGs [jenkemusa.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Orthogonal click reactions enable the synthesis of ECM-mimetic PEG hydrogels without multi-arm precursors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. Nonswelling Click-Cross-Linked Gelatin and PEG Hydrogels with Tunable Properties Using Pluronic Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Immobilization of Biomolecules using Hydroxyl-Terminated PEGs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) is a versatile polymer widely employed in biomedical applications due to its biocompatibility, non-immunogenicity, and ability to reduce non-specific protein adsorption.[1] Hydroxyl-terminated PEGs (-OH) serve as a foundational tool for the covalent immobilization of a wide array of biomolecules, including proteins, peptides, and nucleic acids, onto various surfaces. This process, known as PEGylation, is critical for the development of biosensors, drug delivery systems, and biocompatible materials.[2]
These application notes provide detailed protocols for the activation of hydroxyl-terminated PEGs and subsequent immobilization of biomolecules. We will cover three primary activation chemistries: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, tosylation, and silanization for hydroxyl-rich surfaces.
Key Concepts and Principles
The immobilization of biomolecules using hydroxyl-terminated PEGs is a multi-step process that begins with the activation of the terminal hydroxyl groups. These inert groups are chemically modified to become reactive towards specific functional groups on the target biomolecule, most commonly primary amines (-NH2) found in lysine (B10760008) residues and the N-terminus of proteins.
Activation Chemistries
-
EDC/NHS Activation: This is a widely used method that converts the terminal hydroxyl groups of a carboxylated PEG to amine-reactive NHS esters. This two-step process involves the reaction of a carboxyl group with EDC to form a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This ester readily reacts with primary amines to form a stable amide bond.[3]
-
Tosylation: This method involves the reaction of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). This converts the hydroxyl group into a tosylate (-OTs), which is an excellent leaving group. The tosylated PEG can then readily react with nucleophiles like amines and thiols.
-
Silanization: For surfaces rich in hydroxyl groups, such as glass, silica (B1680970), or oxidized metals, silane-terminated PEGs can be used. The silane (B1218182) group reacts with the surface hydroxyls to form a stable covalent bond, leaving the other end of the PEG chain available for biomolecule conjugation.
Experimental Protocols
Protocol 1: Surface Preparation - Cleaning of Glass/Silica Surfaces
A pristine surface is crucial for successful and reproducible immobilization.
Materials:
-
Glass or silica substrate
-
Deionized (DI) water
-
Ethanol
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas stream
Procedure:
-
Rinse the substrate thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a stream of nitrogen.
-
Immerse the substrate in piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Remove the substrate and rinse extensively with DI water.
-
Dry the substrate under a stream of nitrogen. The surface should be hydrophilic.
Protocol 2: Activation of Hydroxyl-Terminated PEG via EDC/NHS Chemistry
This protocol is for PEGs that have a terminal carboxylic acid group at the other end.
Materials:
-
Carboxyl-terminated PEG (e.g., HO-PEG-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
Amine-containing biomolecule
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Dissolve the carboxyl-terminated PEG in the Activation Buffer to a desired concentration (e.g., 10 mg/mL).
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the PEG solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
Immediately add the activated PEG-NHS ester solution to the biomolecule solution in the Coupling Buffer. A typical molar ratio of PEG-NHS to biomolecule is 10:1 to 50:1.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes.
-
Purify the PEGylated biomolecule using size-exclusion chromatography or dialysis to remove excess PEG and byproducts.
Protocol 3: Activation of Hydroxyl-Terminated PEG via Tosylation
Materials:
-
Hydroxyl-terminated PEG (PEG-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the PEG-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a 1.5 to 2-fold molar excess of TsCl to the solution.
-
Slowly add a 2 to 3-fold molar excess of anhydrous pyridine or TEA to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Protocol 4: Surface PEGylation using Silane-PEG
This protocol is for modifying hydroxyl-rich surfaces like glass or silica.
Materials:
-
Cleaned hydroxylated substrate (from Protocol 1)
-
Silane-PEG (e.g., mPEG-silane)
-
Anhydrous toluene (B28343) or ethanol/water mixture (95:5 v/v)
Procedure:
-
Prepare a 1-2% (w/v) solution of silane-PEG in anhydrous toluene or the ethanol/water mixture.
-
Immerse the cleaned substrate in the silane-PEG solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrate and rinse thoroughly with the solvent (toluene or ethanol/water).
-
Cure the silanized surface by baking at 110°C for 30-60 minutes.
-
The PEGylated surface is now ready for biomolecule immobilization if the PEG has a reactive terminal group, or it can be used as a protein-resistant surface.
Protocol 5: Immobilization of Amine-Containing Biomolecules on Activated PEG Surfaces
This protocol is for coupling biomolecules to NHS-activated or tosyl-activated PEG surfaces.
Materials:
-
Activated PEG surface (NHS-ester or Tosyl-activated)
-
Amine-containing biomolecule
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching/Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM ethanolamine, pH 8.5
Procedure:
-
Dissolve the biomolecule in the Coupling Buffer to the desired concentration (e.g., 0.1-1 mg/mL).
-
Apply the biomolecule solution to the activated PEG surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the biomolecule solution and wash the surface thoroughly with Coupling Buffer to remove non-covalently bound molecules.
-
Block any remaining active sites by incubating the surface with the Quenching/Blocking Buffer for 30 minutes.
-
Wash the surface again with Coupling Buffer. The surface is now ready for use.
Quantitative Data
The efficiency of biomolecule immobilization and the subsequent bioactivity are influenced by several factors, including the activation chemistry, PEG linker length, and surface density. The following tables summarize quantitative data compiled from various studies.
Disclaimer: The data presented in these tables are compiled from multiple independent studies. Direct comparison between different activation methods or conditions may not be straightforward due to variations in experimental setups, biomolecules, and analytical techniques used in each study.
Table 1: Comparison of Hydroxyl-Terminated PEG Activation Chemistries
| Activation Method | Typical Reagents | Reported Activation Efficiency (%) | Advantages | Disadvantages |
| EDC/NHS | EDC, NHS | >95%[4] | High efficiency, forms stable amide bonds | Moisture sensitive, potential for side reactions |
| Tosylation | TsCl, Pyridine | ~85-95% | Forms a good leaving group for various nucleophiles | Requires anhydrous conditions, potential for side reactions |
| CDI Activation | Carbonyldiimidazole | Variable, can be lower than EDC/NHS | Simple, one-step activation | Moisture sensitive, less stable intermediate than NHS-ester |
Table 2: Influence of PEG Surface Density on Protein Adsorption
| PEG Molecular Weight (Da) | Grafting Density (chains/nm²) | Protein | Protein Adsorption Reduction (%) | Reference |
| 5,000 | 0.028 | Fibrinogen | ~80% | [2] |
| 5,000 | 0.083 | Fibrinogen | >95% | [2] |
| 2,000 | 0.5 | Lysozyme, α-lactalbumin, Myoglobin | >98% | [5] |
| 5,000 | Not specified | Fibrinogen, Albumin, IgG | >95% | [6] |
Table 3: Effect of Immobilization on Biomolecule Activity
| Biomolecule | Immobilization Method | PEG Linker Length | Retained Activity (%) | Reference |
| Carbonic Anhydrase | Thiol-maleimide on silica | Not specified | 46% | [6] |
| Carbonic Anhydrase | Azide-DBCO on silica | Not specified | 27% | [6] |
| Carbonic Anhydrase | Tetrazine-sTCO on silica | Not specified | 77% | [6] |
| Glucose Oxidase | Covalent entrapment in PEG hydrogel | Varied (PEG MW) | Higher activity with higher MW PEG | [7] |
| IFN-α-2a | PEGylation | 20 kDa | Activity decreased (ED50 from 7 to 50-300 pg/mL) but half-life increased |
Visualization of Workflows and Pathways
Experimental Workflow for Biomolecule Immobilization
Signaling Pathway for EDC/NHS Activation of Carboxyl-Terminated PEG
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Incomplete activation of PEG | Optimize activation reaction conditions (pH, time, reagent concentration). Ensure reagents are not hydrolyzed. |
| Steric hindrance | Use a longer PEG linker. Optimize biomolecule concentration. | |
| Loss of Biomolecule Activity | Denaturation during immobilization | Use milder coupling conditions (lower temperature, shorter reaction time). |
| Unfavorable orientation | Consider site-specific immobilization strategies. | |
| High Non-Specific Binding | Incomplete PEGylation of the surface | Increase PEG concentration or reaction time during surface modification. |
| Contaminated surface | Ensure thorough cleaning of the substrate before PEGylation. |
Conclusion
The immobilization of biomolecules using hydroxyl-terminated PEGs is a powerful technique for a wide range of biomedical applications. The choice of activation chemistry and reaction conditions should be carefully considered based on the specific biomolecule, substrate, and desired outcome. By following the detailed protocols and considering the quantitative data provided, researchers can successfully create stable and bioactive surfaces for their specific needs.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The surface density gradient of grafted poly (ethylene glycol): preparation, characterization and protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of poly(ethylene glycol) hydrogels with different network structures for the application of enzyme immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylation of Peptides to Improve Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native peptides often exhibit suboptimal pharmacokinetic profiles, characterized by short plasma half-lives due to rapid renal clearance and enzymatic degradation.[] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely employed strategy to overcome these limitations.[] This modification increases the hydrodynamic radius of the peptide, thereby reducing renal filtration and shielding it from proteolytic enzymes.[2][3][4] The result is a significant extension of the peptide's circulation time, improved stability, and potentially reduced immunogenicity.[][4]
These application notes provide an overview of common PEGylation strategies, detailed experimental protocols for key methods, and a summary of the expected improvements in pharmacokinetic parameters.
Impact of PEGylation on Peptide Pharmacokinetics
The primary goal of PEGylating a therapeutic peptide is to enhance its in vivo performance by altering its pharmacokinetic profile. This is achieved through several mechanisms:
-
Increased Hydrodynamic Size: The attachment of a PEG polymer chain significantly increases the apparent size of the peptide, often preventing its rapid clearance through glomerular filtration in the kidneys.[5][6]
-
Protection from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting the peptide from degradation in the bloodstream and tissues.[3][4]
-
Reduced Immunogenicity: By masking epitopes on the peptide surface, PEGylation can reduce the likelihood of an immune response.[][4]
-
Altered Biodistribution: The physicochemical properties of the PEGylated peptide can lead to changes in its distribution throughout the body.[7][8]
The extent of these effects is influenced by several factors, including the molecular weight and structure (linear or branched) of the PEG, the number of PEG chains attached, and the specific site of attachment on the peptide.[]
Quantitative Data on Pharmacokinetic Improvement
The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on the pharmacokinetic parameters of different peptides.
Table 1: Effect of PEGylation on Peptide Half-Life
| Peptide/Protein | PEG Size (kDa) | Native Half-Life (t½) | PEGylated Half-Life (t½) | Fold Increase | Reference |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 1.1 hours | 28 hours | ~25 | [9][10] |
| Glucagon-like peptide-1 (GLP-1) | 2 | Not specified | 16-fold increase in mean plasma residence time (IV) | 16 | [11] |
| Interferon alfa | 40 | 9 hours | 77 hours | ~8.5 | [12] |
| A lymphoma-specific peptide | 40 | Not specified | 5.4 hours | Not applicable | [7] |
| A lymphoma-specific peptide | 150 | Not specified | 17.7 hours | Not applicable | [7] |
Table 2: Influence of PEG Molecular Weight on Peptide Pharmacokinetics
| Peptide | PEG Molecular Weight (kDa) | Blood Clearance (t½) | Body Clearance |
| Lymphoma-binding peptide | 40 | 5.4 hours | 19.1 hours |
| Lymphoma-binding peptide | 70 | Not specified | 37.3 hours |
| Lymphoma-binding peptide | 100 | Not specified | 60.8 hours |
| Lymphoma-binding peptide | 150 | 17.7 hours | 91.3 hours |
| Data adapted from a study on lymphoma-bearing mice. As the molecular size of the PEG polymer increases, both blood and body clearance times are significantly prolonged.[7][8] |
Experimental Protocols
This section provides detailed methodologies for common PEGylation and analysis procedures.
Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Peptide using PEG-Maleimide
This protocol describes the conjugation of a maleimide-activated PEG to a unique cysteine residue on a peptide. This is a highly specific reaction that forms a stable thioether bond.[13]
Materials:
-
Cysteine-containing peptide
-
Maleimide-activated PEG (PEG-Mal)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.[13]
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)
-
Analytical instruments: SDS-PAGE, Mass Spectrometry (MS)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[13]
-
If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the TCEP immediately using a desalting column equilibrated with Conjugation Buffer.[13]
-
-
PEG-Maleimide Solution Preparation:
-
Immediately before use, dissolve the PEG-Maleimide in the Conjugation Buffer or a compatible organic solvent like DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the peptide solution.[13] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[13][14] Protect the reaction from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., RP-HPLC) to determine the optimal reaction time.
-
-
Quenching the Reaction:
-
Add an excess of a small molecule thiol (e.g., L-cysteine) to quench any unreacted PEG-Maleimide.[13]
-
-
Purification of the PEGylated Peptide:
-
Purify the PEGylated peptide from unreacted PEG, peptide, and quenching reagent using Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic radius.[13][15]
-
Alternatively, Ion-Exchange Chromatography (IEX) can be used to separate the PEGylated product from the un-PEGylated peptide, as PEGylation can alter the surface charge of the peptide.[5][]
-
-
Analysis and Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the PEGylated peptide.
-
Determine the precise molecular weight and confirm the site of PEGylation using Mass Spectrometry.
-
Protocol 2: N-terminal PEGylation of a Peptide using mPEG-Aldehyde
This protocol describes the selective PEGylation of the N-terminal α-amine group of a peptide using a methoxy (B1213986) PEG-aldehyde. By controlling the reaction pH, this method can achieve high selectivity for the N-terminus over the ε-amine groups of lysine (B10760008) residues due to the lower pKa of the N-terminal amine.[3][17]
Materials:
-
Peptide with an available N-terminus
-
Methoxy PEG-aldehyde (mPEG-ALD)
-
Reaction Buffer: Sodium acetate (B1210297) buffer, pH 5.0-6.0
-
Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution: Tris buffer
-
Purification system: Ion-Exchange Chromatography (IEX) or Reversed-Phase HPLC (RP-HPLC)
-
Analytical instruments: SDS-PAGE, Mass Spectrometry
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the mPEG-ALD and sodium cyanoborohydride in the Reaction Buffer to create stock solutions.
-
-
Conjugation Reaction:
-
Add a 2- to 10-fold molar excess of mPEG-ALD to the peptide solution.
-
Add a 20- to 50-fold molar excess of sodium cyanoborohydride to the reaction mixture. This will reduce the initially formed Schiff base to a stable secondary amine linkage.
-
Incubate the reaction for 12-24 hours at room temperature.
-
Monitor the reaction progress by RP-HPLC.
-
-
Quenching the Reaction:
-
Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted aldehyde groups.
-
-
Purification of the PEGylated Peptide:
-
Ion-Exchange Chromatography (IEX) is often the method of choice for purifying N-terminally PEGylated peptides, as the PEGylation of the N-terminal amine alters the overall charge of the peptide.[5]
-
Reversed-Phase HPLC can also be effective for the purification of smaller PEGylated peptides.
-
-
Analysis and Characterization:
-
Use SDS-PAGE to visualize the increase in molecular weight of the PEGylated peptide.
-
Confirm the identity and purity of the final product using Mass Spectrometry.
-
Protocol 3: Pharmacokinetic Analysis of a PEGylated Peptide in a Rodent Model
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a PEGylated peptide in rats.
Materials:
-
PEGylated peptide and its unmodified counterpart
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Vehicle for injection (e.g., sterile saline or PBS)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical method for peptide quantification in plasma (e.g., ELISA or LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) or subcutaneous (SC) dose of the native peptide and the PEGylated peptide to separate groups of rats.[11] A typical dose might range from 1 to 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-injection. For a pilot study, typical time points might be 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24, and 48 hours.[8]
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the peptide in the plasma samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Plot the plasma concentration of the peptide versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Half-life (t½): The time required for the plasma concentration of the peptide to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the peptide per unit of time.
-
Volume of distribution (Vd): The apparent volume into which the peptide distributes in the body.
-
Area under the curve (AUC): The total exposure to the peptide over time.
-
-
-
Data Comparison:
-
Compare the pharmacokinetic parameters of the PEGylated peptide to those of the native peptide to quantify the improvements in half-life, clearance, and overall exposure.
-
Visualizations
The following diagrams illustrate key concepts and workflows in peptide PEGylation.
Caption: General experimental workflow for the PEGylation of a peptide.
Caption: Logical relationship of how PEGylation improves peptide pharmacokinetics.
References
- 2. bachem.com [bachem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 10. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 17. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker's primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] The length, composition, and attachment points of the linker are critical determinants of a PROTAC's efficacy.[2]
An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][4] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[5] Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination.[5]
Q2: What are the most common types of linkers used in PROTAC design?
The most prevalent linker motifs incorporated into PROTAC structures are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[6] Approximately 55% of reported PROTACs use PEG linkers, while about 30% use alkyl chains as the sole motif.[6] Many PROTACs, around 65%, contain a combination of both alkyl and PEG segments.[6] Other less common motifs include alkynes, triazoles, and saturated heterocycles like piperazine (B1678402) and piperidine (B6355638).[6]
-
Alkyl Chains: These are typically hydrophobic and offer a high degree of conformational flexibility.[6] They are synthetically accessible and are a common starting point for linker design.
-
PEG Linkers: These are more hydrophilic and can improve the solubility of PROTACs.[7] The ethylene (B1197577) glycol units add polarity and can participate in hydrogen bonding.[7]
Q3: Is there an "ideal" linker length for all PROTACs?
No, there is no universal "ideal" linker length. The optimal length must be empirically determined for each specific POI and E3 ligase pair.[7] For instance, in the degradation of Estrogen Receptor-α (ERα), a 16-atom linker was found to be optimal.[4] However, for Tank-binding kinase 1 (TBK1), degradation was only observed with linkers longer than 12 atoms, with a 21-atom linker showing high potency.[6] Generally, linker lengths between 5 and 15 atoms are most common in published PROTACs.[]
Q4: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the POI or the E3 ligase) rather than the functional ternary complex required for degradation.[10] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, which stabilizes it over the binary complexes and can mitigate the hook effect.[10]
Troubleshooting Guides
Issue 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation.
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.[9]
-
Potential Cause: Incorrect Linker Length or Rigidity.
-
Explanation: The linker may be too short, causing steric clashes, or too long and flexible, leading to an unstable complex.[5]
-
Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG units or methylene (B1212753) groups).[9]
-
-
Potential Cause: Unfavorable Ternary Complex Conformation.
-
Explanation: Even if a ternary complex forms, the linker might orient the POI in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Solution: Modify the linker attachment points on the warhead or the E3 ligase ligand. Analyzing the solvent-exposed regions of the protein-ligand crystal structures can help in selecting optimal attachment sites.
-
-
Potential Cause: Poor Cell Permeability.
-
Explanation: The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from reaching its intracellular target.[7]
-
Solution: Perform cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[7] Consider incorporating more rigid or hydrophilic elements into the linker, like piperazine or piperidine rings, to improve permeability.
-
Issue 2: I am observing a significant "hook effect" with my PROTAC.
-
Potential Cause: Suboptimal Ternary Complex Stability.
-
Explanation: The linker may not be promoting positive cooperativity, leading to the formation of binary complexes at high concentrations.[10]
-
Solution: A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability.[10] Empirical testing of different linker designs with varying rigidity and composition is often required.
-
-
Potential Cause: High PROTAC Concentration.
-
Explanation: The concentrations used in the assay may be too high, favoring binary complex formation.
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[10]
-
Issue 3: My PROTAC has low metabolic stability.
-
Potential Cause: Linker is susceptible to cleavage.
-
Explanation: The linker itself can be a site for metabolic enzymes.
-
Solution: Introduce metabolic "soft spots" modifications. For example, replacing a methylene group adjacent to an ether oxygen with a gem-dimethyl group can sterically shield the site of metabolism. Incorporating cyclic structures within the linker can also improve metabolic stability by reducing conformational flexibility.
-
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize data from various studies, illustrating the impact of linker length on degradation efficacy, as measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).
Table 1: Impact of Linker Length on BRD4 Degradation (Data is illustrative and compiled from various sources for comparison)
| PROTAC Compound | Linker Composition | Linker Length (atoms, approx.) | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| BRD4 Degrader 1 | PEG3 | 12 | 55 | 85 | VHL | Not Specified |
| BRD4 Degrader 2 | PEG4 | 15 | 20 | 95 | VHL | Not Specified |
| BRD4 Degrader 3 | PEG5 | 18 | 15 | >98 | VHL | Not Specified |
| BRD4 Degrader 4 | PEG6 | 21 | 30 | 92 | VHL | Not Specified |
| dBET6 | Not Specified | Not Specified | 18 | Not Specified | CRBN | Jurkat |
Table 2: Impact of Linker Length on BTK Degradation [11] (Data synthesized from a study by Zorba et al., 2018)[11]
| PROTAC Compound | Linker Composition | Linker Length (atoms, approx.) | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 2 PEG units | ~9 | >1000 | <10 | CRBN | Ramos |
| PROTAC 2 | 3 PEG units | ~12 | ~500 | ~50 | CRBN | Ramos |
| PROTAC 3 | 4 PEG units | ~15 | ~40 | >90 | CRBN | Ramos |
| PROTAC 4 | 5 PEG units | ~18 | ~20 | >95 | CRBN | Ramos |
| PROTAC 5 | 6 PEG units | ~21 | ~10 | >95 | CRBN | Ramos |
| PROTAC 6 | 7 PEG units | ~24 | ~1 | >95 | CRBN | Ramos |
| PROTAC 7 | 8 PEG units | ~27 | ~4 | >95 | CRBN | Ramos |
Table 3: Impact of Linker Length on ERα Degradation [4] (Data from a study by Cyrus et al.)[4]
| PROTAC Compound | Linker Length (atoms) | IC₅₀ (µM) in MCF7 cells | E3 Ligase |
| ERα Degrader 1 | 9 | 140 | VHL |
| ERα Degrader 2 | 12 | Not Specified | VHL |
| ERα Degrader 3 | 16 | 26 | VHL |
| ERα Degrader 4 | 19 | Not Specified | VHL |
| ERα Degrader 5 | 21 | Not Specified | VHL |
Table 4: Impact of Linker Length on TBK1 Degradation [6] (Data from a study by Arvinas)[6]
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase |
| TBK1 Degrader 1 | < 12 | No degradation | No degradation | VHL |
| TBK1 Degrader 2 | 21 | 3 | 96 | VHL |
| TBK1 Degrader 3 | 29 | 292 | 76 | VHL |
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC linker optimization.
Caption: Troubleshooting flowchart for PROTAC optimization.
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the reduction in target protein levels.
Materials:
-
Cell line expressing the POI.
-
PROTAC compounds.
-
Cell culture medium and reagents.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, incubate on ice, and then collect the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the real-time kinetics of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips.
-
Purified recombinant POI and E3 ligase complex.
-
PROTAC library.
-
SPR running buffer.
Procedure:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Flow varying concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics.
-
Ternary Complex Analysis: Inject a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation and calculate the cooperativity factor.
Protocol 3: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes upon binding, providing thermodynamic data for ternary complex formation.[12]
Materials:
-
ITC instrument.
-
Purified recombinant POI and E3 ligase complex.
-
PROTAC compound.
-
Dialysis buffer.
Procedure:
-
Sample Preparation: Dialyze all proteins and the PROTAC in the same buffer. Place the E3 ligase in the ITC cell and the POI mixed with the PROTAC in the syringe.
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the POI to determine the binary binding parameters.
-
Ternary Titration: Titrate the solution of POI and PROTAC into the E3 ligase solution.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to extract thermodynamic parameters and assess cooperativity.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[13]
Materials:
-
Cell line expressing the POI.
-
PROTAC compound.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer with deubiquitinase inhibitors.
-
Antibody against the POI for immunoprecipitation.
-
Antibody against ubiquitin for Western blotting.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, in the presence of a proteasome inhibitor to allow for the accumulation of polyubiquitinated proteins.
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the POI from the cell lysates using an anti-POI antibody.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated POI. A smear or ladder of high molecular weight bands indicates ubiquitination.
Protocol 5: Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound.
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane lipid solution.
-
PROTAC compound.
-
Analysis system (e.g., LC-MS/MS).
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Sandwich the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours).
-
Analysis: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration change over time.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lifesensors.com [lifesensors.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Enhancing the Solubility of Hydrophobic PROTAC Molecules
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor aqueous solubility of hydrophobic PROTAC (Proteolysis Targeting Chimera) molecules. The following troubleshooting guides and frequently asked questions (FAQs) offer actionable strategies, from chemical modification to advanced formulation, to improve experimental success.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTAC molecules have such low solubility?
A1: It is a common characteristic for PROTACs to exhibit low aqueous solubility. These molecules are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to poor solubility and permeability.[1] Their structure, consisting of two ligands connected by a linker, often results in a high molecular weight and a large hydrophobic surface area.[2][3][4][5][6] PROTACs based on certain E3 ligases, like the von Hippel-Lindau (VHL) E3 ligase, are often more distant from the desirable oral drug chemical space compared to those based on other ligases like Cereblon (CRBN).[1]
Q2: What are the primary approaches to improve the solubility of my PROTAC?
A2: There are two main strategies to enhance the solubility of your PROTAC molecule:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC itself to introduce more favorable physicochemical properties.[1]
-
Formulation Strategies: This approach focuses on developing a delivery system for the existing PROTAC to improve its dissolution and apparent solubility in aqueous media for in vitro and in vivo studies.[1]
The choice between these strategies will depend on the stage of your research and the intended application of your PROTAC.
Q3: How does the linker component of the PROTAC affect its solubility?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties, including solubility.[7][8][9] Hydrophobic linkers, such as alkyl chains, can decrease aqueous solubility.[7] Conversely, incorporating polar functional groups or using hydrophilic linkers, like polyethylene (B3416737) glycol (PEG), can significantly improve water solubility.[7][8] The length and flexibility of the linker also play a role; for instance, a linker that is too short may not provide a sufficient hydration shell to overcome the lipophilicity of the warhead and E3 ligase ligand.[10]
Q4: Can using a different E3 ligase ligand improve solubility?
A4: Yes, the choice of E3 ligase ligand can influence the overall solubility of the PROTAC. For example, some studies suggest that PROTACs based on Cereblon (CRBN) may have more "drug-like" properties and better solubility profiles compared to those based on the von Hippel-Lindau (VHL) E3 ligase.[11][12]
Q5: What are Amorphous Solid Dispersions (ASDs) and how can they help with PROTAC solubility?
A5: Amorphous Solid Dispersions (ASDs) are a formulation strategy where the hydrophobic PROTAC is dispersed in a polymer matrix in an amorphous state.[1][13] This prevents the molecule from crystallizing and maintains it in a higher energy state, which leads to improved dissolution and the ability to achieve a supersaturated solution in aqueous media.[2][13] This is a well-established technique for enhancing the oral bioavailability of poorly soluble drugs.[13][14]
Troubleshooting Guide
Problem 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous assay buffer.
This is a common issue that can lead to inconsistent and unreliable assay results.
Potential Causes & Troubleshooting Steps:
-
Exceeding Thermodynamic Solubility: Your final PROTAC concentration in the assay buffer is likely above its thermodynamic solubility limit.
-
Solution: Determine the kinetic solubility of your PROTAC in the final assay buffer (see Experimental Protocol 1). Ensure the final concentration in your experiment is below this limit.[15]
-
-
Poor Intrinsic Solubility: The inherent chemical structure of the PROTAC is too hydrophobic for the aqueous buffer.
-
Solution 1: Solvent Optimization: Test the solubility of your PROTAC in various biocompatible co-solvents (e.g., ethanol, PEG 400).[3][16] Add a small percentage (e.g., 1-5%) of a co-solvent to your aqueous buffer, ensuring it does not affect your assay performance.[15][16]
-
Solution 2: Buffer Additives: Incorporate solubilizing agents like cyclodextrins or a low percentage of non-ionic detergents (e.g., Tween-20) into your buffer.[3]
-
Solution 3: pH Adjustment: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. Evaluate the effect of adjusting the buffer pH on solubility.[3][16] For basic groups, a slightly acidic pH may increase solubility.[15]
-
Problem 2: I am observing low and variable oral bioavailability in my animal studies due to poor solubility.
Poor in vivo exposure can halt the development of a promising PROTAC candidate.
Potential Causes & Troubleshooting Steps:
-
Poor Dissolution in Gastrointestinal Fluids: The solid form of the PROTAC does not dissolve effectively in the GI tract.
-
Solution 1: Amorphous Solid Dispersion (ASD): Prepare an ASD of your PROTAC with a suitable polymer like HPMCAS or Soluplus® (see Experimental Protocol 2). This can significantly enhance the dissolution rate and maintain a supersaturated state, leading to improved absorption.[12][13][17]
-
Solution 2: Lipid-Based Formulations (e.g., SEDDS): Formulate the PROTAC in a self-emulsifying drug delivery system (SEDDS). These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gut, improving solubilization (see Experimental Protocol 3).[1]
-
-
High Lipophilicity and Poor Wetting: The hydrophobic nature of the PROTAC prevents it from being easily wetted by gastrointestinal fluids.
-
Solution: Cyclodextrin (B1172386) Inclusion Complex: Formulate the PROTAC as a cyclodextrin inclusion complex. The hydrophobic PROTAC molecule is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility (see Experimental Protocol 4).[1]
-
-
Consider Administration with Food: Studies have shown that the solubility of some PROTACs is significantly improved in biorelevant media that simulate the fed state (FeSSIF).[5][11] Therefore, administering the PROTAC with food can potentially enhance its oral absorption.[5]
Strategies for Solubility Enhancement: A Summary
The two primary strategies to improve PROTAC solubility are visualized below.
Caption: Overview of the main approaches to improve the solubility of PROTACs.
Quantitative Data on Solubility Enhancement
The following table summarizes the reported improvements in PROTAC solubility using various techniques.
| PROTAC/Compound | Enhancement Strategy | Fold Increase in Solubility/Supersaturation | Reference |
| VHL-based PROTAC | Introduction of a dibasic piperazine (B1678402) to the VHL ligand | ~170-fold | [1][18] |
| PROTAC 'AZ1' | Amorphous Solid Dispersion (ASD) with HPMCAS | Up to 2-fold increase in drug supersaturation | [17] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | Pronounced supersaturation without precipitation | [2][13] |
| ARV-825 | Self-nano emulsifying preconcentrate (SNEP) | Significantly enhanced solubility in aqueous and biorelevant media | [13][14] |
Key Experimental Protocols
Experimental Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer, which is crucial for designing in vitro assays.[15][16]
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (one for dilution, one for the assay)
-
Plate reader capable of measuring light scattering or a nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the desired aqueous buffer (e.g., 198 µL) to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a plate reader (e.g., at 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method is suitable for preparing small-scale ASDs for preclinical studies.[1][12]
Materials:
-
PROTAC of interest
-
Carrier polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Polymer and PROTAC Selection: Choose a suitable polymer. HPMCAS is a common choice for its ability to inhibit precipitation.[12] Determine the desired drug loading (e.g., 10-20% w/w).
-
Dissolution: Accurately weigh the PROTAC and the polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.
-
Drying: A thin film will form on the flask wall. Further dry the film in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Collection and Characterization: Scrape the dried ASD from the flask. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[1]
Experimental Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a lipid-based formulation.[1]
Materials:
-
PROTAC of interest
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
Procedure:
-
Excipient Screening: Determine the solubility of the PROTAC in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: Prepare a homogenous mixture of the selected oil, surfactant, and co-surfactant by gentle stirring.
-
PROTAC Dissolution: Add the PROTAC to the mixture and stir until it is completely dissolved.
-
Self-Emulsification Test: Add a small amount of the formulation to water with gentle agitation and observe the formation of a fine, translucent emulsion.
Experimental Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
This protocol provides a method for forming a solid PROTAC-cyclodextrin inclusion complex.[1][15]
Materials:
-
PROTAC of interest
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Lyophilizer
Procedure:
-
Cyclodextrin Solution Preparation: Dissolve the cyclodextrin in deionized water to create a concentrated solution (e.g., 20-40% w/v).
-
Complexation: Add the PROTAC to the cyclodextrin solution. Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilization: Flash-freeze the aqueous solution using liquid nitrogen. Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.[1][15]
-
Solubility Assessment: Determine the aqueous solubility of the lyophilized complex and compare it to that of the unformulated PROTAC.[15]
Experimental Workflow for a New PROTAC
The following diagram illustrates a logical workflow when encountering solubility issues with a newly synthesized PROTAC.
Caption: A decision-making workflow for addressing PROTAC solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. precisepeg.com [precisepeg.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. benchchem.com [benchchem.com]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Antibody-Drug Conjugate (ADC) Aggregation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation of antibody-drug conjugates (ADCs) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: Antibody-drug conjugate (ADC) aggregation is the process where individual ADC molecules self-associate to form larger, high-molecular-weight (HMW) species.[1] This is a critical quality attribute to monitor and control because aggregation can negatively impact the therapeutic's stability, efficacy, and safety.[2][3] Aggregates can lead to a loss of biological activity, altered pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[4]
Q2: What are the primary drivers of ADC aggregation?
A2: ADC aggregation is a multifactorial issue, but the primary driver is the increased hydrophobicity of the conjugate compared to the parent antibody.[4][5] This is due to the covalent attachment of often hydrophobic small molecule payloads.[4] Other key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity, making the ADC more prone to aggregation.[5][6]
-
Suboptimal Formulation: Unfavorable buffer conditions, such as a pH close to the ADC's isoelectric point (pI) or inappropriate ionic strength, can reduce colloidal stability and promote aggregation.[4][7]
-
Conjugation Process Stress: The chemical conditions used during conjugation, including pH, temperature, and the use of organic co-solvents, can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[1][5]
-
Storage and Handling: Exposure to stressors like elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can destabilize the ADC and induce aggregation.[2][5]
Q3: How does the choice of linker and payload affect aggregation?
A3: The physicochemical properties of the linker and payload are critical. Highly hydrophobic payloads significantly increase the propensity for aggregation.[4][6] The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload by shielding it from the aqueous environment, thereby reducing the tendency for aggregation.[2]
Q4: What role do excipients play in preventing ADC aggregation?
A4: Excipients are crucial for stabilizing ADC formulations. Common excipients and their functions include:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are widely used to prevent surface-induced aggregation and to shield exposed hydrophobic patches on the ADC surface.[8]
-
Sugars (e.g., Sucrose, Trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, lyophilization, and long-term storage.[8][9]
-
Amino Acids (e.g., Arginine, Glycine): Certain amino acids can suppress aggregation and increase the solubility of the ADC.[8]
A systematic screening of different excipients and their concentrations is recommended to identify the optimal formulation for a specific ADC.[1][2]
Troubleshooting Guides
Issue 1: High levels of aggregates are observed immediately after the conjugation reaction.
This is a common issue that often points to challenges within the conjugation process itself.
-
Potential Cause: Suboptimal Reaction Buffer
-
Potential Cause: Presence of Organic Co-solvents
-
Troubleshooting Step: Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload. Add the linker-payload solution slowly to the antibody solution with gentle mixing to avoid localized high concentrations of the organic solvent, which can denature the antibody.[5]
-
-
Potential Cause: High Drug-to-Antibody Ratio (DAR)
-
Troubleshooting Step: Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. A DAR of 2 to 4 is often a good balance between efficacy and stability.[10]
-
Issue 2: Increased aggregation is observed during storage.
-
Potential Cause: Harsh Storage Conditions
-
Potential Cause: Suboptimal Formulation
-
Potential Cause: High Protein Concentration
-
Troubleshooting Step: If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration. High protein concentrations increase the likelihood of intermolecular interactions.[5]
-
Data Presentation
Table 1: Effect of pH on ADC Aggregation
| ADC Formulation | Buffer pH | Storage Conditions | % Aggregates | Reference |
| IgG1 mAb | 3.5 | 1 hour, Room Temp | <2.5% | [11] |
| IgG1 mAb | 3.75 | 1 hour, Room Temp | <2.5% | [11] |
| IgG1 mAb | 4.0 | 1 hour, Room Temp | <2.5% | [11] |
| IgG1 mAb | 3.5 | 1 hour, Room Temp | 32.49% | [11] |
| Trastuzumab (stressed) | 6.0 | 60 min at 60°C | 12.8% | [12] |
| T-DM1 (stressed) | 6.0 | 60 min at 60°C | 15.2% | [12] |
Table 2: Effect of Storage Conditions on ADC Aggregation
| ADC | Storage Buffer | Storage Condition | Observation | Reference |
| Doxorubicin-ADC | PBS | 48h at 25°C | 20% precipitation | [9] |
| Doxorubicin-ADC | ADC-stabilizing PBS | 65h at 25°C | No precipitation | [9] |
| Various ADCs | PBS | Lyophilization | 1-5% increase in aggregation, 10-15% precipitation | [9] |
| ADC 4a | PBS, pH 7.4 | 4 weeks at 4°C | Monomer % decreased from ~85% to ~82% | [13] |
| ADC 4b | PBS, pH 7.4 | 4 weeks at 4°C | Monomer % remained stable at ~95% | [13] |
| ADC 4c | PBS, pH 7.4 | 4 weeks at 4°C | Monomer % remained stable at ~95% | [13] |
Experimental Protocols
Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify high-molecular-weight (HMW) species, monomer, and fragments in an ADC sample based on their hydrodynamic volume.[1][2]
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel)
-
Mobile Phase: A common mobile phase is phosphate-buffered saline (PBS) at a pH of 6.8-7.4.[3][14] For some ADCs, the addition of a small percentage of an organic modifier (e.g., isopropanol, acetonitrile) may be necessary to reduce hydrophobic interactions with the column matrix.[3][12]
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[6]
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.[1]
-
Run the separation isocratically at a typical flow rate of 0.5-1.0 mL/min for 15-20 minutes.[1]
-
Monitor the elution profile at 280 nm.[1]
-
-
Data Analysis:
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius and assess the polydispersity of the ADC sample as an indicator of the presence of aggregates.[6]
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
ADC sample
-
Filtration device (0.22 µm syringe filter)[6]
Procedure:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL).[6] It is critical to filter the sample immediately before analysis to remove dust and other extraneous particles that can interfere with the measurement.[6][15]
-
Instrument Setup: Set the measurement parameters, including the temperature and the viscosity of the solvent.
-
Data Acquisition: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Acquire data for a sufficient duration to obtain a stable correlation function.
-
Data Analysis: The instrument software will calculate the size distribution, average hydrodynamic radius (Z-average), and the polydispersity index (PDI). An increase in the average size or a high PDI can indicate the presence of aggregates.[15]
Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis
Objective: To assess the thermal stability of an ADC by monitoring its unfolding temperature (Tm), which can be an indicator of its propensity to aggregate.
Materials:
-
Real-time PCR instrument or a dedicated DSF instrument
-
96-well PCR plates
-
Fluorescent dye (e.g., SYPRO Orange)
-
ADC sample
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent dye in the assay buffer.
-
Sample Preparation: In a 96-well plate, prepare the reaction mixtures containing the ADC at a final concentration of approximately 0.1-0.2 mg/mL and the fluorescent dye at its recommended final concentration.[6]
-
Thermal Melt: Place the plate in the instrument and perform a thermal ramp, typically from 25°C to 95°C, with a ramp rate of 1°C/minute. Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: The unfolding of the ADC will expose hydrophobic regions, leading to an increase in the fluorescence of the dye. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the fluorescence curve. A lower Tm can indicate reduced stability and a higher propensity for aggregation.
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Experimental workflow for ADC aggregation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. shimadzu.com [shimadzu.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. cellmosaic.com [cellmosaic.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Boc Deprotection of PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered during the Boc deprotection of PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the Boc deprotection of PEG linkers?
The most common issues are incomplete deprotection of the Boc group and the formation of unexpected side products. Incomplete deprotection leads to a mixture of starting material and the desired product, while side product formation can complicate purification and reduce the overall yield of the target molecule.
Q2: What causes incomplete Boc deprotection?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid (e.g., trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3][4]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be sufficient for complete removal of the Boc group.[1][4][5][6]
-
Steric Hindrance: The bulky nature of the polyethylene (B3416737) glycol (PEG) chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2][5][6]
-
Poor Solubility: For the reaction to proceed efficiently, both the PEG-linker conjugate and the acid must be fully solvated. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[1][2]
Q3: What are the primary side reactions during Boc deprotection and what causes them?
The main side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage of the Boc group.[3][5][7] This reactive intermediate can lead to the formation of undesired byproducts. Other potential side reactions include degradation of the PEG chain under harsh acidic conditions and cleavage of other acid-sensitive protecting groups or linkers within the molecule.[3][8]
Q4: How can I minimize the formation of side products?
The use of "scavengers" is the most common strategy to minimize side products. Scavengers are reagents added to the reaction mixture to trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][3][5] Using the mildest acidic conditions that still effectively remove the Boc group can also help reduce side reactions.[3]
Q5: What are the standard reaction conditions for Boc deprotection of a PEG linker?
A typical protocol involves treating the Boc-protected PEG linker with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature for 1-2 hours.[1][9][10][11] The reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.[1][10][11]
Troubleshooting Guide
Problem 1: Incomplete Boc Deprotection
| Probable Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1][2] Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1][2][5] |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress using TLC or LC-MS until the starting material is consumed.[1][2][5] |
| Low Reaction Temperature | Allow the reaction to warm to room temperature. Gentle heating (e.g., 30-40°C) can be considered, but requires careful monitoring for potential side product formation.[2][6] |
| Steric Hindrance from PEG Chain | Increase the acid concentration and/or extend the reaction time. Ensure efficient stirring to maximize contact between reagents.[3] |
| Poor Solubility of PEG-Linker | Ensure the chosen solvent provides good solubility for your specific PEGylated compound. If solubility in DCM is an issue, explore other solvent systems.[1][2] |
Problem 2: Formation of Unexpected Side Products
| Probable Cause | Recommended Solution |
| Alkylation by tert-butyl cation | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[3][5] A common cocktail is TFA/TIS/water (95:2.5:2.5). |
| Cleavage of other acid-sensitive groups (e.g., esters) | If your molecule contains other acid-labile groups, consider using milder deprotection conditions. While TFA can lead to some ester bond cleavage, HCl in EtOAc has been reported to be effective with less ester cleavage, though it may require a longer reaction time.[8] |
| PEG Chain Degradation | This is less common but can occur with prolonged exposure to very strong acids. Use the mildest effective acidic conditions and monitor reaction times carefully.[3] |
| Trifluoroacetylation of the amine | While theoretically possible, this is not commonly observed as a significant side product because TFA is a strong acid and thus a weak nucleophile. The carboxylic acid coupling partner in a subsequent step will typically outcompete any residual TFA.[12] |
Data Presentation
Table 1: Common Reagents for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Typical Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp | 0.5 - 2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 1 - 4 hours |
Data synthesized from multiple sources.[1][9][10]
Table 2: Common Scavengers to Prevent Side Reactions
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps tert-butyl cations. |
| Water | 2.5 - 5% | Acts as a carbocation scavenger. |
| Thioanisole | 5% | Scavenges carbocations and can protect methionine residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and can protect cysteine residues. |
Data synthesized from multiple sources.[1][5][9]
Experimental Protocols
Standard Boc Deprotection Protocol using TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[1][13]
-
Cooling: Cool the solution to 0°C in an ice bath.[1][10][13]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][10][13] If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][13]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][10][13]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1][10]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[1][6][10]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[1][10][13]
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM).[1][10]
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][10]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][10]
-
Visualizations
Caption: Mechanism of Boc deprotection and potential side reactions.
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial obstruction that arises from the size and shape of molecules, which can impede a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein, or the bulky nature of a labeling molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[1][2] This can be due to the target functional group (e.g., an amino acid residue) being buried within the protein's folded structure or shielded by neighboring residues.[1][2]
Q2: What are the common signs that steric hindrance is affecting my bioconjugation reaction?
A: Common indicators of steric hindrance include:
-
Low or no conjugation yield: The final amount of the desired bioconjugate is significantly less than expected.[1][2]
-
Incomplete conjugation: Even with an excess of the labeling reagent, the biomolecule is not fully conjugated.[1][2]
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the protein surface.[1][2]
-
Precipitation of the modified protein: Over-modification at more accessible sites can alter the protein's properties, leading to aggregation and precipitation.[1]
Q3: How can I determine if a target residue on my protein is accessible for conjugation?
A: Several methods can be used to assess residue accessibility:
-
Computational Modeling: Protein structure prediction tools and solvent accessibility calculators can predict which residues are on the surface and available for reaction.[1]
-
Site-Directed Mutagenesis: Introducing a reactive residue, like cysteine, at the desired location and then testing for conjugation can confirm its accessibility.[1]
-
Mass Spectrometry: Techniques like peptide mapping after limited proteolysis can provide information about the surface topology of a protein and identify conjugation sites.[1]
Q4: How do linkers, such as PEG linkers, help overcome steric hindrance?
A: Linkers, particularly Polyethylene Glycol (PEG) linkers, act as flexible, hydrophilic spacers that connect a biomolecule to another molecule.[1] They can mitigate steric hindrance in several ways:
-
Increasing distance: A longer linker extends the reactive group away from the biomolecule's surface, allowing it to access sterically hindered sites.[1]
-
Providing flexibility: The flexible nature of the PEG chain allows the reactive group to navigate around bulky protein domains to find its target.[1]
-
Improving solubility: The hydrophilic nature of PEG can help prevent the aggregation of hydrophobic molecules during conjugation, which can indirectly improve reaction efficiency.[1]
Q5: How does the length of a linker affect bioconjugation and the final conjugate?
A: The length of the linker is a critical parameter:
-
Too short: A short linker may not provide enough separation between the conjugated molecules, leading to a continued steric clash and potentially reduced biological activity of the final product.[1][2]
-
Too long: A very long linker can sometimes wrap around the biomolecule, creating its own steric hindrance or interfering with the biomolecule's function.[1][2] It can also impact the pharmacokinetic properties of the final conjugate.[1] Finding the optimal length often requires empirical testing.[1]
Q6: What is the difference between linear and branched PEG linkers?
A: Linear PEG linkers consist of a straight chain and generally introduce minimal steric hindrance themselves.[1][3] Branched PEGs have multiple PEG arms extending from a central core, which can offer superior shielding effects, potentially increasing circulation time and reducing immunogenicity.[3] However, their bulkier structure can lead to increased steric hindrance compared to linear PEGs of the same molecular weight.[3]
Q7: How can site-specific conjugation methods help avoid steric hindrance?
A: Site-specific conjugation methods allow for precise control over the point of attachment, enabling the selection of an accessible site away from functionally important regions.[2] Key techniques include:
-
Engineered Cysteines: Introducing a uniquely reactive cysteine residue at a specific, solvent-accessible location.[2]
-
Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a bioorthogonal reactive group.[2]
-
Enzymatic Ligation: Using enzymes to form a covalent bond at a specific recognition sequence.[2]
-
Glycan Engineering: Modifying sugar molecules on a glycoprotein (B1211001) to create a unique reactive handle.[2]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
A low yield is a common problem in bioconjugation experiments and can often be attributed to steric hindrance.
Caption: A decision tree for troubleshooting low bioconjugation yield.
| Potential Cause | Recommended Solution |
| Inaccessible Reactive Site | 1. Use a Longer Linker: Introduce a linker with a longer chain to increase the reach of the reactive group.[1] 2. Optimize Reaction Conditions: Adjusting pH or temperature might induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation.[1] 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine).[1] |
| Steric Clash Between Bulky Conjugation Partners | 1. Optimize Linker Length: Experiment with a range of linker lengths to find the optimal distance for efficient conjugation.[1] 2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or labels.[1] |
| Incorrect Reaction Conditions | 1. Verify pH: Ensure the reaction buffer pH is optimal for the specific conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[1] 2. Check Reagent Stability: Ensure your linker and other reagents have not degraded. For example, NHS esters are moisture-sensitive.[1] |
Issue 2: Protein Aggregation or Precipitation
Aggregation can occur when the bioconjugation process alters the surface properties of the protein, increasing its hydrophobicity.
Caption: Troubleshooting protein aggregation during bioconjugation.
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity | 1. Use a Hydrophilic Linker: The inherent hydrophobicity of linkers like PEG can improve the solubility of the final conjugate.[1] 2. Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR can increase hydrophobicity and lead to aggregation. Reducing the DAR may be necessary.[1] |
| Protein Instability | 1. Optimize Buffer Conditions: Screen different buffers, pH, and excipients to find conditions that stabilize the protein during and after conjugation.[1] 2. Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.[1] |
| Cross-linking | 1. Use a Monofunctional Linker: If you are using a bifunctional linker, you may be getting unwanted cross-linking between protein molecules. Ensure you are using a linker with only one reactive group.[1] |
Recommended Reaction Condition Optimization
The optimal conditions are highly dependent on the specific biomolecule and conjugation chemistry. The following table provides general starting points for optimization.
| Parameter | Typical Range | Considerations for Steric Hindrance |
| pH | 6.5 - 8.5 | Adjusting pH can cause minor conformational changes in the protein, potentially increasing accessibility of the target site.[1] |
| Temperature | 4°C - 37°C | Increasing temperature provides more kinetic energy to overcome the activation barrier, but must be balanced with protein stability.[4] |
| Molar Excess (Linker:Protein) | 10:1 to 50:1 | A higher molar excess can increase the probability of a successful conjugation event, especially when the target site is hindered.[4] |
| Reaction Time | 2 - 24 hours | If the reaction is slow due to hindrance, extending the incubation time may allow the reaction to proceed to a greater extent.[4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can sometimes favor intermolecular cross-linking and aggregation. Starting around 2-5 mg/mL is often recommended.[4] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based Amine Conjugation
This protocol outlines the conjugation of an NHS-ester-functionalized molecule (e.g., a PEG linker) to a protein's primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)
-
NHS-ester-functionalized reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer at a known concentration.[5] Ensure the buffer is free of primary amines (like Tris) which will compete in the reaction.[2]
-
Prepare NHS Ester: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF at a high concentration.[5] NHS esters are susceptible to hydrolysis.[2]
-
Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the NHS ester solution to the protein solution.[2][5] Mix gently.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.[5] The optimal time and temperature may need to be determined empirically.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any remaining NHS esters.[2][5] Incubate for 15-30 minutes.[2]
-
Purification: Remove excess, unreacted reagents and byproducts using size exclusion chromatography (SEC), dialysis, or a desalting column.[2]
-
Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[2]
Protocol 2: General Procedure for Maleimide-Based Thiol Conjugation
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein's free sulfhydryl groups (e.g., cysteine residues).
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent
-
Reaction buffer (e.g., PBS), pH 6.5-7.5
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
(Optional) Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds with a reducing agent like TCEP or DTT and then remove the reducing agent completely before proceeding.[5]
-
Prepare Maleimide (B117702) Reagent: Immediately before use, dissolve the maleimide reagent in the reaction buffer or a suitable organic solvent like DMSO.[5]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[1]
-
Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 10-20 mM cysteine or 2-mercaptoethanol (B42355) and incubate for 15 minutes.[1]
-
Purification: Purify the conjugate using SEC to remove unreacted reagents and quenching agents.[1]
Caption: A simplified workflow for a typical bioconjugation experiment.
References
Navigating the Critical Quality Attribute: A Technical Guide to Determining Optimal Drug-to-Antibody Ratio (DAR)
For Immediate Release
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals on determining the optimal Drug-to-Antibody Ratio (DAR) for antibody-drug conjugates (ADCs). As a critical quality attribute (CQA), the DAR significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1] This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during ADC development.
Troubleshooting Guide: Common Issues in DAR Determination
This section addresses specific problems users might encounter during their experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete conjugation reaction. | - Optimize Reaction Conditions: Adjust the molar ratio of the drug-linker to the antibody, reaction time, temperature, and pH.[2] - Verify Reagent Quality: Ensure the purity and stability of the linker-drug construct and reducing/conjugation reagents.[2] |
| Inaccurate quantification of reactants. | - Accurate Concentration Measurement: Use reliable methods to determine the precise concentrations of the antibody and drug-linker solutions before conjugation.[3] | |
| Instability of the linker-payload. | - Use Fresh Solutions: Prepare linker-payload solutions immediately before use to avoid degradation.[3] | |
| High Drug-to-Antibody Ratio (DAR) | Excessive molar ratio of drug-linker. | - Adjust Stoichiometry: Reduce the molar excess of the drug-linker in the conjugation reaction. |
| Non-specific conjugation. | - Optimize Buffer Conditions: Ensure the pH and composition of the conjugation buffer are optimal to minimize side reactions.[2] | |
| Inconsistent DAR Results Between Batches | Variability in reaction conditions. | - Standardize Protocols: Maintain strict control over all reaction parameters, including temperature, pH, mixing, and incubation times.[3] |
| Differences in raw material quality. | - Quality Control of Reagents: Implement rigorous quality control checks for all incoming materials, including the antibody and drug-linker. | |
| Poor Peak Resolution in HIC/RP-HPLC | Suboptimal chromatographic conditions. | - Optimize Gradient: Adjust the gradient slope and duration to improve the separation of different DAR species.[] - Column Selection: Experiment with different column chemistries (e.g., Butyl, Phenyl for HIC) to enhance selectivity.[3] |
| Sample aggregation. | - Confirm with SEC-MALS: Use Size Exclusion Chromatography with Multi-Angle Light Scattering to detect and quantify aggregates.[3] | |
| Discrepancies Between Different Analytical Methods | Inherent differences in measurement principles. | - Use Orthogonal Methods: Employ multiple analytical techniques (e.g., UV-Vis, HIC, and MS) for a comprehensive characterization of the ADC.[5] It is important to understand that each method has its own biases. |
| Presence of free drug. | - Purification: Ensure the ADC sample is adequately purified to remove any unconjugated drug, which can lead to an overestimation of DAR by methods like UV/Vis spectroscopy.[6] |
Frequently Asked Questions (FAQs)
1. What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule in an ADC preparation.[5] It is a critical parameter that directly impacts the ADC's therapeutic index. A low DAR may result in reduced potency, while a high DAR can lead to faster clearance, increased toxicity, and potential aggregation issues.[7][8]
2. What is the optimal DAR for an ADC?
The optimal DAR is a balance between efficacy and safety and is highly dependent on the specific antibody, linker, and cytotoxic payload.[9] Historically, ADCs with an average DAR of 2 to 4 have been favored.[10] However, advancements in linker technology are enabling the development of ADCs with higher DARs (e.g., 8) that exhibit favorable efficacy and safety profiles.[9] The optimal DAR must be determined empirically for each ADC.
3. What are the common methods for determining the average DAR?
Several analytical techniques are used to determine the average DAR, each with its own advantages and limitations.[5]
-
UV-Vis Spectroscopy: A simple and rapid method that calculates the average DAR based on the distinct UV absorbance of the antibody and the drug.[][11] However, it does not provide information on the distribution of different DAR species and can be less accurate.[7]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on their hydrophobicity, providing information on both the average DAR and the distribution of drug-loaded species.[7][11]
-
Reversed-Phase Liquid Chromatography (RP-LC): Often used to estimate the average DAR by separating the light and heavy chains of the reduced ADC.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides detailed information on the DAR and the distribution of drug-loaded species by measuring the mass of the intact or fragmented ADC.[7][8]
4. How does the conjugation chemistry influence DAR determination?
The conjugation strategy significantly impacts the choice of analytical methods.
-
Cysteine-linked ADCs: These are well-suited for analysis by HIC, as the addition of the drug-linker increases the hydrophobicity of the antibody, allowing for the separation of different DAR species.[11]
-
Lysine-linked ADCs: Due to the heterogeneous nature of lysine (B10760008) conjugation, these ADCs are often more challenging to analyze by HPLC-based methods. UV-Vis spectroscopy or mass spectrometry are frequently used for DAR determination.[5]
5. How do in vitro and in vivo DAR values differ?
The DAR of an ADC can change in vivo due to deconjugation of the drug-linker from the antibody.[12] Therefore, it is crucial to monitor the DAR profile over time in relevant biological matrices to assess the stability of the ADC.[12][13]
Key Experimental Protocols
Average DAR Determination by UV-Vis Spectroscopy
Objective: To rapidly determine the average DAR of an ADC.
Methodology:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the antibody and the free drug at two different wavelengths (e.g., 280 nm and the λmax of the drug).[1][]
-
Blank Measurement: Use the formulation buffer to zero the spectrophotometer at both wavelengths.[1]
-
Sample Measurement: Measure the absorbance of the ADC sample at both wavelengths.[1]
-
Calculate Concentrations: Use the Beer-Lambert law and the predetermined extinction coefficients to calculate the concentrations of the antibody and the conjugated drug.
-
Calculate Average DAR: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.[6]
DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Methodology:
-
Mobile Phase Preparation:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[14]
-
HPLC System Setup:
-
Chromatographic Separation: Inject the sample and run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later.[2]
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the peak areas.[]
DAR Analysis by LC-MS
Objective: To obtain precise mass information for different DAR species and calculate the average DAR.
Methodology:
-
Sample Preparation: The ADC sample may be analyzed intact, or it can be deglycosylated or reduced to simplify the mass spectrum.[8]
-
LC Separation: Use a suitable LC method (e.g., reversed-phase) to separate the different ADC components.
-
MS Analysis:
-
Data Analysis:
Visualizing Workflows and Relationships
Decision Workflow for DAR Analysis Method Selection
Caption: Decision workflow for selecting an appropriate DAR analysis method.
General Experimental Workflow for DAR Determination by HIC
Caption: A typical workflow for determining the average DAR of an ADC using HIC.
Relationship Between DAR and ADC Properties
Caption: The impact of DAR on key properties of an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 6. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
- 12. In Vivo DAR Characterization - Creative Proteomics [creative-proteomics.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Stability issues with PEG linkers in different pH conditions.
Welcome to the technical support center for PEG linker stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of polyethylene (B3416737) glycol (PEG) linkers under various experimental conditions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with PEG linkers?
A1: The primary stability concerns for PEG linkers revolve around the chemical integrity of the linkage connecting the PEG chain to biomolecules or payloads, rather than the PEG backbone itself, which is generally stable. Common issues include:
-
Hydrolysis of ester linkages: Ester bonds are frequently used in PEG linkers and are susceptible to hydrolysis under both acidic and basic conditions. This is a common mechanism for creating intentionally cleavable linkers.[1]
-
Cleavage of acid-labile linkers: Linkers containing functionalities like hydrazones or acetals are designed to be stable at neutral pH but will cleave in acidic environments, such as those found in endosomes and lysosomes.
-
Oxidation: While the PEG backbone is relatively resistant to oxidation, certain formulations and storage conditions can lead to oxidative degradation. Thioether linkages are particularly prone to oxidation.
Q2: How does pH affect the stability of PEG linkers?
A2: The effect of pH on PEG linker stability is highly dependent on the chemical nature of the linkages within the PEG derivative.
-
Acidic Conditions (Low pH):
-
Acid-labile linkers: Specifically designed linkers like hydrazones and acetals undergo rapid hydrolysis at acidic pH (e.g., pH < 6.0). This property is often exploited for targeted drug release in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.
-
Ester linkages: Acid-catalyzed hydrolysis of ester bonds can occur, leading to cleavage of the PEG linker. The rate of this hydrolysis is generally slower than that of specifically designed acid-labile linkers.
-
-
Neutral Conditions (pH ~7.4):
-
Most PEG linkers are designed to be relatively stable at physiological pH to ensure the integrity of the conjugate during circulation in the bloodstream.
-
However, some ester-containing linkers can still exhibit slow hydrolysis over extended periods. Hydrazone linkers are also relatively stable at this pH.[2]
-
-
Basic Conditions (High pH):
-
Ester linkages: Base-catalyzed hydrolysis of ester bonds is a significant degradation pathway. This process is generally faster than acid-catalyzed hydrolysis for the same ester.
-
Amide linkages: Amide bonds are significantly more stable to hydrolysis than ester bonds across a wide pH range and are often used when a non-cleavable linker is desired.[1]
-
Q3: Are there PEG linkers that are stable across a wide pH range?
A3: Yes. For applications requiring high stability, linkers utilizing robust chemical bonds are recommended. The poly(ethylene glycol) ether backbone itself is chemically stable under most conditions. Linkages such as amide and thioether bonds provide high resistance to hydrolysis under both acidic and basic conditions. When designing a PEGylated molecule for long-term stability in various pH environments, it is crucial to select a linker with non-cleavable bond chemistry.
Troubleshooting Guide
Problem 1: My PEGylated conjugate is showing unexpected cleavage during my experiment.
-
Possible Cause 1: Inappropriate Buffer pH.
-
Troubleshooting Step: Measure the pH of all buffers and solutions used in your experiment. The pH of your experimental buffer may be promoting the hydrolysis of a labile linkage in your PEG linker (e.g., ester, hydrazone).
-
Solution: If using a pH-sensitive linker, ensure your buffer pH is within the stable range for that linker (typically neutral pH for acid-labile linkers). If your experimental conditions require acidic or basic pH, select a PEG linker with a more stable linkage, such as an amide bond.
-
-
Possible Cause 2: Enzymatic Degradation.
-
Troubleshooting Step: If working with biological samples (e.g., plasma, cell lysates), endogenous enzymes like esterases may be cleaving your linker.
-
Solution: Perform control experiments in buffer without biological components to assess the chemical stability of your linker. If enzymatic degradation is confirmed, consider using a linker with a different chemistry that is resistant to the specific enzymes or adding enzyme inhibitors if appropriate for your experimental design.
-
Problem 2: I am observing aggregation of my PEGylated protein/drug.
-
Possible Cause 1: Linker Cleavage.
-
Troubleshooting Step: Premature cleavage of the PEG linker can expose a hydrophobic drug molecule, leading to aggregation. Analyze your sample over time using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the appearance of aggregates and smaller, cleaved species.
-
Solution: Confirm the stability of your linker under your experimental conditions. If necessary, switch to a more stable linker chemistry.
-
-
Possible Cause 2: Insufficient PEGylation.
-
Troubleshooting Step: The PEG chain may be too short to provide adequate steric hindrance and prevent intermolecular interactions.
-
Solution: Consider using a PEG linker with a higher molecular weight (longer PEG chain) or a branched PEG linker to provide a more effective hydrophilic shield.
-
Quantitative Data on Linker Stability
The stability of a PEG linker is often quantified by its half-life (t½) under specific conditions. The following tables summarize the half-lives of various linker types at different pH values.
Table 1: Half-lives of Hydrazone-based PEG-PE Conjugates
| Linker Structure (Cross-linker used) | Half-life at pH 7.4 (minutes) | Half-life at pH 5.5 (minutes) |
| PEG-HZ-PE (KMUH) | 20 | < 2 |
| PEG-HZ-PE (MPBH) | 90 | < 2 |
| PEG-HZ-PE (EMCH) | 120 | < 2 |
| PEG-HZ-PE (AMBH) | 150 | < 2 |
Data compiled from studies on PEG-phosphatidylethanolamine (PE) conjugates. The stability at physiological pH can be influenced by the structure of the acyl hydrazide. Aliphatic aldehyde-derived hydrazones are highly unstable in acidic conditions. Aromatic aldehyde-derived hydrazones are significantly more stable at both pH 7.4 and 5.5, with half-lives exceeding 72 and 48 hours, respectively.[3]
Table 2: Half-lives of NHS Ester PEG Linkers
| Linker Type | pH | Temperature (°C) | Half-life (minutes) |
| Branched PEG-NHS | 7.4 | Not Specified | > 120 |
| Branched PEG-NHS | 9.0 | Not Specified | < 9 |
| Succinimidyl Carboxymethylated (SCM) | 8.0 | 25 | 0.75 |
| Succinimidyl Succinamide (SSA) | 8.0 | 25 | 3.2 |
| mPEG2-NHS | 8.0 | 25 | 4.9 |
| Succinimidyl Succinate (SS) | 8.0 | 25 | 9.8 |
| Succinimidyl Propionate (SPA) | 8.0 | 25 | 16.5 |
| Succinimidyl Glutarate (SG) | 8.0 | 25 | 17.6 |
| Succinimidyl Carbonate (SC) | 8.0 | 25 | 20.4 |
| Succinimidyl Butanoate (SBA) | 8.0 | 25 | 23.3 |
| Succinimidyl Valerate (SVA) | 8.0 | 25 | 33.6 |
The half-life of NHS esters is highly pH-dependent, with hydrolysis rates increasing significantly at higher pH. It is noted that the half-life typically triples when the pH is lowered by one unit.[4]
Experimental Protocols
Protocol 1: In-Vitro Plasma Stability Assay
Objective: To determine the stability of a PEG linker in plasma by measuring the degradation of the PEG-conjugate and the release of the payload over time.
Materials:
-
PEG-conjugated molecule of interest
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the PEG-conjugate in a suitable solvent (e.g., DMSO or PBS).
-
Incubation: Spike the PEG-conjugate into pre-warmed plasma at a final concentration suitable for your analytical method. At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), aliquot the plasma sample.
-
Quenching and Protein Precipitation: To stop the reaction and precipitate plasma proteins, add cold acetonitrile or methanol (typically 3 volumes) to the plasma aliquot.
-
Centrifugation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant for LC-MS/MS analysis. Analyze the samples to quantify the concentration of the intact PEG-conjugate and the released payload.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time and calculate the in-vitro half-life (t½) of the linker.[1]
Protocol 2: Analysis of PEG Linker Hydrolysis by HPLC
Objective: To monitor the hydrolysis of a PEG linker at different pH conditions by High-Performance Liquid Chromatography (HPLC).
Materials:
-
PEG-conjugated molecule
-
Buffers of desired pH (e.g., acetate (B1210297) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for basic pH)
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Appropriate HPLC column (e.g., C18 for reversed-phase)
-
Temperature-controlled incubator or water bath
Procedure:
-
Sample Preparation: Prepare solutions of the PEG-conjugate in the different pH buffers at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution and, if necessary, quench the reaction (e.g., by neutralizing the pH or freezing).
-
HPLC Analysis: Inject the samples into the HPLC system. The separation method should be able to resolve the intact conjugate from the cleaved PEG linker and the released molecule.
-
Data Analysis: Monitor the decrease in the peak area of the intact conjugate and the increase in the peak areas of the degradation products over time. Calculate the rate of hydrolysis and the half-life of the linker at each pH.
Visualizations
Caption: Overview of stable and cleavable PEG linkers.
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Caption: A workflow for troubleshooting unexpected PEG linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of PEGylated Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of unreacted polyethylene (B3416737) glycol (PEG) linkers from your final product.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted PEG linkers from my final product?
PEGylation reactions, the process of attaching PEG chains to a molecule (e.g., a protein or peptide), often result in a heterogeneous mixture. This mixture can contain the desired PEGylated product, the original unPEGylated molecule, and, crucially, excess unreacted PEG linkers.[] For therapeutic applications and accurate downstream analysis, it is essential to remove these unreacted linkers to ensure the purity, safety, and efficacy of the final product.[2]
Q2: What are the most common methods for removing unreacted PEG linkers?
Several methods are used to purify PEGylated products, each relying on different physicochemical properties. The most common techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size).[][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their surface charge.[][4]
-
Dialysis and Tangential Flow Filtration (TFF): Membrane-based techniques that separate molecules based on molecular weight.[][3][5]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[][4]
-
Reverse Phase Chromatography (RPC): Separates molecules based on their polarity.[]
Q3: How does PEGylation affect the properties of my molecule for purification?
The attachment of a PEG chain can significantly alter the properties of your molecule. It increases the overall size (hydrodynamic radius), which is the principle behind purification by SEC.[6] It can also shield the surface charges of a protein, altering its interaction with IEX resins.[][3] These changes are leveraged to separate the PEGylated product from the unreacted starting materials.
Comparison of Purification Methods
The selection of a purification method depends on the specific characteristics of your product, the scale of your experiment, and the purity required. The table below summarizes the most common techniques.
| Purification Method | Separation Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius) | High resolution for separating species of different sizes; effective at removing unreacted PEG and native proteins.[][3] | Can be time-consuming; sample volume is limited (typically 2-5% of column volume); potential for product dilution.[7] |
| Ion Exchange Chromatography (IEX) | Net surface charge | High capacity and resolution; can separate positional isomers based on how PEGylation shields surface charges.[] | Effectiveness can decrease with higher degrees of PEGylation as the charge is masked.[3] |
| Dialysis / Ultrafiltration / TFF | Molecular weight | Simple, cost-effective, and suitable for buffer exchange and removing small molecules.[3][7] TFF is highly scalable.[5][8] | May not completely remove all unreacted PEG; risk of product loss due to non-specific membrane binding.[3][7] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can serve as an effective polishing step after IEX or SEC.[4][6] | Relatively low capacity and resolution compared to other methods; potential for PEG to bind to the media.[][7] |
| Reverse Phase Chromatography (RPC) | Polarity (hydrophobicity) | Widely used for purifying peptides and small proteins; can be used on an analytical scale to identify PEGylation sites.[] | Can be denaturing for some proteins; may not be suitable for large-scale purification. |
Visualizations
The following diagrams illustrate common workflows and logical relationships in the purification of PEGylated products.
Caption: A general workflow for purifying a PEGylated product.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for removing unreacted PEG linkers using SEC, which separates molecules based on size. The larger PEGylated product elutes before the smaller, unreacted PEG.[9]
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weights of your PEGylated product and the unreacted PEG.
-
Equilibration: Equilibrate the column with a suitable buffer that ensures the stability of your product (e.g., Phosphate-Buffered Saline, PBS).[7] Run the buffer through the system until a stable baseline is achieved.
-
Sample Loading: Inject the reaction mixture onto the column. To ensure optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[7]
-
Elution: Maintain a constant flow rate with the equilibration buffer. The components will separate based on size, with larger molecules eluting first.
-
Fraction Collection: Collect fractions as the sample elutes. Monitor the elution profile using UV absorbance (typically at 280 nm for proteins).
-
Analysis: Analyze the collected fractions using SDS-PAGE, HPLC, or mass spectrometry to identify which fractions contain the purified PEGylated product, free of unreacted PEG.
Caption: An experimental workflow for purification by SEC.
Protocol 2: Dialysis
This protocol uses a semi-permeable membrane to separate the large PEGylated product from the small, unreacted PEG linker based on molecular weight differences.
Methodology:
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated product but at least 10-20 times larger than the unreacted PEG linker to ensure its efficient removal.[7]
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This often involves rinsing with distilled water to remove any storage solution.[10]
-
Sample Preparation: Load your reaction mixture into the dialysis tubing/cassette and seal it securely, ensuring no leaks.[7][10]
-
Dialysis: Immerse the sealed sample in a large volume of the desired buffer (at least 100-200 times the sample volume) at a suitable temperature (often 4°C).[7] Stir the buffer gently to maintain a high concentration gradient.[7][10]
-
Buffer Exchange: Change the dialysis buffer several times (e.g., after 2-4 hours, then overnight) over 24-48 hours to ensure complete removal of the unreacted PEG.[7]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample volume may have increased due to osmosis.
Caption: An experimental workflow for purification by dialysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of PEGylated products.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unreacted PEG remains after purification. | Inefficient Dialysis: Dialysis time is too short, buffer volume is insufficient, or MWCO is too close to the PEG size. | Increase the dialysis duration, use a significantly larger volume of fresh buffer for exchanges (e.g., >100x the sample volume), and ensure the MWCO is appropriate.[7] |
| Poor SEC Resolution: The column pore size, length, or flow rate is not optimal. | Use a longer column or one with a smaller pore size to enhance separation.[7] Decrease the flow rate to improve resolution. | |
| Low yield of the purified PEGylated product. | Non-specific binding: The product is binding to the chromatography column or dialysis membrane. | For SEC, try adding modifiers like arginine to the mobile phase to reduce non-specific interactions.[7] For dialysis, ensure the MWCO of the membrane is appropriate to retain your product and consider using membranes made from different materials (e.g., RC, PES). |
| Product Loss During TFF: The membrane MWCO is too large, or transmembrane pressure is too high. | Select a membrane with a smaller MWCO. Optimize the feed flow rate and transmembrane pressure to minimize product loss into the permeate. | |
| The PEGylated product appears aggregated after purification. | Harsh Purification Conditions: High pressure during chromatography, suboptimal buffer conditions (pH, ionic strength), or excessive concentration. | Reduce the flow rate in SEC to lower the pressure. Screen different buffer conditions to find the optimal conditions for your product's stability. Consider performing purification at a lower temperature (e.g., 4°C).[7] |
| Difficulty separating PEGylated product from unPEGylated protein. | Insufficient Size/Charge Difference: The attached PEG is too small to provide adequate separation by SEC, or the charge shielding effect is minimal for IEX. | For SEC, try a higher resolution column or a different technique. For IEX, optimize the pH and salt gradient to maximize the charge difference between the PEGylated and unPEGylated species. HIC can also be an effective alternative or polishing step.[][4] |
digraph "Troubleshooting_Tree" { graph [fontname="Arial", rankdir="TB"]; node [fontname="Arial", style="filled", shape=rectangle]; edge [fontname="Arial"];A[label="Start: Analyze Purified Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; B[label="Problem Identified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Success: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Contamination with\nUnreacted PEG?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Low Yield?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Product Aggregated?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Optimize SEC:\n- Longer/Higher-Res Column\n- Lower Flow Rate\n\nOptimize Dialysis:\n- Longer Time\n- More Buffer Changes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Reduce Non-Specific Binding:\n- Add Arginine to Buffer (SEC)\n- Check MWCO (Dialysis)\n\nOptimize TFF:\n- Lower Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[label="Optimize Buffer:\n- Screen pH/Ionic Strength\n\nReduce Physical Stress:\n- Lower SEC Flow Rate\n- Purify at 4°C", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C [label="No"]; B -> D [label="Yes"]; D -> G [label="Yes"]; D -> E [label="No"]; E -> H [label="Yes"]; E -> F [label="No"]; F -> I[label="Yes"]; F -> A[label="No, Other Issue"]; G -> A; H -> A; I -> A; }
Caption: A troubleshooting flowchart for common purification issues.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
A Comparative Guide to the LC/MS Characterization of Hydroxy-PEG4-CH2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, stability, and pharmacokinetic profile of the conjugate. Hydroxy-PEG4-CH2-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has gained prominence due to its defined chain length, which ensures batch-to-batch consistency and a homogenous final product.
This guide provides an objective comparison of the characterization of this compound and its conjugates by Liquid Chromatography-Mass Spectrometry (LC/MS), a cornerstone analytical technique for ensuring the quality and purity of such molecules. We will delve into the expected performance of this linker in comparison to alternatives and provide supporting experimental protocols and data interpretation strategies.
Comparative Analysis of PEG Linkers by LC/MS
The choice of a PEG linker's length and composition directly impacts its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC) and its mass spectrometric fingerprint. Generally, in RP-HPLC, the retention time of PEGylated molecules is a complex interplay between the hydrophobicity of the conjugated molecule and the length of the PEG chain. For discrete PEG linkers themselves, a longer PEG chain typically leads to a later elution time.
| Parameter | This compound | Alternative: Longer PEG Linker (e.g., PEG8) | Rationale |
| Purity (PDI) | 1.0 | 1.0 | Both are discrete PEG linkers, ensuring homogeneity. |
| RP-HPLC Retention Time | Shorter | Longer | Increased number of ethylene (B1197577) glycol units increases hydrophobicity and retention on a reversed-phase column. |
| Conjugation Efficiency | Potentially lower in sterically hindered systems | Potentially higher | A longer PEG chain can provide greater flexibility and overcome steric hindrance, potentially leading to higher conjugation efficiency. |
| Solubility of Conjugate | Good | Excellent | While both improve solubility, a longer PEG chain generally imparts greater hydrophilicity. |
| In-source Fragmentation (MS) | Less Pronounced | More Pronounced | Longer PEG chains can be more susceptible to in-source fragmentation. |
Experimental Protocols
Accurate characterization of this compound conjugates by LC/MS is critical for confirming successful synthesis, assessing purity, and ensuring batch-to-batch reproducibility. Below are detailed methodologies for these key experiments.
Protocol 1: LC/MS Analysis of this compound
Objective: To determine the purity and confirm the molecular weight of the this compound linker.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (ACN), LC/MS grade
-
Water, LC/MS grade
-
Formic acid (FA), LC/MS grade
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone/Fragmentor Voltage: 80 V (can be optimized)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Protocol 2: LC/MS/MS Fragmentation Analysis of a this compound Conjugate
Objective: To confirm the identity of a synthesized conjugate and characterize its fragmentation pattern.
Procedure:
-
Sample Preparation and LC Conditions: Follow the same procedure as in Protocol 1, adjusting the gradient as needed to achieve good separation of the conjugate.
-
MS/MS Conditions:
-
Perform a full scan MS to identify the precursor ion of the conjugate.
-
Select the precursor ion for collision-induced dissociation (CID).
-
Acquire the product ion spectrum.
-
Data Presentation and Interpretation
The data obtained from LC/MS analysis should be carefully processed and presented to allow for clear interpretation.
Expected Mass Spectrometry Data
The theoretical monoisotopic mass of this compound is approximately 322.20 g/mol . In positive ion mode ESI-MS, it is common to observe various adducts.
| Ion Species | Formula (Example) | Mass Shift (Da) | Expected m/z (Monoisotopic) |
| [M+H]⁺ | C₁₅H₃₁O₇⁺ | +1.007 | 323.21 |
| [M+Na]⁺ | C₁₅H₃₀O₇Na⁺ | +22.990 | 345.19 |
| [M+K]⁺ | C₁₅H₃₀O₇K⁺ | +38.964 | 361.16 |
| [M+NH₄]⁺ | C₁₅H₃₄NO₇⁺ | +18.034 | 340.24 |
Expected Fragmentation Patterns
In MS/MS analysis, Boc-protected amines and PEG linkers exhibit characteristic fragmentation patterns. For a conjugate of this compound, key fragmentation events to look for include:
-
Loss of the Boc group: A neutral loss of 100 Da.
-
Loss of isobutylene: A neutral loss of 56 Da.
-
Cleavage along the PEG chain: Characteristic losses of ethylene glycol units (44 Da).
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and logical relationships in the characterization of this compound conjugates.
Caption: Experimental workflow for LC/MS characterization.
Caption: Logical relationship of characterization process.
A Researcher's Guide to the NMR Analysis of Boc-Protected PEG Linkers
In the fields of bioconjugation, drug delivery, and proteomics, the structural integrity and purity of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are paramount. The tert-butyloxycarbonyl (Boc) protecting group is frequently used to mask an amine functionality on these linkers, allowing for controlled, sequential conjugation strategies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique that provides detailed atomic-level information, making it exceptionally well-suited for the characterization and purity assessment of Boc-protected PEG linkers.[1][2]
This guide offers an objective comparison of NMR analysis with other techniques, supported by experimental data and detailed protocols, to aid researchers in the comprehensive evaluation of these critical reagents.
Comparative NMR Data for Common Boc-Protected PEG Linkers
The chemical structure of Boc-protected PEG linkers can be definitively confirmed by ¹H and ¹³C NMR spectroscopy.[3] The key to structural verification lies in identifying the characteristic signals of the Boc protecting group and the other terminal functional group, and comparing their signal integrations to that of the repeating ethylene (B1197577) glycol units of the PEG backbone.[3]
Below is a summary of typical chemical shifts observed for various Boc-protected PEG linkers. Actual chemical shifts may vary depending on the solvent and other experimental conditions.[1]
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound Type | Functional Group | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc-NH-PEG-Propargyl [1] | Boc | C(CH₃)₃ | ~1.44 | s | 9H |
| PEG Backbone | -O-CH₂-CH₂-O- | ~3.64 | m | Variable | |
| Propargyl | -C≡CH | ~2.42 | t | 1H | |
| Boc-NH-PEG-Amine [4] | Boc | C(CH₃)₃ | ~1.44 | s | 9H |
| PEG Backbone | -O-CH₂-CH₂-O- | ~3.64 | br s | Variable | |
| Methylene (B1212753) adjacent to Boc-NH | -CH₂-NH-Boc | ~3.2-3.4 | m | 2H | |
| Methylene adjacent to NH₂ | -CH₂-NH₂ | ~2.8-3.0 | t | 2H | |
| N-Boc-N-bis(PEG₂-acid) [5] | Boc | -C(CH₃)₃ | ~1.45 | s | 9H |
| PEG Linkers | -OCH₂CH₂O- | ~3.65 | m | 16H | |
| Acid | -CH₂COOH | ~2.60 | t | 4H | |
| Azido-PEG-Boc [3] | Boc | -C(CH₃)₃ | ~1.44 | s | 9H |
| Amide | -NH- | ~5.0 | br s | 1H | |
| Methylene adjacent to Azide | -CH₂-N₃ | ~3.39 | t | 2H |
Table 2: Comparative ¹³C NMR Data
| Compound Type | Functional Group | Carbon Assignment | Chemical Shift (δ, ppm) |
| Boc-NH-PEG-Amine [4] | Boc | -C(CH₃)₃ | ~28.4 |
| Boc | -C (CH₃)₃ | ~79.1 | |
| Boc | -C =O | ~156.0 | |
| PEG Backbone | -O-C H₂-C H₂-O- | ~70.5 | |
| N-Boc-N-bis(PEG₂-acid) [5] | Boc | -C(C H₃)₃ | ~28.5 |
| Boc | -C (CH₃)₃ | ~80.5 | |
| Boc | -C =O | ~156.0 | |
| PEG Backbone | -OC H₂C H₂O- | ~70.0 - 71.0 | |
| Acid | -C H₂COOH | ~35.0 | |
| Acid | -C OOH | ~175.0 |
Quantitative Purity Assessment by ¹H NMR (qNMR)
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for specific reference standards for each impurity.[2][6] For Boc-protected PEG linkers, purity is determined by comparing the integration of the characteristic signal of the Boc group's nine equivalent protons to the integration of the PEG backbone protons.[2]
For a pure sample, the ratio of these integrals should be consistent with the molecule's structure. For instance, in a hypothetical Boc-NH-PEG₁₀-X linker, the PEG backbone has 10 ethylene glycol units, resulting in 40 protons (10 * 4). The expected integration ratio would be 9H (Boc) to 40H (PEG backbone). Deviations from this ratio or the presence of unexpected signals can indicate impurities, such as PEG chains of varying lengths or molecules with incomplete functionalization.[2]
Caption: Logical workflow for qNMR purity determination of Boc-PEG linkers.
Comparison with Alternative Analytical Methods
While NMR is a premier technique for structural elucidation and quantification, other methods are also employed for the analysis of PEG derivatives.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | - Provides unambiguous structural confirmation.[2]- Quantitative without needing specific reference standards for each impurity.[2]- Non-destructive.[2] | - Lower sensitivity compared to HPLC and MS.[2]- Signal overlap can be challenging in complex mixtures.[2] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | - Complements ¹H NMR by providing carbon skeleton information.[2]- Confirms carbonyl and quaternary carbons.[2] | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[2] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity and accuracy for molecular weight determination.[2]- Can be coupled with HPLC (LC-MS) for powerful impurity profiling.[2] | - May not distinguish between isomers.[2]- Quantification can be challenging without appropriate standards.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their interaction with a stationary phase. | - High sensitivity for detecting and quantifying impurities.- Excellent for assessing polydispersity. | - Requires reference standards for impurity identification.- Does not provide direct structural information. |
Detailed Experimental Protocols
Accurate NMR data acquisition requires meticulous sample preparation and instrument setup, especially given that PEG compounds can be hygroscopic.[3][5]
Sample Preparation
-
Environment: Whenever possible, handle the PEG linker and deuterated solvent inside a dry, inert atmosphere (e.g., a glove box) to prevent moisture contamination.[3]
-
Weighing: Accurately weigh 5-10 mg of the Boc-protected PEG linker for ¹H NMR (20-50 mg may be needed for ¹³C NMR) into a clean, dry vial.[2][5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or DMSO-d₆.[4][5] CDCl₃ is often suitable for many functionalized PEG linkers.
-
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial.[2]
-
Internal Standard (for qNMR): For precise quantification, add a known amount of a suitable internal standard with a signal that does not overlap with the analyte signals.[2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion, which is crucial for resolving the overlapping methylene protons in the PEG chains.[1][2][5]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.[1]
-
Number of Scans: 16-64 scans are generally sufficient.[1]
-
Spectral Width: A range of -2 to 12 ppm is appropriate.[1]
-
Relaxation Delay (D1): For quantitative results, ensure a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, ensuring accurate signal integration.[2]
-
-
¹³C NMR Acquisition:
Caption: General experimental workflow for NMR analysis of Boc-PEG linkers.
Conclusion
NMR spectroscopy, particularly ¹H NMR, stands out as a robust and versatile tool for the comprehensive analysis of Boc-protected PEG linkers. It provides unequivocal structural verification and allows for accurate purity determination without the need for extensive calibration with standards. While complementary techniques like mass spectrometry and HPLC offer advantages in sensitivity and separation, NMR provides a depth of structural information that is unmatched. By following rigorous experimental protocols, researchers can leverage the power of NMR to ensure the quality and reliability of their PEGylated reagents, which is a critical step for the successful development of advanced therapeutics and diagnostics.
References
A Comparative Guide to Linker Technologies: Hydroxy-PEG4-CH2-Boc vs. Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, profoundly influencing the conjugate's stability, efficacy, and safety profile. The choice between a stable, non-cleavable linker and a stimulus-responsive cleavable linker is a pivotal decision in the development pipeline. This guide provides an objective, data-driven comparison between Hydroxy-PEG4-CH2-Boc, a non-cleavable polyethylene (B3416737) glycol (PEG) linker, and the major classes of cleavable linkers.
Understanding the Linkers: Two Fundamental Strategies
Linkers are broadly categorized into two classes based on their stability in vivo: non-cleavable and cleavable.
This compound: A Profile of a Non-Cleavable Linker
This compound represents a class of non-cleavable linkers characterized by a stable, chemically resistant backbone.[1] The "PEG4" component, a short polyethylene glycol chain, is incorporated to enhance the hydrophilicity and solubility of the ADC, which can improve its pharmacokinetic properties.[2][3] The defining feature of this linker type is its high stability in systemic circulation.[4] Drug release is not triggered by an external stimulus but rather depends on the complete proteolytic degradation of the antibody backbone after the ADC is internalized into a target cell's lysosome.[4][5] This process releases the payload, which remains covalently attached to the linker and a residual amino acid from the antibody.[4]
Cleavable Linkers: Environmentally-Responsive Release
In contrast, cleavable linkers are engineered to be stable in the bloodstream but to break apart and release their payload upon encountering specific triggers within the target tissue or cell.[6][7][8] This targeted release mechanism can be advantageous for delivering the payload in its most potent, unmodified form. The primary categories of cleavable linkers are:
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers utilize acid-labile bonds, such as hydrazones, that are relatively stable at the physiological pH of blood (~7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][][10]
-
Redox-Sensitive Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is cleaved in the highly reducing environment inside a cell, which has a much higher concentration of glutathione (B108866) (GSH) compared to the bloodstream.[][12][]
-
Enzyme-Sensitive Linkers (e.g., Peptides): These are the most widely used cleavable linkers and typically contain a short peptide sequence (like valine-citrulline or "Val-Cit") that is a substrate for specific enzymes, such as cathepsin B, which are highly active in the lysosome and often overexpressed in tumor cells.[6][14][][16]
Comparative Data Presentation
The selection of a linker technology has direct consequences on the performance of a drug conjugate. The following tables summarize the key characteristics and performance metrics to facilitate a direct comparison.
Table 1: Qualitative Comparison of Linker Properties
| Feature | This compound (Non-Cleavable) | pH-Sensitive (Hydrazone) | Redox-Sensitive (Disulfide) | Enzyme-Sensitive (Peptide) |
| Mechanism of Release | Proteolytic degradation of the antibody[4] | Acid-catalyzed hydrolysis[5] | Reduction of disulfide bond[] | Enzymatic cleavage of peptide sequence[6] |
| Release Trigger | Lysosomal proteases | Low pH (endosomes/lysosomes)[] | High glutathione (GSH) concentration (cytoplasm)[] | Specific proteases (e.g., Cathepsin B)[14] |
| Primary Release Location | Intracellular (Lysosome)[4] | Intracellular (Endosome/Lysosome)[10] | Intracellular (Cytoplasm)[] | Intracellular (Lysosome)[] |
| Form of Released Payload | Payload-linker-amino acid conjugate[4] | Native, unmodified payload | Native, unmodified payload | Native, unmodified payload |
| Potential for Bystander Effect | Low | High | High | High |
| Key Advantage | High plasma stability, predictable PK[4] | Tunable release kinetics[17] | Good balance of stability and release[18] | High plasma stability, target-specific release[16] |
| Key Disadvantage | Released payload has altered structure[4] | Potential for instability in circulation[5] | Potential for off-target cleavage by free thiols[18] | Dependent on target cell's enzyme expression |
Table 2: Quantitative Performance Data Overview
Disclaimer: The following data is compiled from various studies for illustrative purposes. Direct comparison is challenging as experimental conditions (e.g., specific antibody, payload, and assays used) vary significantly between studies. Half-life (t½) in plasma is a key indicator of stability.
| Linker Type | Typical Plasma Stability (t½ at pH 7.4) | Typical Cleavage Condition & Rate | Reference |
| Non-Cleavable (e.g., SMCC) | Very High (>150 hours) | N/A (Requires antibody degradation) | [4] |
| pH-Sensitive (Hydrazone) | Variable, can be low (6% hydrolysis after 24h) | t½ can be < 3 min at pH ~5.0 | [19] |
| Redox-Sensitive (Disulfide) | Moderate to High (tunable by steric hindrance) | Rapid cleavage in mM concentrations of GSH | [18] |
| Enzyme-Sensitive (Val-Cit) | High (>100 hours) | Rapid cleavage in the presence of Cathepsin B | [14] |
Visualization of Mechanisms and Workflows
Diagram 1: Linker Release Mechanisms
Caption: Comparative signaling pathways for non-cleavable and cleavable linkers.
Diagram 2: Experimental Evaluation Workflow
Caption: Standard experimental workflow for comparing ADC linker technologies.
Key Experimental Protocols
Reproducible and standardized protocols are essential for the accurate comparison of different linker technologies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of premature payload release in a simulated physiological environment.[18]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G) for ADC capture
-
LC-MS/MS system for quantification
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Immediately stop the reaction by flash-freezing or adding a quenching solution.
-
For each time point, separate the intact ADC from the released payload. This can be achieved by using Protein A/G beads to capture the antibody-containing components.
-
Analyze both the captured fraction (intact ADC) and the supernatant (released payload) using LC-MS/MS.
-
Quantify the percentage of intact ADC remaining over time to calculate the plasma half-life (t½).
Protocol 2: Enzyme Cleavage Kinetics Assay (for Peptide Linkers)
Objective: To determine the kinetic parameters (Km and kcat) of an enzyme's ability to cleave a specific linker.[14]
Materials:
-
Purified target enzyme (e.g., recombinant human Cathepsin B)
-
Fluorogenic linker-payload mimic (e.g., Val-Cit-PABC-p-nitroaniline)
-
Assay buffer (specific to the enzyme, e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the fluorogenic substrate in the assay buffer.
-
Add a fixed concentration of the activated enzyme to each well to initiate the reaction.
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The cleavage of the substrate releases the fluorophore, leading to a measurable signal.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To measure the potency (e.g., IC50 value) of the ADC against a target cancer cell line.[4]
Materials:
-
Target cancer cell line (expressing the antigen)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Serial dilutions of the ADC
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the ADC. Include untreated cells as a negative control.
-
Incubate the cells for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Plot the percentage of cell viability against the ADC concentration and fit the curve using a non-linear regression to calculate the IC50 value.
Conclusion: Selecting the Optimal Linker
The choice between a non-cleavable linker like this compound and a cleavable linker is not universal but depends on a nuanced understanding of the ADC's target, payload, and desired mechanism of action.
-
Non-Cleavable Linkers are often preferred for highly potent payloads where minimizing off-target release is paramount. Their superior plasma stability can lead to a more favorable safety profile and predictable pharmacokinetics.[4] They are best suited for targets with high and homogeneous expression and efficient internalization.
-
Cleavable Linkers offer the significant advantage of releasing the payload in its native, unmodified, and most active form.[6] This can be crucial for efficacy and allows for a "bystander effect," where the released, cell-permeable drug can kill adjacent antigen-negative tumor cells—a major benefit in treating heterogeneous tumors.[6]
Ultimately, the optimal linker strategy must be determined empirically, balancing the need for stability in circulation with efficient and specific payload release at the target site to maximize the therapeutic window.
References
- 1. Hydroxy-PEG4-(CH2)2-Boc | PROTAC Linker | TargetMol [targetmol.com]
- 2. purepeg.com [purepeg.com]
- 3. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 12. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 16. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 17. commercialization.wsu.edu [commercialization.wsu.edu]
- 18. benchchem.com [benchchem.com]
- 19. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG Linkers in Antibody-Drug Conjugates: A Focus on Hydroxy-PEG4-CH2-Boc versus Longer Chain Alternatives (PEG6, PEG8)
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Polyethylene glycol (PEG) linkers have become a cornerstone in ADC technology, offering a means to modulate the physicochemical and pharmacokinetic properties of these complex biotherapeutics. The length of the PEG chain is a key variable that can be fine-tuned to optimize an ADC's therapeutic index. This guide provides an objective comparison of a shorter, uncleavable linker, Hydroxy-PEG4-CH2-Boc, against its longer chain counterparts, PEG6 and PEG8, supported by experimental data from various studies.
The Influence of PEG Linker Length on ADC Performance
The incorporation of PEG linkers into ADCs primarily aims to enhance their aqueous solubility and stability, particularly when dealing with hydrophobic payloads.[1][2] This can lead to several beneficial effects, including reduced aggregation, improved pharmacokinetics, and potentially a better safety profile.[3][4] However, the choice of PEG linker length involves a trade-off between these advantages and potential drawbacks, such as a decrease in in vitro potency.
Comparative Analysis of PEG Linker Performance
Physicochemical Properties
This compound is an uncleavable ADC linker.[5][6][7][8] The Boc (tert-Butyloxycarbonyl) protecting group is a common feature in chemical synthesis, allowing for controlled conjugation.[9] Longer PEG chains, such as those in PEG6 and PEG8 linkers, inherently increase the hydrophilicity of the ADC, which can be crucial for preventing aggregation, especially with high drug-to-antibody ratios (DARs).[3]
In Vitro Stability
The stability of an ADC in plasma is a critical factor for its therapeutic success, as premature release of the payload can lead to off-target toxicity. Longer PEG chains can sterically hinder the access of enzymes to the linker or payload, thereby enhancing stability.
A comparative study on the in vitro plasma stability of ADCs with PEG4 and PEG8 linkers demonstrated that the ADC with the longer PEG8 linker exhibited significantly greater stability.[10]
Table 1: In Vitro Plasma Stability of ADCs with PEG4 vs. PEG8 Linkers
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma |
| ADC-PEG4 | 24 | 22% |
| ADC-PEG8 | 24 | 12% |
| Data synthesized from a comparative study.[10] |
This data suggests a clear trend towards increased stability with longer PEG chains. While specific data for a PEG6 linker was not found in this direct comparison, it is reasonable to infer that its stability would lie between that of PEG4 and PEG8.
Pharmacokinetics (PK)
The length of the PEG linker has a profound impact on the pharmacokinetic profile of an ADC. Longer PEG chains increase the hydrodynamic radius of the ADC, which generally leads to reduced renal clearance and a longer plasma half-life.[11]
Studies have shown that ADCs with PEG linkers of 8 units or more exhibit improved pharmacokinetic properties compared to those with shorter or no PEG linkers. A notable study demonstrated that clearance rates for ADCs increased rapidly for those bearing PEGs smaller than PEG8.[12]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate Trend | In Vivo Half-Life Trend |
| PEG < 8 | Rapidly increased clearance | Shorter half-life |
| PEG ≥ 8 | Slower clearance, approaching that of the antibody | Significantly prolonged |
| Data synthesized from a study on ADCs with varying PEG sizes.[12] |
These findings indicate that longer PEG linkers like PEG8 and PEG12 are more effective at extending the circulation time of ADCs, which can lead to greater tumor accumulation and enhanced in vivo efficacy.[11]
In Vivo Efficacy
The ultimate measure of an ADC's performance is its ability to effectively kill tumor cells in a living organism. While in vitro potency is important, it does not always correlate directly with in vivo efficacy. The improved pharmacokinetic profile conferred by longer PEG linkers often translates to better antitumor activity.
Studies have shown that while longer PEG chains might sometimes lead to a decrease in in vitro cytotoxicity, they can significantly enhance in vivo efficacy due to prolonged exposure of the tumor to the ADC.[11][13] For instance, in a study with affibody-based drug conjugates, a 10kDa PEG linker, despite reducing in vitro cytotoxicity, resulted in the most ideal tumor therapeutic ability in an animal model due to a significantly extended half-life.[13]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are generalized protocols for key experiments used to compare ADCs with different PEG linker lengths.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma.[10]
Methodology:
-
ADC Incubation: Incubate the test ADCs (e.g., with PEG4, PEG6, and PEG8 linkers) at a concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse) at 37°C.[14]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).[14]
-
Sample Processing: Immediately stop the reaction, for example, by snap-freezing.
-
Analysis: Determine the drug-to-antibody ratio (DAR) at each time point using techniques such as liquid chromatography-mass spectrometry (LC-MS).[10]
-
Data Analysis: Calculate the percentage of payload loss over time relative to the initial DAR.
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the clearance rate and half-life of the ADC in vivo.[15]
Methodology:
-
Animal Model: Use an appropriate animal model, such as mice or rats.
-
Dosing: Administer a single intravenous dose of the ADC to the animals.[14]
-
Blood Sampling: Collect blood samples at multiple time points post-administration.[14]
-
Plasma Isolation: Process the blood samples to isolate plasma.[14]
-
Quantification: Measure the concentration of the total antibody and/or the intact ADC in the plasma samples using methods like ELISA or LC-MS/MS.[14]
-
Data Analysis: Use pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, and half-life.
Protocol 3: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a tumor-bearing animal model.[16]
Methodology:
-
Xenograft Model: Implant human cancer cells that express the target antigen subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into groups that will receive the different ADCs (with PEG4, PEG6, PEG8 linkers), a vehicle control, and potentially a naked antibody control.
-
Dosing: Administer the ADCs according to a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Beyond PEG: A Comparative Guide to Alternative Linkers for PROTAC Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG4-CH2-Boc, have been a mainstay in early-stage development, the field is rapidly evolving. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[2] This guide explores the performance of various linker classes as alternatives to the commonly used PEG-based linkers.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters.
Table 1: Impact of Linker on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research.[3]
Table 2: Influence of Linker on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[3]
Table 3: Comparative Performance of a Hypothetical BTK PROTAC with Different Linkers
| Linker Type | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl C8 | 0.5 | 150 | 75 |
| PEG4 | 1.2 | 50 | 85 |
| PEG8 | 2.5 | 15 | 95 |
| 10-unit PEG | 3.1 | 5 | 98 |
| PEG12 | 2.8 | 20 | 90 |
This table demonstrates the concept of an optimal linker length for achieving maximal degradation potency and permeability. Data is fictionalized to illustrate the general trend.[3]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding and designing effective PROTACs.
References
The Optimal Bridge: A Comparative Guide on the Effect of PEG Linker Length on Ternary Complex Formation
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key architectural element of a PROTAC, the linker connecting the target-binding warhead and the E3 ligase-recruiting moiety, profoundly influences the formation and stability of the ternary complex, ultimately dictating the efficacy of the degrader. This guide provides an objective comparison of how polyethylene (B3416737) glycol (PEG) linker length impacts ternary complex formation and protein degradation, supported by experimental data and detailed methodologies.
The linker in a PROTAC is not merely a passive spacer but an active participant in the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The length of this linker is a crucial parameter that must be optimized to ensure the appropriate proximity and orientation between the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation by the proteasome.[1][2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where the ubiquitination sites are not accessible.[3][4] The relationship between PEG linker length and degradation efficacy is often non-linear and highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization for each system.[5]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The potency and efficacy of a PROTAC are typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), respectively. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Variant | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader 1 | 0 PEG units | < 500 | > 90 | [2] |
| BRD4 Degrader 2 | 1 PEG unit | > 5000 | ~20 | [2] |
| BRD4 Degrader 3 | 2 PEG units | > 5000 | ~40 | [2] |
| BRD4 Degrader 4 | 4 PEG units | < 500 | > 90 | [2] |
| BRD4 Degrader 5 | 5 PEG units | < 500 | > 90 | [2] |
This data for BRD4-targeting PROTACs recruiting the CRBN E3 ligase highlights a non-linear relationship, where both very short and longer linkers can be effective, while intermediate lengths are detrimental.[6]
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Variant | Number of PEG Units | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader 1 | < 4 | Impaired Activity | - | [7][8] |
| BTK Degrader 2 | 4 | 1.8 | > 95 | [8] |
| BTK Degrader 3 | 8 | 4.3 | > 95 | [8] |
| BTK Degrader 4 | 9 | 5.9 | > 90 | [7] |
| BTK Degrader 5 | 12 | 10.2 | > 95 | [8] |
In the case of BTK degraders, a clear trend is observed where longer PEG linkers are more potent, suggesting that a greater separation between the BTK and the E3 ligase is required for optimal ternary complex formation.[8][9]
Table 3: Impact of Linker Length on Ternary Complex Stability and Cooperativity for BRD4-VHL System
| PROTAC | Linker Composition | Ternary Complex Stability (KD, ternary, nM) | Cooperativity (α) | Degradation Potency (DC50, nM) | Reference |
| MZ1 | 3-PEG Linker | 25 | 22 | 13 | [10] |
| ACBI1 (Optimized linker) | Optimized Linker | 18 | 26 | 0.9 | [10] |
Cooperativity (α) is a measure of how the binding of the first protein influences the binding of the second. An alpha value greater than 1 indicates positive cooperativity, which is often associated with a more stable and productive ternary complex.[11]
Visualizing the Process: From Pathway to Workflow
To better understand the role of the PEG linker in PROTAC-mediated protein degradation, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Protein Degradation Assessment
Objective: To quantify the degradation of a target protein induced by PROTACs with varying PEG linker lengths.[3]
Materials:
-
Cell line expressing the target protein
-
PROTACs with different PEG linker lengths
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of concentrations of each PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[12]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Strip the membrane and re-probe for a loading control. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.[12]
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of the binary and ternary complexes.[14]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
Purified E3 ligase complex (e.g., VHL or CRBN)
-
PROTACs with different PEG linker lengths
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using amine coupling.[14]
-
Binary Interaction Analysis:
-
Ternary Interaction Analysis:
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Use the instrument's software to fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD for both binary and ternary interactions.[14]
-
Calculate the cooperativity factor (α) using the formula: α = KD(binary) / KD(ternary).[15]
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binary and ternary complex formation.[16]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified E3 ligase complex
-
PROTACs with different PEG linker lengths
-
Matched dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTACs in the same buffer to minimize heat of dilution effects. Degas all solutions before use.[16]
-
Binary Titrations:
-
Ternary Titration:
-
Titrate a solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon formation of the ternary complex.[1]
-
-
Data Analysis:
Protocol 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To measure the proximity of the target protein and E3 ligase upon PROTAC-induced ternary complex formation.[17]
Materials:
-
TR-FRET compatible plate reader
-
Labeled target protein (e.g., with a donor fluorophore like terbium cryptate)
-
Labeled E3 ligase (e.g., with an acceptor fluorophore like d2)
-
PROTACs with different PEG linker lengths
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare solutions of the labeled target protein, labeled E3 ligase, and a dilution series of the PROTACs in the assay buffer.[1]
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC dilutions.[1]
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.[1]
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.[1]
-
Data Analysis: Calculate the FRET ratio from the emission signals. Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacokinetic Profile of PEGylated Biopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) performance of PEGylated biopharmaceuticals against their non-PEGylated counterparts and other half-life extension technologies. The information herein is supported by experimental data to aid researchers and drug development professionals in making informed decisions.
The Impact of PEGylation on Pharmacokinetic Parameters
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biopharmaceutical, has been a cornerstone in drug development for improving the PK profiles of parent molecules. This modification increases the hydrodynamic size of the molecule, which in turn reduces renal clearance and shields it from proteolytic degradation, leading to a significantly extended plasma half-life.[1][2]
Data Presentation: PEGylated vs. Non-PEGylated Biopharmaceuticals
The following tables summarize key pharmacokinetic parameters for several classes of biopharmaceuticals, comparing the PEGylated versions with their original, non-PEGylated forms.
Table 1: Interferon-alpha
| Compound | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Notes |
| Interferon alfa-2a | ~2-3 hours | High | Wide | Rapid clearance necessitates frequent dosing. |
| Peginterferon alfa-2a (40 kDa branched PEG) | ~50-90 hours[3] | Reduced >100-fold | Restricted | The larger, branched PEG molecule leads to a more substantial increase in half-life and a more restricted distribution compared to linear PEG.[3] |
| Peginterferon alfa-2b (12 kDa linear PEG) | ~27-39 hours | Reduced ~10-fold | Slightly lower than non-PEGylated form | Demonstrates that the size and structure of the PEG molecule significantly influence the PK profile.[3] |
| Peginterferon beta-1a | ~2-3 days[4][5] | Significantly Reduced | N/A | Offers a 4.5 to 9-fold higher drug exposure (AUC) compared to non-pegylated interferon beta-1a.[4][6] |
| Interferon beta-1a | ~10 hours[7] | High | N/A | Requires more frequent administration to maintain therapeutic levels. |
Table 2: Granulocyte Colony-Stimulating Factor (G-CSF)
| Compound | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Notes |
| Filgrastim | ~3.5 hours | High | N/A | Rapidly cleared from circulation. |
| Pegfilgrastim (20 kDa PEG) | ~15-80 hours | Significantly Reduced | N/A | Allows for once-per-chemotherapy-cycle dosing. |
Table 3: Anti-TNFα Fab' Fragment
| Compound | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Notes |
| Certolizumab Pegol (40 kDa PEG) | ~14 days | Low | ~8 L | Lacks an Fc region, and its long half-life is primarily due to PEGylation.[8][9][10] |
| Etanercept (Fc-fusion protein) | ~4.3 days | Higher than Certolizumab | ~11 L | An example of an alternative half-life extension strategy. |
Comparison with Other Half-Life Extension Technologies
While PEGylation is a widely adopted strategy, other technologies like Fc-fusion, albumin fusion, and PASylation also aim to extend the in vivo residence time of biopharmaceuticals.
Table 4: Comparison of Half-Life Extension Technologies
| Technology | Example Molecule | Half-life (t½) | Mechanism of Action | Key Considerations |
| PEGylation | Peginterferon alfa-2a | ~50-90 hours[3] | Increased hydrodynamic size reduces renal clearance and proteolysis. | Potential for immunogenicity against PEG; non-biodegradable nature of PEG can lead to accumulation in tissues.[11] |
| Fc-Fusion | Etanercept | ~4.3 days | Binds to the neonatal Fc receptor (FcRn), which salvages it from lysosomal degradation. | The Fc region can sometimes lead to unwanted effector functions. |
| Albumin Fusion | Albuferon (Albumin-IFNα2b) | ~141 hours | Leverages the long half-life of serum albumin (~19 days) through genetic fusion.[12] | The large size of albumin can sometimes sterically hinder the activity of the fused protein. |
| PASylation | PAS-hGH | ~4.4 hours (in mice) | Genetic fusion with a polypeptide of Pro, Ala, and Ser that mimics the biophysical properties of PEG.[1][13] | Biodegradable and potentially less immunogenic than PEG.[1][2][13] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting a single-dose pharmacokinetic study of a PEGylated biopharmaceutical in rats.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) of a test article after intravenous (IV) or subcutaneous (SC) administration.
Materials:
-
Test Article (PEGylated biopharmaceutical)
-
Vehicle (e.g., sterile saline, PBS)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Cannulas (for serial blood sampling, optional)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare the dosing solution of the test article in the appropriate vehicle at the desired concentration.
-
Dosing:
-
IV Administration: Anesthetize the rat and administer the test article via the tail vein.
-
SC Administration: Administer the test article subcutaneously in the dorsal region.
-
-
Blood Collection:
-
Collect blood samples (~100-150 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).[14]
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).[15] For serial sampling from the same animal, cannulation of a vessel (e.g., jugular vein) is recommended.[14]
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer to a clean, labeled tube.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test article in the plasma samples using a validated bioanalytical method, such as ELISA.
-
Data Analysis: Use pharmacokinetic software to calculate the PK parameters from the plasma concentration-time data.
ELISA for Quantification of PEGylated Proteins in Plasma
This protocol describes a competitive ELISA for the quantification of a PEGylated protein in plasma samples.
Materials:
-
High-binding 96-well microplate
-
Coating Antigen (e.g., PEG-BSA)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plasma Samples and Standards
-
Biotinylated anti-PEG antibody
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of the microplate with the coating antigen overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting a known concentration of the PEGylated protein in plasma from an untreated animal.
-
Add standards and plasma samples to the wells.
-
Add the biotinylated anti-PEG antibody to all wells.
-
Incubate for 1-2 hours at room temperature. During this step, the free PEGylated protein in the sample/standard will compete with the coated PEG for binding to the biotinylated antibody.
-
-
Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The concentration of the PEGylated protein in the samples is inversely proportional to the absorbance. Calculate the concentrations of the unknown samples by interpolating from the standard curve.
Visualizing Pharmacokinetic Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key concepts in the pharmacokinetics of PEGylated biopharmaceuticals.
Caption: General Pharmacokinetic Pathway (ADME).
Caption: Impact of PEGylation on Pharmacokinetics.
Caption: Clearance Mechanisms of PEGylated Biopharmaceuticals.
References
- 1. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of peginterferons [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of peginterferon beta-1a in patients with relapsingremitting multiple sclerosis in the randomized ADVANCE study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. COMPARE: Pharmacokinetic profiles of subcutaneous peginterferon beta-1a and subcutaneous interferon beta-1a over 2 weeks in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetic analysis of certolizumab pegol in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Summary of certolizumab pegol in psoriasis including structural features, pharmacokinetics and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospects of PASylation® for the design of protein and peptide therapeutics with extended half-life and enhanced action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. currentseparations.com [currentseparations.com]
- 15. einsteinmed.edu [einsteinmed.edu]
Bridging the Gap: A Comparative Guide to Flexible and Rigid PROTAC Linkers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice between a flexible or a rigid linker can profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of flexible versus rigid PROTAC linkers, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation protein degraders.
The Great Divide: Flexibility vs. Rigidity
The linker's primary role is to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3] The conformational properties of the linker are a key determinant in achieving the optimal geometry for ubiquitination and subsequent degradation.[4]
Flexible linkers , typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[1][3][5] This allows the PROTAC to adopt multiple orientations, potentially increasing the probability of forming a productive ternary complex.[2][3] However, this flexibility can come at a cost, as it may lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2][6]
Rigid linkers , which incorporate structural motifs like aromatic rings, piperazine (B1678402) moieties, or alkynes, introduce conformational constraints.[1][3] This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and leading to more potent degradation.[2][3] Rigid linkers can also enhance metabolic stability and improve physicochemical properties.[2][7] However, their lack of flexibility can hinder ternary complex formation if the imposed geometry is not optimal.[2]
At a Glance: Key Characteristics
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may have an entropic penalty.[2][6] | Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty.[2] |
| Physicochemical Properties | PEG linkers can improve solubility and cell permeability.[2] Alkyl chains can increase lipophilicity.[3][5] | Can lead to improved physicochemical and pharmacokinetic properties.[2] |
| Metabolic Stability | Can be more susceptible to metabolism.[2] | Can enhance metabolic stability.[2][7] |
| Synthetic Accessibility | Generally straightforward and easy to modify.[2] | Often more synthetically challenging to prepare.[2] |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from studies comparing PROTACs with flexible and rigid linkers targeting the same protein.
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Flexible (PEG) | 4 PEG units | 54 | >90 | [2] |
| BRD4 | Rigid | Disubstituted Alkane | More Potent than Flexible | >90 | [2] |
| Androgen Receptor (AR) | Flexible (PEG) | PEG unit | Active at 3 µM | - | [8] |
| Androgen Receptor (AR) | Rigid | Disubstituted phenyl rings | Inactive | - | [8] |
| H-PGDS | Flexible | Ethylene chain | Reduced Activity | - | [4] |
| H-PGDS | Rigid | Piperazine ring | Potent (DC50 = 17.3 pM for parent) | - | [4] |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and specific PROTAC designs.
Visualizing the PROTAC Mechanism and Evaluation Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing linker efficacy.
Caption: The PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A typical experimental workflow for the comparative evaluation of PROTACs with different linker designs.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
Principle: This technique is used to quantify the levels of the target protein in cells following treatment with a PROTAC. The intensity of the protein band is proportional to the amount of protein present.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (with flexible and rigid linkers) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of degradation relative to the vehicle control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to assess potential cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for the recommended time to allow for the conversion of the substrate.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay used to predict passive membrane permeability of a compound.
Protocol:
-
Plate Preparation: A filter plate is coated with a lipid solution to form an artificial membrane. An acceptor plate is filled with a buffer solution.
-
Compound Addition: The PROTAC compound is added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.[1]
Conclusion
The choice between a flexible and a rigid linker is a critical decision in the design of a potent and effective PROTAC.[3] While flexible linkers offer synthetic ease and conformational adaptability, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[1][2] The optimal linker design is highly dependent on the specific target protein and E3 ligase pair, and a systematic evaluation of both linker types is often necessary.[9] The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and evaluate PROTACs with tailored linker properties, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Validating PEGylation Sites by Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] Verifying the precise location of PEG attachment is a critical step in development and quality control.[2] This guide provides a comparative overview of peptide mapping and other analytical methods for validating PEGylation sites, complete with experimental protocols and performance data.
Primary Technique: Peptide Mapping by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based peptide mapping is the most robust and widely used method for accurately identifying PEGylation sites.[2][3] The workflow involves enzymatically digesting the PEGylated protein into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the specific amino acid residue where the PEG moiety is attached.[2]
Experimental Workflow for PEGylation Site Validation by LC-MS/MS
Caption: Workflow for PEGylation site validation using peptide mapping.
Detailed Experimental Protocol: Peptide Mapping by LC-MS/MS
This protocol outlines a general procedure for the site validation of a PEGylated protein. Optimization is often required based on the specific protein and PEG chain characteristics.
-
Protein Digestion:
-
Denaturation & Reduction: Denature the PEGylated protein (approximately 100 µg) in a solution containing a chaotropic agent like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, and a reducing agent such as 10 mM dithiothreitol (B142953) (DTT). Incubate at 37°C for 1 hour.[2]
-
Alkylation: Alkylate the reduced cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove urea and excess reagents by buffer exchange into a digestion-friendly buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using a desalting column.
-
Enzymatic Digestion: Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the digested peptides on a C18 reversed-phase HPLC column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry: Introduce the eluent from the HPLC directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[2]
-
Data Acquisition:
-
Acquire full MS scans to detect the mass-to-charge ratio of the eluting peptides. PEGylated peptides will show a characteristic mass increase.[2]
-
Select the precursor ions of potential PEGylated peptides for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2][4]
-
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectra to determine the amino acid sequence of the fragmented peptides.
-
The mass shift on a specific amino acid's fragment ions (b- and y-ions) confirms the exact site of PEGylation.
-
Use specialized software to compare experimental peptide fingerprints with theoretical databases for protein identification and modification analysis.[5]
-
Comparison of Analytical Techniques
While LC-MS/MS is a powerful tool, other methods can provide complementary information or serve as alternatives in specific contexts.[2][3]
| Technique | Principle | Key Information Provided | Throughput | Key Advantages | Key Limitations |
| Peptide Mapping (LC-MS/MS) | Enzymatic digestion followed by LC separation and mass analysis of peptide fragments. | Exact conjugation site, degree of PEGylation, heterogeneity.[2] | Moderate-High | High sensitivity and accuracy in site identification.[2] | Polydispersity of large PEG chains can complicate spectra and hinder ionization/fragmentation.[2] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Confirms N-terminal PEGylation. | Low | Definitive for N-terminal modifications.[2] | Not suitable for internal PEGylation sites (e.g., on Lysine); limited to short peptides.[2] |
| HPLC-Based Methods (SEC, RP-HPLC) | Separation of molecules based on size (SEC) or hydrophobicity (RP-HPLC). | Degree of PEGylation, separation of isomers, purity.[6] | High | Excellent for purification and quantification before MS analysis.[2][6] | Does not directly identify the conjugation site.[2] |
| Nuclear Magnetic Resonance (NMR) | Exploits magnetic properties of atomic nuclei for structural information. | High-resolution 3D structure, impact of PEGylation on protein conformation.[2] | Low | Provides detailed structural insights.[3] | Requires large amounts of pure sample; complex data acquisition and analysis.[2] |
Quantitative Data Summary
The following table presents hypothetical, yet typical, results from an LC-MS/MS peptide mapping experiment designed to identify PEGylation sites on a recombinant protein.
| Identified Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Identified PEGylation Site | Mascot Score |
| K.VPQVSTPTLVEVSR.N | 2055.15 | 7054.85 | ~5000 | Lysine (K) at Position 38 | 85 |
| R.YDH KSEHSP.L | 1347.66 | 1347.66 | 0 | No Modification | 92 |
| K.FERCEL... | 1879.91 | 6879.61 | ~5000 | N-Terminus (K) | 78 |
| R.ATEE KFAT K.A | 1456.78 | 1456.78 | 0 | No Modification | 65 |
Note: The mass shift corresponds to the average molecular weight of the attached PEG chain.
Logical Relationship of Validation Techniques
A comprehensive validation strategy often involves a multi-step approach, using different techniques to build a complete picture of the PEGylated product.
Caption: A multi-technique strategy for comprehensive PEGylation analysis.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pegylation Of A Protein [outsourcedpharma.com]
- 5. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PROTAC Binding Affinity: A Comparative Guide to SPR and ITC
For researchers, scientists, and drug development professionals, understanding the binding affinity of Proteolysis Targeting Chimeras (PROTACs) is critical for optimizing their therapeutic potential. This guide provides an objective comparison of two leading biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for characterizing these interactions, complete with experimental data and detailed protocols.
PROTACs are innovative bifunctional molecules designed to hijack the cell's natural protein disposal system. They work by forming a ternary complex, simultaneously binding a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The stability and kinetics of this ternary complex are paramount to a PROTAC's efficacy, making precise measurement of binding affinities essential.
At a Glance: SPR vs. ITC for PROTAC Analysis
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetic rate constants (k_on, k_off), Affinity (K_D) | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Throughput | Higher, with capabilities for automated, multi-sample analysis.[1] | Lower, experiments are run sequentially.[2][3] |
| Sample Consumption | Lower, especially for the immobilized ligand. | Higher, requires larger quantities of both protein and PROTAC.[2] |
| Immobilization | Requires immobilization of one binding partner to a sensor chip. | Solution-based, no immobilization or labeling required.[4] |
| Information | Provides real-time kinetic data, crucial for understanding the dynamic nature of the ternary complex.[2][5] | Delivers a complete thermodynamic profile of the binding event in a single experiment.[4][5] |
| Key Advantage | Ability to measure kinetic parameters (association and dissociation rates), which correlate with cellular degradation rates.[5][6] | Considered the "gold standard" for a detailed thermodynamic understanding of molecular interactions.[4][5] |
Quantitative Data Comparison
The following table presents a summary of binding data for the PROTAC MZ1, which targets bromodomains (like BRD4^(BD2)) to the VHL E3 ligase. These values, derived from published studies, demonstrate the comparable affinity (K_D) measurements obtained by both SPR and ITC, while highlighting SPR's unique ability to provide kinetic constants.
| Interaction | Method | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Cooperativity (α) | Reference |
| Binary: MZ1 + VHL | SPR | 27 | 1.8 x 10⁵ | 4.8 x 10⁻³ | N/A | [6] |
| ITC | 67 | N/A | N/A | N/A | [7] | |
| Ternary: VHL + MZ1:BRD4^(BD2) | SPR | 1.6 | 1.1 x 10⁶ | 1.8 x 10⁻³ | ~17 | [6] |
| ITC | 4.4 | N/A | N/A | ~15 | [7] |
Note: Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D. A value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.[6][8]
Visualizing the Process
To better understand the workflow and the underlying biological mechanism, the following diagrams have been generated.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Comparative workflow for SPR and ITC experiments.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This protocol is a generalized procedure for analyzing PROTAC-induced ternary complex formation where the E3 ligase is immobilized.
-
Protein Preparation and Immobilization:
-
Express and purify the E3 ligase complex (e.g., VHL/ElonginB/ElonginC - VCB) and the target POI. It is advantageous to use a tagged E3 ligase (e.g., AviTag for site-specific biotinylation) for uniform immobilization on a streptavidin-coated sensor chip.[6]
-
Prepare a running buffer that ensures protein stability, for example, HEPES-buffered saline with Tween-20 (HBS-T).
-
Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip surface to a desired density. A lower density surface is often recommended for ternary complex experiments to minimize mass transport limitations.[1]
-
-
Binary Interaction Analysis:
-
Ternary Interaction Analysis:
-
Prepare a similar dilution series of the PROTAC. To each PROTAC concentration, add a near-saturating concentration of the POI (typically 20-50 times the binary K_D of the PROTAC for the POI).[1] Allow this mixture to pre-incubate to form the PROTAC:POI complex.
-
Inject the pre-incubated PROTAC:POI mixtures over the E3 ligase surface.[6][9]
-
Due to the often slow dissociation of stable ternary complexes, a single-cycle kinetic (SCK) format is frequently used to avoid surface regeneration between injections.[6][9]
-
-
Data Analysis:
-
Reference-subtract the sensorgrams (using a blank channel) and buffer blanks.
-
Fit the kinetic data to a suitable binding model, such as a 1:1 Langmuir model, to determine the kinetic and affinity constants for both the binary and ternary interactions.[9]
-
Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction (PROTAC to E3) by the K_D of the ternary interaction (PROTAC:POI complex to E3).
-
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines a general approach for determining the thermodynamics of binary and ternary complex formation.
-
Sample Preparation:
-
Express and purify high concentrations of the E3 ligase and POI. All components (proteins and PROTAC) must be in an identical, matched buffer to avoid heats of dilution.[10]
-
Thoroughly degas all solutions before use.
-
-
Binary Interaction Analysis (e.g., PROTAC into E3 Ligase):
-
Set the experimental temperature (e.g., 25°C).[4]
-
Load the E3 ligase solution into the sample cell (e.g., 10-20 µM).[4]
-
Load the PROTAC solution into the injection syringe at a concentration 10-20 times that of the protein in the cell.[4]
-
Perform a series of small, spaced injections (e.g., 1-2 µL) of the PROTAC into the cell containing the E3 ligase.
-
Record the heat released or absorbed after each injection.
-
-
Ternary Interaction Analysis (e.g., PROTAC:POI into E3 Ligase):
-
To measure the binding of the pre-formed PROTAC:POI complex to the E3 ligase, the setup is similar to the binary experiment.
-
Load the E3 ligase into the sample cell.
-
In the syringe, prepare a solution containing the PROTAC and a saturating concentration of the POI to ensure the majority of the PROTAC is in a binary complex with the POI.[11]
-
Titrate the PROTAC:POI complex from the syringe into the E3 ligase solution in the cell and record the resulting heat changes.[8]
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to generate a binding isotherm (a plot of heat change versus the molar ratio of injectant to sample).
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[5][11]
-
Conclusion
Both SPR and ITC are powerful, label-free techniques that provide high-quality data on PROTAC binding interactions.[6][8] The choice between them often depends on the specific questions being asked.
-
SPR is the superior choice for understanding the kinetics of ternary complex formation and dissociation. Its higher throughput and ability to measure on- and off-rates provide crucial insights into complex stability, which has been shown to correlate with the rate of cellular protein degradation.[5]
-
ITC remains the gold standard for a complete thermodynamic characterization. It provides a comprehensive picture of the forces driving the interaction (enthalpy and entropy) and is performed in-solution, avoiding potential artifacts from surface immobilization.[4]
Ultimately, SPR and ITC are complementary techniques.[6] Using SPR for initial screening and kinetic profiling, followed by ITC for in-depth thermodynamic validation of key compounds, provides a robust and comprehensive approach to characterizing and optimizing novel PROTAC degraders.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Drug-Linker Stability in Plasma for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) within the bloodstream is a critical attribute that profoundly influences its therapeutic index.[1][2] An ideal linker must remain steadfast in systemic circulation to prevent the premature release of its potent cytotoxic payload, a circumstance that can lead to off-target toxicity and diminished efficacy.[1][3] Conversely, upon reaching the target tumor cells, the linker must be efficiently cleaved to unleash the drug.[1] This guide provides a comparative analysis of common drug-linker technologies, their stability in plasma, and detailed methodologies for their evaluation.
The stability of an ADC in plasma is a multifaceted issue, influenced by the linker's chemical architecture, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[1][3] While non-cleavable linkers are generally recognized for their high plasma stability, cleavable linkers necessitate rigorous evaluation to ensure they remain intact until they reach their intended target.[1][3][4]
Comparative Plasma Stability of Different Linker Technologies
The selection of linker chemistry is a cornerstone of ADC design.[1] Different linker types are engineered to release their payload in response to distinct physiological triggers within the tumor microenvironment or inside cancer cells.[1][5]
Cleavable Linkers: Environmentally Sensitive Release
Cleavable linkers are designed to be severed under specific conditions prevalent in tumor tissues or within the cellular compartments of cancer cells.[2] This targeted release mechanism can induce a "bystander effect," where the liberated drug can eradicate neighboring antigen-negative tumor cells.[2] However, a potential drawback is their susceptibility to premature cleavage in circulation.[2]
-
Hydrazone Linkers: These are pH-sensitive linkers, designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes.[4][] Early ADCs utilizing hydrazone linkers demonstrated considerable off-target toxicity due to instability in circulation.[1][4]
-
Disulfide Linkers: These linkers are sensitive to the reducing environment within cells, which has higher concentrations of glutathione (B108866) than the bloodstream. However, they can be susceptible to exchange with serum proteins like albumin, leading to premature drug release.[1][4]
-
Peptide Linkers: Linkers incorporating specific peptide sequences, such as the valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by lysosomal proteases like cathepsin B.[4][] This strategy generally offers improved plasma stability over earlier cleavable linker designs.[3][4]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers, as their name suggests, do not feature a specific chemical trigger for cleavage. Instead, they rely on the complete lysosomal degradation of the antibody component of the ADC after it has been internalized by the target cell.[2][5] This mechanism generally results in superior plasma stability and a wider therapeutic window.[2][4][5] The most common non-cleavable linkers are based on thioether chemistry.[2][5]
Quantitative Comparison of Linker Stability
The following table summarizes quantitative data on the plasma stability of different ADC linkers from various studies.
| Linker Type | ADC Example | Assay Condition | Stability Metric (% Intact ADC or DAR) | Reference |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~60% DAR remaining (~40% DAR loss) | [2] |
| Val-Cit-PABC | Trastuzumab-mcVC-PABC-Auristatin-0101 | Incubation in mouse plasma over 144 hours | Significant DAR loss, with nearly 80% of the initial drug amount released as free payload by day 7. | [7][8] |
| OHPAS (ortho-hydroxy-protected aryl sulfate) Linker | ITC6103RO | Incubation in mouse and human plasma | Stable in both mouse and human plasma. | [8] |
| Thioether (Non-cleavable) | Ado-trastuzumab emtansine (T-DM1) | General observation from multiple studies | High plasma stability. | [5] |
| Maleimide-based | General observation | Can be unstable due to maleimide (B117702) exchange with albumin and other thiols in plasma, leading to payload loss. | Variable, dependent on conjugation site and local chemical environment. | [7] |
Experimental Protocols for Assessing Plasma Stability
A standardized approach to evaluating drug-linker stability in plasma is crucial for obtaining comparable and reliable data. The following is a generalized protocol for an in vitro plasma stability assay.
Materials and Reagents:
-
Test Antibody-Drug Conjugate (ADC)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)[9]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoaffinity capture[10][11]
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)[10][11]
-
Internal standard for LC-MS analysis (e.g., a related small molecule)[10][12]
-
Reagents for LC-MS analysis (e.g., formic acid, acetonitrile, water)[10]
Step-by-Step Protocol:
-
ADC Incubation:
-
Prepare a stock solution of the test ADC in a suitable buffer like PBS.[11]
-
Add the ADC stock solution to pre-warmed plasma to a final desired concentration (e.g., 100 µg/mL).[11]
-
Incubate the mixture at 37°C over a time course, typically up to seven days.[10][11]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).[1][11]
-
Immediately freeze the collected samples at -80°C to halt any further reactions.[11]
-
-
Sample Processing (Immunoaffinity Capture):
-
Analytical Methods:
-
LC-MS for DAR Analysis:
-
Analyze the eluted ADC samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.[11][13][14]
-
The different drug-to-antibody ratio (DAR) species are separated and their relative abundance is determined to calculate the average DAR.[11]
-
A decrease in the average DAR over time is indicative of payload loss.[11]
-
-
LC-MS/MS for Free Payload Quantification:
-
ELISA for Total and Intact ADC:
-
Visualizing Experimental Workflows and Linker Logic
To better understand the factors influencing linker stability and the process of its validation, the following diagrams are provided.
Caption: Workflow for assessing ADC stability in plasma.
Caption: Linker type determines the drug release mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Assay [iqbiosciences.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxy-PEG4-CH2-Boc: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals now have a comprehensive resource outlining the proper disposal procedures for Hydroxy-PEG4-CH2-Boc (CAS No. 169751-72-8). This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound, reinforcing our commitment to laboratory safety and environmental responsibility.
This compound, a PEG-based PROTAC linker, requires careful management due to its potential hazards. Adherence to the following procedures is crucial for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prioritizes safety and environmental protection. The following protocol outlines the necessary steps for its proper disposal.
1. Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any other hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the most hazardous component.
-
Quantity Assessment: Evaluate the volume of waste to be disposed of. Small research-generated quantities (typically less than 100 mL) may have different local disposal guidelines compared to bulk quantities.
2. Waste Collection and Storage:
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is often the best choice if it is in good condition.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of accumulation should also be clearly visible.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Final Disposal:
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed chemical waste disposal contractor.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this compound with regular solid waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Hydroxy-PEG4-CH2-Boc
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Hydroxy-PEG4-CH2-Boc, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. Based on the safety data for a closely related compound, Hydroxy-PEG4-(CH2)2-Boc, the following PPE is required.[1]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Safety goggles with side-shields | Protects against splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and subsequent irritation.[1][3] |
| Body Protection | Laboratory coat or impervious clothing | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of potential dust, vapors, or aerosols that may cause respiratory irritation.[1][3][4] |
Operational Plan: From Receipt to Disposal
A structured operational plan minimizes risk and ensures the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area at the recommended temperature of 4°C, preferably under a nitrogen atmosphere.[2][5]
-
Keep the container tightly closed and store away from strong oxidizing agents and strong acids.[2][4]
2. Handling and Use:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.[3]
-
Avoid generating dust when handling the solid form.[4]
3. Spill Response:
-
For small spills, sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[4]
-
For larger spills, use personal protective equipment and prevent the spillage from entering drains or watercourses.[4]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.[7]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, collecting the rinsate as hazardous waste.[7]
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance.
-
Unused Material: Dispose of unused this compound and its container as chemical waste in accordance with local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.[3][7]
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials, should be collected in a designated, labeled hazardous waste container.[3][7]
-
Empty Containers: Triple-rinse empty containers with an appropriate solvent. The rinsate must be collected and disposed of as chemical waste.[3]
-
Drain Disposal: Never pour the chemical or its waste down the drain.[7][8]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
